molecular formula C36H40FN9O3 B8075278 Rilzabrutinib CAS No. 1575591-66-0

Rilzabrutinib

カタログ番号: B8075278
CAS番号: 1575591-66-0
分子量: 665.8 g/mol
InChIキー: LCFFREMLXLZNHE-GBOLQPHISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rilzabrutinib is a novel, oral, reversible covalent Bruton's Tyrosine Kinase (BTK) inhibitor for research use in immunology and oncology . This small molecule mediates its effects through multi-immune modulation by selectively inhibiting BTK, a key enzyme expressed in B cells, macrophages, and other innate immune cells . Its mechanism involves inhibiting B-cell activation and interrupting Fcγ receptor-mediated phagocytosis, which are critical pathways in immune-mediated diseases . The research value of this compound lies in its potential to investigate the root causes of complex immune dysregulation. It is a valuable tool for studying diseases like immune thrombocytopenia (ITP) . Beyond ITP, its research applications extend to other immune-mediated conditions under investigation, such as warm autoimmune hemolytic anemia (wAIHA), IgG4-related disease (IgG4-RD), and sickle cell disease (SCD) . The compound incorporates TAILORED COVALENCY® technology, which is designed to enable selective inhibition of the BTK target while potentially reducing the risk of off-target effects, making it a precise compound for mechanistic studies . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFFREMLXLZNHE-GBOLQPHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40FN9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575596-29-0, 1575591-66-0
Record name Rilzabrutinib, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575596290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilzabrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575591660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinepropanenitrile, 3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H -pyrazolo[3,4-d ]pyrimidin-1-yl]-α-[2-methyl-2-[4-(3-oxetanyl)-1-piperazinyl]propylidene]-β-oxo-, (αZ ,3R )- (ACI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RILZABRUTINIB, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1WE425BI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Rilzabrutinib (B1431308) in Immune Cells

Abstract

This compound is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant therapeutic potential in various immune-mediated diseases.[1][2] Its unique mechanism of action, characterized by a long residence time and low systemic exposure, allows for potent and selective inhibition of BTK, a critical signaling molecule in both adaptive and innate immune cells.[3] This guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates immune cell function, supported by preclinical and clinical data.

Introduction to this compound and Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of signaling pathways downstream of various cell surface receptors in hematopoietic cells.[3] BTK is expressed in B cells, macrophages, monocytes, neutrophils, mast cells, and eosinophils, but not in T cells.[3] Its central role in both adaptive and innate immunity makes it a key therapeutic target for a range of autoimmune and inflammatory disorders.[2][3]

This compound is a highly selective and potent BTK inhibitor.[4] Unlike first-generation irreversible BTK inhibitors, this compound binds to BTK in a reversible covalent manner. This unique binding mode, which involves forming a covalent bond with a specific cysteine residue (Cys481) in BTK, allows for durable target engagement while minimizing off-target effects and potential toxicities associated with permanent inhibition.[3] This tailored covalency provides a balance of sustained efficacy and improved safety.[5]

Core Mechanism of Action: BTK Inhibition

This compound's primary mechanism of action is the inhibition of BTK's enzymatic activity. By binding to the ATP-binding pocket of BTK, this compound prevents the phosphorylation and activation of downstream signaling molecules. This disruption of BTK-mediated signaling has profound effects on the function of multiple immune cell lineages.

Impact on B Cell Signaling and Function

BTK is indispensable for B cell receptor (BCR) signaling, which governs B cell development, maturation, activation, and differentiation.[1][3] Upon BCR engagement, BTK is recruited to the plasma membrane and activated, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and NFAT. These transcription factors drive the expression of genes essential for B cell proliferation, survival, and antibody production.

This compound's inhibition of BTK effectively dampens this entire cascade.[1] This leads to:

  • Reduced B cell activation and proliferation : By blocking downstream signaling, this compound prevents the clonal expansion of B cells in response to antigen stimulation.[1]

  • Inhibition of autoantibody production : In autoimmune diseases, pathogenic autoantibodies are produced by autoreactive B cells. This compound's ability to suppress B cell activation and differentiation leads to a reduction in the production of these harmful autoantibodies.[4][6][7]

cluster_BCR B Cell Receptor (BCR) Signaling BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG NFAT NFAT IP3->NFAT NFkB NF-κB DAG->NFkB Proliferation B Cell Proliferation & Survival NFkB->Proliferation Antibody Antibody Production NFkB->Antibody NFAT->Proliferation This compound This compound This compound->BTK

Diagram 1: this compound's Inhibition of BCR Signaling.
Modulation of Innate Immune Cell Function

BTK also plays a critical role in signaling downstream of Fc receptors (FcR) on various innate immune cells, including macrophages, neutrophils, and mast cells.[3] These receptors bind to the Fc portion of antibodies, initiating inflammatory responses.

2.2.1. Macrophages and FcγR-Mediated Phagocytosis

In many autoimmune diseases, autoantibodies opsonize (coat) host cells, such as platelets in immune thrombocytopenia (ITP). Macrophages recognize these opsonized cells via their Fcγ receptors (FcγR), leading to phagocytosis and cell destruction.[6][7] BTK is a key signaling molecule in the FcγR pathway.

This compound inhibits BTK activation downstream of FcγR, thereby blocking the phagocytic activity of macrophages.[6][7] This dual mechanism of reducing autoantibody production by B cells and preventing the clearance of antibody-coated cells by macrophages makes this compound particularly effective in antibody-mediated autoimmune conditions.[6]

cluster_FcR Macrophage FcγR Signaling FcR FcγR SYK SYK FcR->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Signaling Downstream Signaling PLCg2->Signaling Phagocytosis Phagocytosis Signaling->Phagocytosis This compound This compound This compound->BTK

Diagram 2: Inhibition of Macrophage Phagocytosis.
2.2.2. Mast Cells, Basophils, and FcεR Signaling

In allergic and inflammatory conditions, IgE antibodies play a central role. Mast cells and basophils express the high-affinity IgE receptor, FcεR. Cross-linking of this receptor by IgE-antigen complexes triggers the release of inflammatory mediators, such as histamine (B1213489) and cytokines. BTK is essential for FcεR-mediated signaling. This compound has been shown to inhibit IgE-mediated, FcεR-dependent immune mechanisms in human basophils and mast cells.[2][3]

2.2.3. Neutrophils

BTK is also involved in neutrophil recruitment and function during inflammation.[3] this compound has been shown to inhibit the inflammatory activities of neutrophils without causing cell death.[2][3]

Quantitative Data on this compound's Activity

The efficacy of this compound has been quantified in both preclinical and clinical studies.

Table 1: Preclinical Activity of this compound
ParameterValueCell Type/ModelReference
In vitro IC50 (BTK C481S mutant)1.2 nMCell model[7]
Table 2: Clinical Efficacy of this compound in Immune Thrombocytopenia (ITP) - Phase 3 LUNA 3 Study
EndpointThis compoundPlacebop-valueReference
Durable Platelet Response23%0%<0.0001[8]
Overall Platelet Response65%33%-[8]
Median Time to Response15 daysNot achieved-[8]
Reduction in Rescue Therapy Use52% reduction-0.0007[8]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon scientific findings. The following are representative methodologies used in the preclinical and clinical evaluation of this compound.

In Vitro BTK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant BTK.

Methodology:

  • Recombinant human BTK (wild-type or C481S mutant) is incubated with a fluorescently labeled peptide substrate and ATP in a kinase buffer.

  • This compound is added at various concentrations.

  • The kinase reaction is allowed to proceed for a specified time at room temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

B Cell Proliferation Assay

Objective: To assess the effect of this compound on B cell proliferation following BCR stimulation.

Methodology:

  • Primary B cells are isolated from human peripheral blood or mouse spleen.

  • Cells are cultured in the presence of a BCR stimulus (e.g., anti-IgM antibody).

  • This compound is added at a range of concentrations.

  • After a 48-72 hour incubation period, B cell proliferation is measured using a standard assay, such as [³H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).

Macrophage Phagocytosis Assay

Objective: To evaluate the impact of this compound on FcγR-mediated phagocytosis by macrophages.

Methodology:

  • Human monocyte-derived macrophages or a macrophage cell line are cultured.

  • Target cells (e.g., platelets or red blood cells) are opsonized with a relevant antibody (e.g., anti-platelet IgG).

  • The opsonized target cells are fluorescently labeled and added to the macrophage culture in the presence of varying concentrations of this compound.

  • After incubation, non-phagocytosed target cells are washed away.

  • The extent of phagocytosis is quantified by measuring the fluorescence of the macrophages using flow cytometry or fluorescence microscopy.

cluster_workflow Experimental Workflow: Macrophage Phagocytosis Assay node1 Isolate & Culture Macrophages node4 Incubate Macrophages with Labeled Target Cells +/- this compound node1->node4 node2 Opsonize Target Cells (e.g., Platelets with IgG) node3 Fluorescently Label Target Cells node2->node3 node3->node4 node5 Wash to Remove Non-Phagocytosed Cells node4->node5 node6 Quantify Phagocytosis (Flow Cytometry or Microscopy) node5->node6

Diagram 3: Workflow for Macrophage Phagocytosis Assay.
Clinical Trial Protocol for ITP (LUNA 3 Study)

Objective: To assess the efficacy and safety of this compound in adults with persistent or chronic ITP.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[8]

  • Participants: Adults with persistent or chronic ITP and a platelet count of <30,000/μL.

  • Intervention: Patients were randomized to receive oral this compound (400 mg twice daily) or placebo.

  • Primary Endpoint: Durable platelet response, defined as achieving a platelet count of ≥50,000/μL for at least two-thirds of the weeks from week 17 to 24 of treatment without the use of rescue medication.

  • Secondary Endpoints: Overall platelet response, time to response, bleeding events, use of rescue therapies, and patient-reported outcomes such as fatigue.[8][9]

Conclusion

This compound's mechanism of action is centered on the potent and selective inhibition of BTK, a pivotal kinase in both adaptive and innate immune pathways.[3] By targeting BTK, this compound effectively modulates the function of B cells, macrophages, and other immune cells, leading to a reduction in autoantibody production and the inhibition of antibody-mediated cell destruction.[5][6] Its unique reversible covalent binding mode offers a favorable balance of efficacy and safety. The robust preclinical and clinical data underscore the therapeutic potential of this compound as a first-in-class BTK inhibitor for the treatment of a wide range of immune-mediated diseases.[4][8]

References

Rilzabrutinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilzabrutinib (B1431308) (formerly PRN1008) is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling element in both adaptive and innate immune responses, making it a key therapeutic target for a range of immune-mediated diseases.[1][3] Developed by Principia Biopharma, now a Sanofi company, this compound was designed to offer potent and durable inhibition of BTK while minimizing off-target effects.[1][4] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound, supported by preclinical and clinical data.

Discovery and Design

The development of this compound stemmed from the need for a BTK inhibitor with a safety profile suitable for chronic administration in autoimmune diseases.[1] Unlike first-generation irreversible covalent BTK inhibitors, this compound was engineered as a reversible covalent inhibitor. This design allows for a strong, lasting bond with the target cysteine residue (Cys481) on BTK, leading to sustained target occupancy, while also allowing for dissociation, which is believed to contribute to its favorable safety profile.[5][6]

Chemical Synthesis

The chemical synthesis of this compound has been described in the scientific literature, with at least two distinct routes published. The initial route developed during its discovery and a more recent, optimized alternative.

Principia Biopharma / Sanofi Synthesis

The initial synthesis of this compound (referred to as compound 12 in the discovery publication) involves a multi-step process culminating in the formation of the final molecule.[7]

Alternative Synthetic Route

An alternative, more efficient synthetic route for this compound has been developed, focusing on an amide formation reaction between two key intermediates: pyrazolopyrimidine-piperidine and an E-configured cyanoacrylic acid. This route is reported to have a significantly higher overall yield and avoids the need for Z/E isomer separation.[8]

Mechanism of Action

This compound exerts its therapeutic effects by potently and selectively inhibiting BTK.[9] BTK is a key enzyme in the signaling pathways of various immune cells, including B-cells and myeloid cells.[1][5] By inhibiting BTK, this compound modulates multiple aspects of the immune response.

Inhibition of B-cell Signaling

This compound effectively inhibits B-cell receptor (BCR) signaling, which is crucial for B-cell activation, proliferation, and the production of autoantibodies.[5][10] This is a key mechanism in antibody-driven autoimmune diseases.

BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Gene_Expression Gene Expression Downstream->Gene_Expression B_Cell_Response B-Cell Activation, Proliferation, Antibody Production Gene_Expression->B_Cell_Response This compound This compound This compound->BTK

B-Cell Receptor Signaling Pathway Inhibition by this compound.
Inhibition of Fc Receptor (FcR) Signaling

In addition to its effects on B-cells, this compound also inhibits Fc receptor signaling in myeloid cells such as macrophages and neutrophils.[5][10] This is particularly relevant in diseases where autoantibodies opsonize cells, leading to their destruction by phagocytes. By blocking FcR-mediated signaling, this compound can reduce this pathological process.

Immune_Complex Immune Complex (Antibody-Coated Cell) FcR Fc Receptor (FcR) Immune_Complex->FcR Syk Syk FcR->Syk BTK BTK Syk->BTK Downstream Downstream Signaling BTK->Downstream Phagocytosis Phagocytosis, Inflammatory Mediator Release Downstream->Phagocytosis This compound This compound This compound->BTK

Fc Receptor Signaling Pathway Inhibition by this compound.

Preclinical and Clinical Data

The efficacy and safety of this compound have been evaluated in a range of preclinical models and clinical trials.

Quantitative Data Summary
Assay/ModelParameterThis compound Potency/EfficacyReference
In Vitro Assays
BTK Enzyme InhibitionIC50 (16 µM ATP)1.3 ± 0.5 nM[5]
BTK Enzyme InhibitionIC50 (160 µM ATP)3.1 ± 0.7 nM[5]
BTK Enzyme InhibitionIC50 (800 µM ATP)9.8 ± 0.7 nM[5]
Cellular BTK Occupancy (Ramos B cells)IC508 ± 2 nM[5]
B-cell Activation (CD69 Expression)IC50126 ± 32 nM[5]
B-cell ProliferationIC505 ± 2.4 nM[5]
FcγR-mediated Monocyte Stimulation (TNF-α)IC5056 ± 45 nM[5]
In Vivo Models
Rat Collagen-Induced ArthritisClinical Score ReductionDose-dependent improvement[5]
Clinical Trials (Immune Thrombocytopenia - ITP)
Phase 1/2 StudyPlatelet Response40% of patients[11]
Phase 3 LUNA 3 StudyDurable Platelet Response23% (vs. 0% placebo)[4]

Experimental Protocols

BTK Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound against the BTK enzyme.

Methodology:

  • A kinase selectivity panel of 251 kinases was used (Nanosyn).

  • The reaction mixture for each kinase assay consisted of the specific enzyme, substrate, and ATP.

  • This compound was tested at a concentration of 1 µM for broad kinase screening.

  • For determining the IC50 value for BTK, a range of this compound concentrations were used in the presence of varying ATP concentrations (16, 160, and 800 µM).[5]

  • Enzyme activity was measured, and the IC50 values were calculated.

cluster_0 Assay Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis Kinase, Substrate, ATP Prepare reaction mix: BTK enzyme, substrate, ATP Incubate Incubate reaction mix with this compound Kinase, Substrate, ATP->Incubate This compound Dilutions Prepare serial dilutions of this compound This compound Dilutions->Incubate Measure Activity Measure kinase activity Incubate->Measure Activity Calculate Inhibition Calculate percent inhibition Measure Activity->Calculate Inhibition Determine IC50 Determine IC50 value Calculate Inhibition->Determine IC50

Workflow for BTK Enzyme Inhibition Assay.
B-cell Activation Assay (CD69 Expression)

Objective: To assess the functional activity of this compound in inhibiting B-cell activation.

Methodology:

  • Human whole blood was used as the source of B-cells.

  • The blood samples were treated with increasing concentrations of this compound.

  • B-cell activation was induced using an anti-IgM antibody.

  • The expression of the early activation marker CD69 on CD20+ B-cells was measured by flow cytometry.[5]

  • The IC50 value for the inhibition of CD69 expression was determined.

cluster_0 Sample Preparation cluster_1 Stimulation & Staining cluster_2 Analysis Whole Blood Collect human whole blood Add this compound Add increasing concentrations of this compound Whole Blood->Add this compound Stimulate Stimulate with anti-IgM antibody Add this compound->Stimulate Stain Stain with fluorescently-labeled anti-CD20 and anti-CD69 antibodies Stimulate->Stain Flow Cytometry Acquire data on a flow cytometer Stain->Flow Cytometry Analyze Data Gate on CD20+ B-cells and quantify CD69 expression Flow Cytometry->Analyze Data Determine IC50 Determine IC50 value Analyze Data->Determine IC50

Workflow for B-cell Activation Assay.
Rat Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo efficacy of this compound in a model of rheumatoid arthritis.

Methodology:

  • Female Lewis rats were used for the study.

  • Arthritis was induced by immunization with collagen.

  • Once arthritis was established (days 10-20), the rats were treated with either vehicle, this compound (10, 20, or 40 mg/kg once daily, or 20 mg/kg twice daily), or a reference compound (dexamethasone).[5]

  • Clinical scores of arthritis and joint pathology were assessed.

  • BTK occupancy in the spleen was also measured.

Conclusion

This compound is a novel, reversible covalent BTK inhibitor with a well-defined mechanism of action that translates to efficacy in preclinical models of immune-mediated diseases and in clinical trials for conditions such as immune thrombocytopenia. Its unique design and promising clinical data suggest that it has the potential to be a valuable therapeutic option for a range of autoimmune and inflammatory disorders. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this targeted immunotherapy.

References

Rilzabrutinib's Reversible Covalent Binding to BTK: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of rilzabrutinib (B1431308), a potent and selective oral inhibitor of Bruton's tyrosine kinase (BTK). A distinguishing feature of this compound is its unique reversible covalent binding to BTK, which confers a prolonged pharmacodynamic effect despite a short systemic half-life. This document details the binding kinetics, relevant signaling pathways, and the experimental methodologies used to characterize this interaction.

The Mechanism: A Dual-Binding Approach

This compound's interaction with BTK is a two-step process that combines the durability of covalent inhibition with the potential for improved safety through reversibility.[1] Unlike first-generation irreversible BTK inhibitors, this compound's design allows for controlled and sustained target engagement while minimizing the risk of permanent off-target modifications.[1][2][3]

The process begins with the initial non-covalent binding of this compound to the ATP-binding site of the BTK enzyme. This is followed by the formation of a reversible covalent bond between the nitrile group on this compound and the thiol group of a non-catalytic cysteine residue, Cys481, within the BTK active site.[2][4] This reversible nature allows this compound to dissociate from the target, which is particularly advantageous for reducing the duration of any potential off-target effects.[2]

cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Reversible Covalent Bond Formation BTK BTK BTK_Rilza_NonCovalent Initial Non-covalent Complex (Ki) BTK->BTK_Rilza_NonCovalent k_on This compound This compound BTK_Rilza_Covalent Reversible Covalent Adduct (k_inact / k_react) BTK_Rilza_NonCovalent->BTK_Rilza_Covalent k_form BTK_Rilza_Covalent->BTK_Rilza_NonCovalent k_rev

Mechanism of this compound's Reversible Covalent Inhibition.

BTK Signaling Pathways Modulated by this compound

BTK is a critical signaling molecule in hematopoietic cells, particularly B lymphocytes and myeloid cells.[5][6][7] It plays a central role in both adaptive and innate immunity by transducing signals from the B-cell receptor (BCR) and Fc receptors (FcR).[7][8][9][10] Overactivation of these pathways is implicated in various autoimmune and inflammatory diseases.[7]

Upon antigen binding to the BCR or immune complexes to FcγR, a signaling cascade is initiated.[10] This involves the activation of kinases like LYN and SYK, which then activate PI3K.[10] PI3K generates PIP3, recruiting BTK to the cell membrane where it becomes activated.[10][11] Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), leading to downstream signaling events that culminate in the activation of transcription factors such as NF-κB.[5][7] This promotes cell proliferation, survival, and the production of autoantibodies and inflammatory cytokines.[5][7] this compound effectively blocks these downstream effects by inhibiting BTK.[10]

cluster_receptors Cell Surface Receptors cluster_downstream Downstream Effects BCR BCR LYN_SYK LYN / SYK BCR->LYN_SYK FcR FcR FcR->LYN_SYK Proliferation Proliferation Survival Survival Autoantibody_Production Autoantibody Production PI3K PI3K LYN_SYK->PI3K PIP3 PIP3 PI3K->PIP3 BTK BTK PIP3->BTK PLCg2 PLCγ2 BTK->PLCg2 This compound This compound This compound->BTK NFkB NF-κB Activation PLCg2->NFkB NFkB->Proliferation NFkB->Survival NFkB->Autoantibody_Production

Simplified BTK Signaling Pathway Inhibited by this compound.

Quantitative Analysis of this compound-BTK Interaction

The efficacy and safety profile of this compound is underpinned by its specific binding kinetics and pharmacodynamic properties. Key quantitative data are summarized below.

ParameterValueTarget/SystemSignificanceReference
Binding Affinity & Potency
IC50 (enzyme assay)1.3 nMBTKHigh potency enzymatic inhibition.[1]
IC50 (Tec)0.8 nMTec KinasePotent inhibition of a related kinase.[12]
Kd* (overall affinity)0.14 nMBTKHigh overall binding affinity.[2]
Cellular Activity
BTK Occupancy IC508 ± 2 nMRamos B CellsPotent target engagement in a cellular context.[9]
B Cell Proliferation IC505 ± 2.4 nMHuman B CellsEffective inhibition of B cell function.[9]
Binding Kinetics
k_off (dissociation rate)2.0 x 10-5 s-1BTKVery slow dissociation contributes to long residence time.[2]
Residence Time (BTK)14 hours / 812 minutesBTKProlonged target inhibition despite rapid plasma clearance.[2]
Residence Time (ITK)43 minutesITK (off-target)Shorter residence time on off-target kinase, enhancing selectivity.[2]
Residence Time (HER4)3.75 hoursHER4 (off-target)Shorter residence time on off-target kinase, enhancing selectivity.[2]
Pharmacodynamics & Pharmacokinetics
BTK Occupancy (in cells)72% at 18h post-washoutRamos B CellsDurable target engagement long after drug removal.[9]
BTK Occupancy (in vivo)>90% within 4h, sustained >24hHumansHigh and sustained target occupancy in clinical settings.[1][13]
Elimination Half-life (t1/2)~3-4 hoursHumansRapid plasma clearance, minimizing systemic exposure.[1][14][15]
Tmax0.5 - 2.5 hoursHumansRapid absorption after oral administration.[14][15]

Key Experimental Protocols

The characterization of this compound's reversible covalent binding mechanism relies on a suite of specialized biochemical and cellular assays.

LanthaScreen™ Kinase Binding Assay for Binding Kinetics

This assay is used to determine the binding kinetics, particularly the dissociation rate (off-rate), of this compound from BTK.

  • Principle: A competitive binding assay using a fluorescent "tracer" that binds to the kinase. The binding of a test compound displaces the tracer, causing a change in the FRET (Förster Resonance Energy Transfer) signal.

  • Protocol for Dissociation Studies:

    • Pre-incubation: A high concentration of this compound (e.g., 1.5 µM) is pre-incubated with the BTK enzyme (e.g., 0.5 µM) for a sufficient time (e.g., 30 minutes) to allow for binding equilibrium.

    • Dilution: The complex is then significantly diluted (e.g., 5-fold) into a buffer containing the fluorescent tracer and a Europium-coupled antibody. This dilution initiates the dissociation of this compound.

    • Signal Measurement: The FRET signal is measured over time. As this compound dissociates, the tracer binds to the freed BTK, resulting in an increase in the FRET signal.

    • Data Analysis: The rate of signal change over time is fitted to a kinetic model to determine the dissociation rate constant (k_off). The residence time is calculated as 1/k_off.[9]

Cellular BTK Occupancy and Durability Assay

This assay measures the extent and duration of BTK engagement by this compound within a cellular environment.

  • Principle: A competitive displacement assay in whole cells. An irreversible, biotinylated BTK probe is used to label any BTK molecules not occupied by this compound. The amount of bound probe is inversely proportional to this compound occupancy.

  • Protocol:

    • Cell Treatment: Human B cell lines (e.g., Ramos cells) are treated with varying concentrations of this compound for a set period (e.g., 1 hour).

    • Washout (for durability): For durability studies, the cells are washed to remove any unbound this compound and then incubated in drug-free media for various time points (e.g., up to 18 hours).[9]

    • Probe Addition: The irreversible biotinylated BTK probe is added to the cells and incubated (e.g., 1 hour at 37°C) to covalently label any unoccupied BTK.

    • Cell Lysis & Detection: Cells are lysed, and the amount of biotinylated probe bound to BTK is quantified using a proximity-based assay like AlphaScreen™, which generates a signal when donor and acceptor beads are brought close together via the biotin (B1667282) tag.

    • Data Analysis: A decrease in the AlphaScreen™ signal indicates higher BTK occupancy by this compound. The data is used to calculate an IC50 for target occupancy and to assess the percentage of occupancy remaining after washout.[9]

Start Treat Ramos B Cells with this compound (1 hr) Washout Washout Step (for durability assay) Start->Washout Probe Add Irreversible Biotinylated BTK Probe (1 hr) Start->Probe for IC50 Incubate Incubate in drug-free media (0-18 hrs) Washout->Incubate Incubate->Probe Lysis Lyse Cells Probe->Lysis Detection Detect Probe Binding (AlphaScreen™) Lysis->Detection End Calculate BTK Occupancy (%) Detection->End

Workflow for Cellular BTK Occupancy and Durability Assay.
Intact Protein Mass Spectrometry

This biophysical technique provides direct evidence of the formation of a covalent adduct between the inhibitor and the target protein.

  • Principle: High-resolution mass spectrometry (MS) can accurately measure the molecular weight of a protein. The formation of a covalent bond between an inhibitor and a protein results in a predictable mass increase equal to the molecular weight of the inhibitor.

  • Protocol:

    • Incubation: The purified BTK protein is incubated with this compound to allow for adduct formation.

    • Sample Preparation: The sample is desalted to remove components that could interfere with the MS analysis.

    • MS Analysis: The protein-inhibitor complex is analyzed using electrospray ionization mass spectrometry (ESI-MS).

    • Data Analysis: The resulting spectrum is deconvoluted to determine the precise mass of the protein species. A mass shift corresponding to the molecular weight of this compound confirms the formation of the covalent adduct.[16] The reversibility can be confirmed by observing the dissociation of the adduct over time or after a dilution or dialysis step.[16][17]

Conclusion

This compound represents a sophisticated approach in kinase inhibition, leveraging a reversible covalent binding mechanism to achieve a desirable therapeutic profile. Its high potency and prolonged residence time on BTK ensure durable target inhibition, while its rapid systemic clearance and the reversible nature of its binding are designed to enhance its safety profile by minimizing off-target effects.[1][2][9] The combination of potent, sustained on-target activity and reduced potential for off-target toxicity makes this compound a promising agent for the treatment of immune-mediated diseases.[1][9] The experimental methodologies detailed herein are crucial for the characterization and development of such next-generation covalent inhibitors.

References

The Structure-Activity Relationship of Rilzabrutinib Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Rilzabrutinib, a reversible covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound is a promising therapeutic agent for a range of immune-mediated diseases. This document details the core molecular features driving its potency and selectivity, presents quantitative data for key analogues, outlines experimental protocols for its evaluation, and visualizes the critical signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound (formerly PRN1008) is an orally administered, potent, and highly selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for the signaling pathways of B-cells and other immune cells.[1][2] Unlike first-generation, irreversible BTK inhibitors, this compound features a unique reversible covalent binding mechanism.[2] It forms a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK, leading to potent and durable inhibition.[2] However, this bond is reversible, which contributes to its favorable safety profile by minimizing off-target effects and allowing for a tailored residence time.[2]

The inhibition of BTK by this compound disrupts B-cell receptor (BCR) signaling, which in turn modulates B-cell proliferation, differentiation, and survival.[1] This mechanism is particularly relevant in autoimmune diseases characterized by aberrant B-cell activity. Furthermore, this compound's inhibitory action extends to Fc receptor (FcR)-mediated signaling in other immune cells like macrophages, basophils, and mast cells, contributing to its broad anti-inflammatory effects.[3]

Structure-Activity Relationship (SAR) of this compound Analogues

The discovery of this compound involved the optimization of a pyrazolopyrimidine scaffold. The key structural features contributing to its high affinity and selectivity have been elucidated through the synthesis and evaluation of numerous analogues. The following tables summarize the quantitative data for this compound and its key analogue, PRN473.

Table 1: In Vitro Potency of this compound and PRN473

CompoundBTK IC₅₀ (nM)BTK Occupancy in Ramos B cells EC₅₀ (nM)B-cell Proliferation IC₅₀ (nM)
This compound (PRN1008) 1.38 ± 25 ± 2.4
PRN473 Not explicitly reported, but described as a potent inhibitorNot explicitly reportedNot explicitly reported

Data sourced from Owens et al., 2022 and Langrish et al., 2021.[2][3]

Table 2: Cellular Activity of this compound

AssayCell TypeEndpointIC₅₀ (nM)
B-cell Activation (CD69 Expression)Human Whole BloodInhibition of anti-IgM induced CD69126 ± 32
Basophil Activation (CD63 Expression)Human BasophilsInhibition of anti-IgE induced CD6310-100 (approx.)
FcγR-mediated PhagocytosisMacrophagesInhibition of phagocytosisPotent inhibition observed

Data sourced from Langrish et al., 2021.[3]

The core pyrazolopyrimidine scaffold, the aminopyrazole moiety, and the substituted phenyl group are crucial for high-affinity binding to the ATP-binding pocket of BTK. The acrylamide (B121943) warhead is the key functional group that forms the reversible covalent bond with Cys481. The specific substitutions on the piperidine (B6355638) and piperazine (B1678402) rings are optimized for potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogues.

BTK Kinase Assay (Enzymatic Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of BTK.

Materials:

  • Recombinant human BTK enzyme

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound analogues)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds to the wells of a 384-well plate.

  • Add the BTK enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.

BTK Occupancy Assay in Ramos B-cells

This cell-based assay measures the extent to which a compound binds to and occupies the active site of BTK within a cellular context.

Materials:

  • Ramos B-cells (human Burkitt's lymphoma cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (this compound analogues)

  • BTK-selective biotinylated probe (irreversible BTK inhibitor with a biotin (B1667282) tag)

  • Lysis buffer

  • Streptavidin-coated plates

  • Detection antibody (e.g., anti-BTK antibody) and substrate

Procedure:

  • Culture Ramos B-cells to the desired density.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour) at 37°C.

  • Wash the cells to remove unbound compound.

  • Add the BTK-selective biotinylated probe to the cells and incubate to allow the probe to bind to any unoccupied BTK.

  • Lyse the cells and transfer the lysate to streptavidin-coated plates.

  • Incubate to allow the biotinylated probe-BTK complex to bind to the plate.

  • Wash the plates to remove unbound proteins.

  • Detect the amount of captured BTK using a primary anti-BTK antibody followed by a secondary HRP-conjugated antibody and a chemiluminescent substrate.

  • The signal is inversely proportional to the BTK occupancy by the test compound.

  • Calculate the EC₅₀ values for BTK occupancy.

Human Basophil Activation Assay (CD63 Expression)

This assay assesses the functional consequence of BTK inhibition on IgE-mediated basophil degranulation.

Materials:

  • Fresh human whole blood or isolated basophils

  • Test compounds (this compound analogues)

  • Anti-IgE antibody (to stimulate basophils)

  • Staining antibodies (e.g., anti-CD63-PE, anti-IgE-FITC)

  • Red blood cell lysis buffer

  • Flow cytometer

Procedure:

  • Pre-incubate whole blood with serial dilutions of the test compounds for a specified time (e.g., 15 minutes) at 37°C.

  • Stimulate the basophils by adding an anti-IgE antibody and incubate for another 15-30 minutes at 37°C.

  • Stop the reaction by placing the samples on ice.

  • Stain the cells with fluorescently labeled antibodies against CD63 and a basophil-specific marker (e.g., IgE).

  • Lyse the red blood cells.

  • Acquire the samples on a flow cytometer.

  • Gate on the basophil population and quantify the percentage of CD63-positive cells.

  • Determine the IC₅₀ for the inhibition of basophil activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving BTK and a typical experimental workflow for screening BTK inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds PI3K PI3K Lyn_Syk->PI3K PIP2 PIP2 PIP2->PI3K phosphorylates PIP3 PIP3 PI3K->PIP3 BTK BTK PIP3->BTK recruits & activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates This compound This compound This compound->BTK inhibits DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 cleaves PIP2 into Calcium Ca²⁺ Mobilization DAG_IP3->Calcium NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 Activation Calcium->NFkB_NFAT_AP1 Cell_Response B-Cell Proliferation, Survival, Differentiation NFkB_NFAT_AP1->Cell_Response

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

BTK_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation Compound_Library Compound Library Biochemical_Assay Biochemical BTK Kinase Assay (IC₅₀) Compound_Library->Biochemical_Assay Cellular_Assay Cell-Based BTK Occupancy Assay (EC₅₀) Biochemical_Assay->Cellular_Assay Functional_Assay Functional Cellular Assays (e.g., B-cell activation, IC₅₀) Cellular_Assay->Functional_Assay Hit_Identification Hit Identification Functional_Assay->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Lead_Candidate->PK_PD Efficacy_Models Animal Models of Disease (e.g., Arthritis, ITP) PK_PD->Efficacy_Models Preclinical_Candidate Preclinical Candidate Efficacy_Models->Preclinical_Candidate

Caption: General workflow for the discovery and development of BTK inhibitors.

Conclusion

The development of this compound represents a significant advancement in the field of BTK inhibitors for immune-mediated diseases. Its unique reversible covalent mechanism of action, combined with high potency and selectivity, offers the potential for a highly effective and well-tolerated therapeutic option. The structure-activity relationships established for the pyrazolopyrimidine series highlight the critical molecular interactions necessary for potent BTK inhibition. The experimental protocols detailed herein provide a framework for the continued discovery and evaluation of novel BTK inhibitors. Further exploration of this chemical space may lead to the development of next-generation therapies with even more refined properties for the treatment of a wide range of autoimmune and inflammatory disorders.

References

Rilzabrutinib: A Deep Dive into Target Selectivity and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rilzabrutinib (B1431308) is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in various immune cells.[1][2] Its unique mechanism of action and high selectivity make it a promising therapeutic candidate for a range of immune-mediated diseases.[1][3] This technical guide provides a comprehensive overview of this compound's kinase inhibition profile, target selectivity, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound functions by binding to BTK, a key enzyme in the signaling pathways of B-cells and other immune cells.[2][4] This inhibition disrupts the downstream signals that lead to B-cell proliferation, differentiation, and survival.[2] Specifically, this compound's mechanism involves a reversible covalent interaction with a cysteine residue (Cys481) in the ATP-binding domain of BTK, leading to a prolonged and durable inhibition of the enzyme.[1][5] This targeted approach allows for potent immunomodulation while potentially minimizing off-target effects.[6][7]

The therapeutic action of this compound is primarily twofold: it suppresses B-cell activation, which can decrease the production of autoantibodies, and it inhibits FcγR-driven phagocytosis of antibody-coated cells by macrophages in the spleen and liver.[3][8][9]

Kinase Inhibition Profile

This compound demonstrates high potency and selectivity for BTK. In a broad kinase screening panel, it showed significant inhibition of a very limited number of kinases at a concentration of 1 µM.[1] The following tables summarize the quantitative data on this compound's inhibitory activity.

Table 1: Biochemical Inhibition of Key Kinases by this compound

KinaseIC50 (nM)
BTK (Bruton's tyrosine kinase)1.3 ± 0.5[1]
RLK (Receptor-like kinase)1.2 ± 0.3[1]
TEC (Tyrosine-protein kinase Tec)0.8 ± 0.1[1]
BMX (Bone marrow tyrosine kinase on chromosome X)1.0 ± 0.1[1]
BLK (B lymphocyte kinase)6.3 ± 0.7[1]
BTK C481S mutant1.2[5][9]

Table 2: Cellular Activity of this compound

AssayCell TypeIC50 (nM)
Inhibition of CD69 B cell expressionHuman Whole Blood126 ± 32[1]
BTK Target OccupancyHuman Whole Blood233 ± 75[1]
Inhibition of BCR-induced B cell proliferationHuman B cells5 ± 2.4[1]
Inhibition of GPVI stimulated platelet aggregationHuman Platelets160[4][10]

Signaling Pathways

This compound exerts its effects by modulating key signaling pathways in immune cells. Below are diagrams illustrating the B-cell receptor (BCR) and Fcγ receptor (FcγR) signaling pathways and the point of intervention by this compound.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR PI3K PI3K LYN_SYK->PI3K BTK BTK PI3K->BTK PLCg2 PLCγ2 BTK->PLCg2 This compound This compound This compound->BTK Downstream Downstream Signaling (Proliferation, Differentiation, Survival) PLCg2->Downstream

BCR Signaling Pathway Inhibition

FcgammaR_Signaling_Pathway cluster_macrophage Macrophage Macrophage FcgammaR Fcγ Receptor (FcγR) SYK SYK FcgammaR->SYK ImmuneComplex Immune Complex (Antibody-coated Platelet) ImmuneComplex->FcgammaR BTK BTK SYK->BTK Downstream Downstream Signaling (Phagocytosis, Inflammation) BTK->Downstream This compound This compound This compound->BTK

FcγR Signaling Pathway Inhibition

Experimental Protocols

The characterization of this compound's kinase inhibition profile and selectivity involves a series of biochemical and cellular assays.

Biochemical Kinase Inhibition Assay

A common method to determine the half-maximal inhibitory concentration (IC50) for a kinase is the ATP competitive enzyme inhibition in vitro assay.

Workflow:

Biochemical_Assay_Workflow Start Start Reagents Prepare Reagents: - Purified Kinase (e.g., BTK) - Substrate (e.g., Poly(Glu,Tyr)) - ATP - this compound (serial dilutions) Start->Reagents Incubation Incubate Kinase, Substrate, and this compound Reagents->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Termination Terminate Reaction (e.g., with EDTA) Reaction->Termination Detection Detect Product Formation (e.g., ADP detection, phosphorylation) Termination->Detection Analysis Calculate IC50 Value Detection->Analysis End End Analysis->End

Biochemical Kinase Inhibition Assay Workflow

Protocol Details: The assay typically involves incubating the purified kinase with a specific substrate and varying concentrations of the inhibitor. The enzymatic reaction is initiated by the addition of ATP. After a set incubation period, the reaction is stopped, and the amount of product formed is quantified. This can be done by measuring the amount of ADP produced or by detecting the phosphorylated substrate. The IC50 value is then calculated from the dose-response curve.

Cellular B-Cell Activation Assay

To assess the functional activity of this compound in a cellular context, B-cell activation assays are performed. A common method measures the expression of activation markers, such as CD69, on the surface of B-cells.

Workflow:

Cellular_Assay_Workflow Start Start Sample Isolate Human Whole Blood or PBMCs Start->Sample Treatment Treat with this compound (serial dilutions) Sample->Treatment Stimulation Stimulate B-Cell Activation (e.g., with anti-IgM) Treatment->Stimulation Staining Stain with Fluorescently Labeled Antibodies (e.g., anti-CD20, anti-CD69) Stimulation->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Calculation Calculate IC50 for Inhibition of CD69 Expression Analysis->Calculation End End Calculation->End

Cellular B-Cell Activation Assay Workflow

Protocol Details: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are treated with a range of this compound concentrations. B-cell activation is then induced using a stimulant such as anti-IgM antibody. Following stimulation, the cells are stained with fluorescently labeled antibodies specific for B-cell markers (e.g., CD20) and activation markers (e.g., CD69). The expression levels of these markers are then quantified using flow cytometry to determine the inhibitory effect of this compound on B-cell activation.[1]

Conclusion

This compound is a highly potent and selective reversible covalent inhibitor of BTK. Its well-defined kinase inhibition profile and mechanism of action, which involves the disruption of key signaling pathways in B-cells and other immune cells, underscore its potential as a targeted therapy for immune-mediated diseases. The data presented in this guide, derived from robust biochemical and cellular assays, provide a strong foundation for its continued development and clinical investigation.

References

In Vivo Pharmacokinetics and Pharmacodynamics of Rilzabrutinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilzabrutinib (B1431308) (PRN1008) is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling enzyme in both adaptive and innate immune responses, making it a key therapeutic target for a range of immune-mediated diseases.[3][4] this compound's unique mechanism of action, which combines potent and selective BTK inhibition with a favorable pharmacokinetic and pharmacodynamic profile, distinguishes it from other BTK inhibitors.[1][5] This technical guide provides an in-depth overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

This compound modulates immune responses through two primary mechanisms: the suppression of B-cell activation and the inhibition of Fcγ receptor (FcγR)-mediated phagocytosis by macrophages.[1][6] By binding to a specific cysteine residue in BTK, this compound effectively blocks downstream signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling.[4] This leads to a reduction in the production of autoantibodies by B-cells and diminishes the clearance of antibody-coated cells by phagocytes.[1][6] A key feature of this compound is its reversible covalent binding, which allows for durable target engagement and a long residence time on BTK, despite low systemic exposure and a short plasma half-life.[3][6]

Pharmacokinetics

This compound is characterized by rapid oral absorption and a short terminal half-life.[5][7] Clinical studies in healthy volunteers have demonstrated that the time to maximum plasma concentration (Tmax) is typically observed between 1 to 2.5 hours post-dose.[5][7] The mean terminal half-life is approximately 3 to 4 hours.[7] Despite its rapid clearance from plasma, this compound's pharmacodynamic effects are sustained.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
Parameter100 mg Single Dose400 mg Single Dose1200 mg Single Dose
Median Tmax (hours) ~1~2.1~3
Median Terminal Half-life (hours) 1.63.13.2
Mean AUC0–∞ (ng∙h/mL) -454-
Mean Cmax (ng/mL) -144-

Data compiled from a Phase I study in healthy volunteers.[5]

Co-administration with the strong CYP3A4 inhibitor ritonavir (B1064) significantly increases this compound exposure, indicating that it is a substrate for CYP3A enzymes.[8] For instance, co-administration of 400 mg this compound with ritonavir resulted in an increase in mean AUC0–∞ to 3800 ng∙h/mL and Cmax to 712 ng/mL.[8]

Pharmacodynamics

The pharmacodynamic profile of this compound is highlighted by its potent and durable BTK occupancy.[3] This sustained target engagement is a key differentiator and is believed to be central to its therapeutic efficacy.

Table 2: In Vitro and In Vivo BTK Occupancy of this compound
SystemMetricValue
Ramos B cells (in vitro) IC50 for BTK occupancy8 ± 2 nM
Ramos B cells (in vitro washout) BTK occupancy at 18 hours72%
Human PBMCs (in vitro washout) BTK occupancy at 18 hours79% ± 2%
Healthy Volunteers (300 mg BID, Day 10) BTK inhibition at 4 hours91%
BTK inhibition at 12 hours77%
BTK inhibition at 24 hours60%

Data from preclinical and clinical studies.[3]

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by inhibiting BTK-mediated signaling downstream of the B-cell receptor (BCR) and Fcγ receptors (FcγR).

BCR_FcR_Signaling_Inhibition cluster_BCR B-Cell Receptor (BCR) Signaling cluster_FcR Fcγ Receptor (FcγR) Signaling Antigen Antigen BCR BCR Antigen->BCR LYN_SYK_BCR LYN/SYK BCR->LYN_SYK_BCR PI3K_BCR PI3K LYN_SYK_BCR->PI3K_BCR PIP3_BCR PIP3 PI3K_BCR->PIP3_BCR BTK_BCR BTK PIP3_BCR->BTK_BCR Downstream_BCR Downstream Signaling (e.g., NF-κB, MAPK) BTK_BCR->Downstream_BCR B_Cell_Response B-Cell Activation & Autoantibody Production Downstream_BCR->B_Cell_Response ImmuneComplex Immune Complex FcR FcγR ImmuneComplex->FcR LYN_SYK_FcR LYN/SYK FcR->LYN_SYK_FcR PI3K_FcR PI3K LYN_SYK_FcR->PI3K_FcR PIP3_FcR PIP3 PI3K_FcR->PIP3_FcR BTK_FcR BTK PIP3_FcR->BTK_FcR Downstream_FcR Downstream Signaling BTK_FcR->Downstream_FcR Macrophage_Response Macrophage-Mediated Phagocytosis Downstream_FcR->Macrophage_Response This compound This compound This compound->BTK_BCR Inhibits This compound->BTK_FcR Inhibits

This compound inhibits BTK in both BCR and FcγR signaling pathways.

Key In Vivo Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

This model is widely used to evaluate the efficacy of anti-arthritic compounds.

1. Animals:

  • Male Wistar or Lewis rats, typically 8-10 weeks of age, are used.[9]

2. Induction of Arthritis:

  • An emulsion is prepared by mixing bovine type II collagen (e.g., 2 mg/mL in 0.05 M acetic acid) with an equal volume of Incomplete Freund's Adjuvant (IFA).[10]

  • On day 0, rats are immunized with a subcutaneous injection of the emulsion (e.g., 0.2 mL) at the base of the tail.[9]

  • A booster injection is typically administered on day 7.[9]

3. Dosing Paradigm:

  • This compound or vehicle is administered orally, once or twice daily. Dosing can be prophylactic (starting on day 0), semi-established (starting on day 6 or 9), or therapeutic (starting after the onset of clinical signs, e.g., day 11-13).[11]

4. Efficacy Assessment:

  • Clinical Scoring: Arthritis severity is assessed using a clinical scoring system that evaluates inflammation, swelling, and erythema of the paws.

  • Histopathology: At the end of the study, ankle joints are collected, fixed, and decalcified. Sections are stained with Hematoxylin & Eosin (H&E) and Safranin O-Fast Green to assess inflammation, pannus formation, cartilage damage, and bone resorption.[9]

Immune Thrombocytopenia (ITP) in Mice

This model is used to assess the ability of a compound to prevent antibody-mediated platelet destruction.

1. Animals:

  • Standard laboratory mouse strains (e.g., BALB/c) are used.

2. Induction of ITP:

  • ITP is induced by administering an anti-platelet antibody, such as an anti-CD41 (glycoprotein IIb/IIIa) antibody, via intravenous or intraperitoneal injection.[2]

3. Dosing Paradigm:

  • This compound or vehicle is typically administered orally prior to the induction of ITP.[2]

4. Efficacy Assessment:

  • Platelet Counts: Blood samples are collected at various time points after antibody administration (e.g., 6 hours), and platelet counts are determined using an automated hematology analyzer or by manual counting.[2] Efficacy is measured by the prevention of platelet loss compared to vehicle-treated controls.[2]

BTK Occupancy Assay

This pharmacodynamic assay measures the extent of BTK engagement by this compound in peripheral blood mononuclear cells (PBMCs).

BTK_Occupancy_Workflow cluster_steps Experimental Workflow Step1 1. Whole Blood Treatment Treat human whole blood with this compound or DMSO control (1 hour, 37°C) Step2 2. PBMC Isolation Isolate PBMCs using Ficoll gradient centrifugation Step1->Step2 Step3 3. Probe Labeling Treat isolated PBMCs with a fluorescently or biotin-labeled BTK-selective probe (1 hour, 37°C) Step2->Step3 Step4 4. Cell Lysis Lyse cells to release intracellular contents Step3->Step4 Step5 5. Detection Quantify the amount of probe bound to unoccupied BTK using a suitable detection method (e.g., ELISA, Flow Cytometry, Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) Step4->Step5 Step6 6. Calculation Calculate % BTK Occupancy: 100% - (% Probe Signal in Treated Sample / % Probe Signal in Control Sample * 100) Step5->Step6

A generalized workflow for determining BTK occupancy in PBMCs.

Methodological Details:

  • Whole Blood Treatment: Human whole blood is incubated with various concentrations of this compound or a vehicle control (DMSO) for 1 hour at 37°C.[3]

  • PBMC Isolation: PBMCs are isolated from the treated whole blood using Ficoll-Paque density gradient centrifugation.[3]

  • Probe Labeling: The isolated PBMCs are then incubated with a BTK-selective probe that is labeled with a detectable marker (e.g., biotin (B1667282) or a fluorophore) for 1 hour at 37°C.[3] This probe binds to the BTK molecules that are not occupied by this compound.

  • Cell Lysis and Detection: The cells are lysed, and the amount of bound probe is quantified.[3] For biotinylated probes, an ELISA-based format with streptavidin-HRP can be used. For fluorescent probes, flow cytometry is a common method.[12] Homogeneous assays like TR-FRET can also be employed to measure both free and total BTK.[13]

  • Calculation: BTK occupancy is calculated by comparing the signal from the this compound-treated samples to the signal from the vehicle-treated control samples. A lower signal in the treated sample indicates higher BTK occupancy by this compound.

Conclusion

This compound demonstrates a distinct in vivo pharmacokinetic and pharmacodynamic profile characterized by rapid absorption, a short half-life, and potent, durable BTK occupancy. This combination of properties allows for sustained target engagement with limited systemic exposure, which is advantageous for the treatment of chronic immune-mediated diseases. The preclinical efficacy of this compound in models of arthritis and immune thrombocytopenia, coupled with its well-defined mechanism of action, underscores its potential as a valuable therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other BTK inhibitors in a research and drug development setting.

References

Rilzabrutinib's Effect on B-cell Receptor Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilzabrutinib (B1431308) is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Its unique mechanism of action allows for potent and sustained inhibition of BTK, leading to the disruption of downstream signaling cascades that are crucial for B-cell proliferation, differentiation, and survival.[1][3] This technical guide provides an in-depth overview of this compound's effects on BCR signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction to this compound and B-cell Receptor Signaling

The B-cell receptor signaling pathway is integral to the adaptive immune response. Upon antigen binding to the BCR, a cascade of intracellular signaling events is initiated, with BTK playing a central role.[3] Activated BTK autophosphorylates and subsequently phosphorylates downstream substrates, most notably Phospholipase C-γ2 (PLCγ2).[2] This leads to the activation of transcription factors that drive B-cell activation and proliferation.[2] In various B-cell malignancies and autoimmune diseases, this pathway is often dysregulated.[3]

This compound is designed to selectively inhibit BTK, thereby blocking these pro-survival signals.[4][5] It forms a reversible covalent bond with a cysteine residue (Cys481) in the BTK active site, which provides a durable pharmacodynamic effect.[1][2] This targeted inhibition modulates the immune response by reducing the activation and proliferation of B-cells.[1][5]

Quantitative Data on this compound's Potency and Selectivity

The following tables summarize the in vitro and cellular potency of this compound from various enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition of this compound against BTK and Other Kinases

KinaseIC50 (nM)
BTK1.3 ± 0.5[4]
TEC0.8 ± 0.1[4]
RLK1.2 ± 0.3[4]
BMX1.0 ± 0.1[4]
BLK6.3 ± 0.7[4]

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity of this compound

AssayCell TypeIC50 (nM)
BTK OccupancyRamos B-cells8 ± 2[4]
B-cell Activation (CD69 Expression)Human Whole Blood (CD20+ B-cells)126 ± 32[4]
B-cell ProliferationHuman B-cells5 ± 2.4[4]
GPVI-stimulated Platelet AggregationHuman Platelets160[1][6]
BTK C481S MutantCell Model1.2[2]

IC50 values represent the concentration of this compound required to inhibit 50% of the cellular response.

B-cell Receptor Signaling Pathway and this compound's Mechanism of Action

This compound's primary mechanism of action is the inhibition of BTK, a key kinase in the BCR signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN LYN BCR->LYN 2. Activation SYK SYK LYN->SYK 3. Phosphorylation BTK BTK SYK->BTK 4. Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 5. Phosphorylation This compound This compound This compound->BTK Inhibition IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Leads to Antigen Antigen Antigen->BCR 1. Binding Kinase_Assay_Workflow start Start prep_rilza Prepare this compound Dilutions start->prep_rilza add_rilza Add this compound/Vehicle to Plate prep_rilza->add_rilza add_btk Add BTK Enzyme add_rilza->add_btk incubate1 Incubate (e.g., 30 min) add_btk->incubate1 add_atp_sub Add ATP/Substrate Mix incubate1->add_atp_sub incubate2 Incubate (e.g., 60 min) add_atp_sub->incubate2 stop_rxn Stop Reaction incubate2->stop_rxn detect Detect Phosphorylation stop_rxn->detect analyze Calculate % Inhibition & IC50 detect->analyze end End analyze->end Flow_Cytometry_Workflow start Start isolate_cells Isolate PBMCs or use B-cell line start->isolate_cells treat_cells Treat cells with This compound/Vehicle isolate_cells->treat_cells stimulate_cells Stimulate with anti-IgM treat_cells->stimulate_cells wash1 Wash cells stimulate_cells->wash1 stain_abs Stain with fluorescent antibodies (CD19, CD69) wash1->stain_abs wash2 Wash cells stain_abs->wash2 acquire Acquire on Flow Cytometer wash2->acquire analyze Analyze CD69 expression on B-cells acquire->analyze end End analyze->end

References

Rilzabrutinib's Impact on Fc Receptor-Mediated Phagocytosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilzabrutinib (B1431308) is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated efficacy in the treatment of immune-mediated diseases, most notably Immune Thrombocytopenia (ITP).[1][2] Its mechanism of action is dual-pronged, targeting both the adaptive and innate immune systems.[1][3] this compound modulates B-cell activation, thereby reducing the production of pathogenic autoantibodies, and critically, it inhibits Fc receptor (FcR)-mediated phagocytosis by macrophages, a key process in the destruction of antibody-coated cells, such as platelets in ITP.[1][4][5] This guide provides an in-depth technical overview of this compound's impact on Fc receptor-mediated phagocytosis, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

This compound's therapeutic effect in diseases like ITP is largely attributed to its ability to interfere with the signaling cascade downstream of Fcγ receptors (FcγR) on macrophages.[4][5] When autoantibodies opsonize platelets, their Fc portions are recognized by FcγRs on macrophages, triggering a signaling pathway that leads to phagocytosis and platelet destruction.[6] BTK is a critical signaling molecule in this pathway.[7] By inhibiting BTK, this compound effectively dampens this pathological process.[4][8]

Quantitative Data

The inhibitory activity of this compound on FcγR-mediated cellular responses has been quantified in preclinical studies. The following tables summarize the key in vitro efficacy data.

Assay DescriptionCell TypeReadoutIC50 (nM)Reference
Inhibition of IgG/FcγR-stimulated TNF-α productionHuman MonocytesTNF-α production56 ± 45
BTK OccupancyRamos B cell lineBTK Occupancy8 ± 2
Inhibition of IgG Antibody Production (T-dependent)Human B cellsIgG production20 ± 20
Inhibition of IgG Antibody Production (T-independent)Human B cellsIgG production50 ± 90

Table 1: In Vitro Efficacy of this compound

Signaling Pathways and Experimental Workflows

Fcγ Receptor Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical FcγR signaling pathway in macrophages and highlights the inhibitory action of this compound.

Fc_gamma_R_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fc_gamma_R Fcγ Receptor LYN LYN Fc_gamma_R->LYN Activation opsonized_platelet Opsonized Platelet opsonized_platelet->Fc_gamma_R Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Phagocytosis Phagocytosis Ca_release->Phagocytosis PKC_activation->Phagocytosis This compound This compound This compound->BTK Inhibition

Caption: FcγR signaling cascade and this compound's inhibition of BTK.

Experimental Workflow: In Vitro Inhibition of FcγR-Mediated TNF-α Production

This diagram outlines the key steps in the experimental protocol to determine the IC50 of this compound for the inhibition of FcγR-mediated TNF-α production in human monocytes.

TNF_alpha_assay_workflow cluster_workflow Experimental Workflow start Start isolate_monocytes Isolate Human Monocytes from PBMCs start->isolate_monocytes pre_treat Pre-treat with This compound (1h) isolate_monocytes->pre_treat stimulate Stimulate with Plate-bound IgG (4h) pre_treat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant measure_tnfa Measure TNF-α (AlphaLISA) collect_supernatant->measure_tnfa calculate_ic50 Calculate IC50 measure_tnfa->calculate_ic50 end End calculate_ic50->end

References

The Molecular Architecture of Selectivity: A Technical Guide to Rilzabrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilzabrutinib (B1431308) is a novel, orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling enzyme in both adaptive and innate immune pathways.[1][2][3] Its remarkable clinical efficacy in treating immune-mediated diseases is underpinned by a molecular design that confers high selectivity for its intended target, thereby minimizing off-target effects commonly associated with other kinase inhibitors. This guide provides an in-depth technical overview of the molecular basis for this compound's high selectivity, detailing its unique binding mechanism, kinase inhibition profile, and the experimental methodologies used for its characterization.

The Dual-Binding Mechanism of this compound

This compound's high selectivity is primarily attributed to its unique reversible covalent binding mechanism, which involves both non-covalent interactions and a reversible covalent bond with a specific cysteine residue (Cys481) in the active site of BTK.[1][4][5] This dual-engagement strategy ensures potent and durable inhibition of BTK while allowing for dissociation, a key feature that distinguishes it from irreversible covalent inhibitors and contributes to its favorable safety profile.[4][6]

The initial binding of this compound to the ATP-binding pocket of BTK is driven by a network of non-covalent interactions. This is followed by the formation of a reversible covalent bond between the cyano-acrylamide warhead of this compound and the thiol group of Cys481.[4] The reversibility of this bond is a key design feature that allows for a "tailored residence time," enabling sustained target engagement while minimizing the risk of permanent off-target protein modification.[1]

The structural basis for this interaction has been elucidated by X-ray crystallography (PDB ID: 7L5P and 7L5O), revealing the precise orientation of this compound within the BTK active site and the key residues involved in binding.[5][7][8]

Kinase Selectivity Profile

This compound exhibits a highly selective kinase inhibition profile. Kinome-wide screening has demonstrated that at a concentration of 1 µM, this compound inhibits only a small subset of kinases, highlighting its specificity for BTK.[1]

Table 1: Kinase Inhibition Profile of this compound
KinaseIC50 (nM)Percent Inhibition @ 1µM
BTK 1.3 >90%
TEC0.8>90%
RLK (TXK)1.2>90%
BMX1.0>90%
BLKData not available>90%
ERBB4Data not available>90%

Data compiled from multiple sources.[1][9]

This high degree of selectivity is crucial for minimizing off-target side effects. For instance, unlike the first-generation BTK inhibitor ibrutinib, this compound does not significantly inhibit kinases involved in platelet aggregation, which is thought to contribute to a lower risk of bleeding events.[1][10]

Experimental Protocols

The characterization of this compound's selectivity and mechanism of action relies on a suite of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency (IC50) of this compound against a panel of purified kinases.

Methodology: A common method is the Caliper electrophoresis-based mobility shift assay.

  • Reagents:

    • Purified recombinant kinase enzymes.

    • Fluorescently labeled peptide substrate.

    • ATP.

    • This compound (serially diluted).

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[10]

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

    • In a microplate, add the kinase, the fluorescent peptide substrate, and the this compound dilution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Analyze the ratio of phosphorylated to unphosphorylated substrate using a Caliper EZ Reader or a similar instrument.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]

BTK Occupancy Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure the extent and duration of BTK engagement by this compound in a cellular context.

Methodology: This can be assessed using a competitive binding assay with a fluorescently labeled BTK probe.

  • Reagents:

    • Isolated human PBMCs.

    • This compound.

    • A fluorescently labeled covalent BTK probe (e.g., biotinylated or fluorescently tagged).

    • Cell lysis buffer.

    • Detection reagents (e.g., streptavidin-conjugated fluorophore for biotinylated probes).

  • Procedure:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Treat PBMCs with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

    • For washout experiments, wash the cells to remove unbound this compound and incubate in fresh media for various time points.

    • Add the fluorescent BTK probe to the cells and incubate to allow binding to unoccupied BTK.

    • Lyse the cells and quantify the amount of bound probe using a suitable detection method (e.g., ELISA, flow cytometry, or a plate-based fluorescence reader).

    • Calculate BTK occupancy as the percentage reduction in probe binding in this compound-treated cells compared to vehicle-treated cells.

B-Cell Activation Assay

Objective: To assess the functional consequence of BTK inhibition by measuring the suppression of B-cell activation.

Methodology: This is often evaluated by measuring the expression of activation markers, such as CD69, on the surface of B cells following stimulation.

  • Reagents:

    • Human whole blood or isolated PBMCs.

    • This compound.

    • B-cell receptor (BCR) stimulus (e.g., anti-IgM antibody).

    • Fluorochrome-conjugated antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.

    • Red blood cell lysis buffer (for whole blood assays).

    • FACS buffer (e.g., PBS with 2% FBS).

  • Procedure:

    • Pre-incubate whole blood or PBMCs with serial dilutions of this compound for 1-2 hours.

    • Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a defined period (e.g., 18-24 hours) to induce CD69 expression.

    • Stain the cells with fluorescently labeled antibodies against a B-cell marker and CD69.

    • If using whole blood, lyse the red blood cells.

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer and analyze the percentage of CD69-positive B cells.

    • Determine the IC50 of this compound for the inhibition of B-cell activation.

Fcγ Receptor (FcγR)-Mediated Phagocytosis Assay

Objective: To evaluate the effect of this compound on macrophage-mediated phagocytosis, a key process in many autoimmune diseases.

Methodology: This can be assessed by measuring the engulfment of opsonized particles by macrophages.

  • Reagents:

    • Human monocyte-derived macrophages (MDMs) or a macrophage-like cell line (e.g., THP-1).

    • This compound.

    • Particles for phagocytosis (e.g., sheep red blood cells or fluorescent beads).

    • Opsonizing agent (e.g., anti-sheep red blood cell IgG).

    • Fluorescent dye to label particles (e.g., CFSE).

    • Trypan blue or another quenching agent to differentiate between internalized and surface-bound particles.

  • Procedure:

    • Culture macrophages in a multi-well plate.

    • Pre-treat the macrophages with this compound or vehicle control for 1-2 hours.

    • Opsonize the fluorescently labeled particles with IgG.

    • Add the opsonized particles to the macrophage culture and incubate to allow for phagocytosis (e.g., 30-60 minutes).

    • Wash the cells to remove non-ingested particles.

    • Add a quenching agent to extinguish the fluorescence of surface-bound particles.

    • Quantify the fluorescence of internalized particles using a plate reader or flow cytometer.

    • Calculate the percentage of phagocytosis inhibition by this compound.

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Logic

To visually represent the complex molecular interactions and experimental workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK FcR Fc Receptor (FcγR/FcεR) FcR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKC PLCg2->PKC Calcium Ca²⁺ Mobilization PLCg2->Calcium NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 PKC->NFkB_NFAT_AP1 Calcium->NFkB_NFAT_AP1 Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB_NFAT_AP1->Gene_Expression This compound This compound This compound->BTK Inhibition

Caption: BTK Signaling Pathway and this compound's Point of Intervention.

Kinase_Profiling_Workflow start Start: Purified Kinase Panel prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, This compound Dilutions) start->prepare_reagents incubation Incubate Kinase, Substrate, and this compound prepare_reagents->incubation initiate_reaction Initiate Reaction with ATP incubation->initiate_reaction reaction_time Incubate for a Defined Time initiate_reaction->reaction_time stop_reaction Stop Reaction reaction_time->stop_reaction detection Detect Phosphorylation stop_reaction->detection analysis Data Analysis (% Inhibition, IC50) detection->analysis end End: Selectivity Profile analysis->end

Caption: Experimental Workflow for In Vitro Kinase Profiling.

Rilzabrutinib_Selectivity_Logic cluster_binding Binding Mechanism cluster_selectivity Selectivity Determinants This compound This compound non_covalent Optimized Non-Covalent Interactions in BTK Active Site This compound->non_covalent reversible_covalent Reversible Covalent Bond with Cys481 This compound->reversible_covalent high_affinity High Affinity and Potency for BTK non_covalent->high_affinity durable_occupancy Durable Target Occupancy (Slow Off-Rate) reversible_covalent->durable_occupancy high_selectivity High Kinase Selectivity high_affinity->high_selectivity durable_occupancy->high_selectivity structural_complementarity High Structural Complementarity with BTK structural_complementarity->high_selectivity cysteine_accessibility Presence and Accessibility of Cys481 Homolog cysteine_accessibility->high_selectivity off_target_kinetics Rapid Dissociation from Off-Targets minimized_off_target Minimized Off-Target Effects off_target_kinetics->minimized_off_target high_selectivity->minimized_off_target

References

Rilzabrutinib's Effect on Innate Immune Cell Functions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilzabrutinib (B1431308) is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial signaling protein in the pathways of various immune cells, playing a significant role in both adaptive and innate immunity.[1][2] This technical guide provides an in-depth overview of the preclinical data on this compound's effects on the functions of key innate immune cells, including macrophages, basophils, mast cells, and neutrophils. The information is compiled from publicly available research, focusing on quantitative data and detailed experimental methodologies to support further investigation and drug development efforts.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of BTK, a non-receptor tyrosine kinase essential for signal transduction downstream of various cell surface receptors. In innate immune cells, this primarily involves the Fc receptors (FcR), which are critical for initiating inflammatory responses. By inhibiting BTK, this compound effectively dampens the activation of these cells, thereby reducing the release of inflammatory mediators and mitigating pathological immune responses.[1][2][3]

Quantitative Analysis of this compound's Effect on Innate Immune Cells

The following tables summarize the in vitro inhibitory activity of this compound on various innate immune cell functions.

Cell TypeAssayParameter MeasuredStimulantIC50 (nM)Source
Human MonocytesFcγR ActivationTNF-α ProductionIgG56 ± 45[1]
Human BasophilsFcεRI ActivationCD63 ExpressionAnti-IgE490 ± 130

Note: Further quantitative data for mast cells and neutrophils are not yet available in the public domain.

Detailed Methodologies and Signaling Pathways

This section provides a detailed breakdown of the experimental protocols used to assess this compound's effect on innate immune cells and illustrates the relevant signaling pathways.

Macrophage Function

a. Inhibition of FcγR-Mediated TNF-α Production

This compound has been shown to potently inhibit the activation of monocytes, the precursors to macrophages, through the Fcγ receptor (FcγR) pathway. This inhibition leads to a significant reduction in the production of the pro-inflammatory cytokine TNF-α.[1]

Experimental Protocol: Monocyte IgG/FcγR Activation Assay [1]

  • Monocyte Isolation: Human monocytes are enriched from peripheral blood mononuclear cells (PBMCs) purified from buffy coats of healthy volunteers.

  • Cell Culture and Treatment: Enriched monocytes are cultured and pre-treated with varying concentrations of this compound for a specified period.

  • Stimulation: The cells are then stimulated with aggregated IgG to cross-link Fcγ receptors and induce activation.

  • Quantification of TNF-α: After an incubation period, the cell culture supernatant is collected, and the concentration of TNF-α is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway: FcγR Signaling in Macrophages

FcgammaR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcgammaR FcγR Syk Syk FcgammaR->Syk Activation IgG IgG IgG->FcgammaR Binding BTK BTK Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Downstream_Signaling Downstream Signaling (e.g., NF-κB activation) PLCg2->Downstream_Signaling TNFa_Production TNF-α Production Downstream_Signaling->TNFa_Production This compound This compound This compound->BTK Inhibition

Caption: FcγR signaling cascade in macrophages leading to TNF-α production and its inhibition by this compound.

Basophil and Mast Cell Function

a. Inhibition of FcεRI-Mediated Degranulation

This compound effectively inhibits the IgE-mediated activation of basophils, a key event in allergic responses. This is demonstrated by the reduced surface expression of CD63, a marker of degranulation.[1] While quantitative data for mast cells are not explicitly provided in the primary source, it is stated that similar inhibition was observed.

Experimental Protocol: Basophil Activation Test (BAT) [1]

  • Sample Preparation: Whole blood samples from healthy donors are used.

  • Treatment: The blood is treated with a range of this compound concentrations.

  • Stimulation: Basophils within the whole blood are activated by adding anti-IgE antibodies, which cross-link the high-affinity IgE receptor (FcεRI).

  • Flow Cytometry Analysis: After stimulation, the blood is stained with fluorescently labeled antibodies against basophil-specific markers (e.g., CD123, HLA-DR) and the degranulation marker CD63. The percentage of CD63-positive basophils is then quantified using flow cytometry.

  • Data Analysis: The IC50 value is determined from the dose-response curve of CD63 expression.

Signaling Pathway: FcεRI Signaling in Basophils and Mast Cells

FcepsilonRI_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcepsilonRI FcεRI Lyn Lyn FcepsilonRI->Lyn Activation IgE IgE IgE->FcepsilonRI Binding Antigen Antigen Antigen->IgE Cross-linking Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK Phosphorylation PLCg PLCγ BTK->PLCg Calcium_Mobilization Ca²⁺ Mobilization PLCg->Calcium_Mobilization Degranulation Degranulation (Histamine, etc.) Calcium_Mobilization->Degranulation This compound This compound This compound->BTK Inhibition

Caption: FcεRI signaling in basophils and mast cells leading to degranulation and its inhibition by this compound.

Neutrophil Function

BTK is known to be involved in neutrophil recruitment and function.[1] Preclinical studies suggest that this compound can modulate key drivers of thromboinflammation, including NETosis and ROS production.[3] However, specific quantitative data on the direct inhibition of these neutrophil functions by this compound are not yet publicly available.

Experimental Workflow: Neutrophil Function Assays (General)

Neutrophil_Workflow Isolate_Neutrophils Isolate Human Neutrophils Pretreat_this compound Pre-treat with This compound Isolate_Neutrophils->Pretreat_this compound Stimulate_Neutrophils Stimulate with (e.g., fMLP, PMA) Pretreat_this compound->Stimulate_Neutrophils Measure_Function Measure Function Stimulate_Neutrophils->Measure_Function ROS_Production ROS Production (e.g., DHR assay) Measure_Function->ROS_Production NETosis NETosis (e.g., Sytox Green assay) Measure_Function->NETosis Elastase_Release Elastase Release (e.g., colorimetric assay) Measure_Function->Elastase_Release

Caption: General experimental workflow for assessing the impact of this compound on neutrophil functions.

NLRP3 Inflammasome

BTK has been identified as a regulator of the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of pro-inflammatory cytokines IL-1β and IL-18.[3] this compound's potential to inhibit NLRP3 inflammasome activation is an area of active interest, though specific IC50 values are not yet published.

Signaling Pathway: NLRP3 Inflammasome Activation

NLRP3_Signaling cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Pro_IL1B pro-IL-1β (inactive) NFkB->Pro_IL1B NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1B IL-1β (active) Pro_IL1B->IL1B Secretion NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Nigericin_ATP Nigericin/ATP K_efflux K⁺ efflux Nigericin_ATP->K_efflux K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC Recruitment Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1B Cleavage BTK BTK BTK->NLRP3_active Regulation This compound This compound This compound->BTK Inhibition

Caption: The two-signal model of NLRP3 inflammasome activation and the potential regulatory role of BTK.

Conclusion

The preclinical data available to date strongly support the role of this compound as a potent modulator of innate immune cell functions. Its ability to inhibit key signaling pathways in macrophages and basophils, leading to reduced inflammatory mediator release, highlights its therapeutic potential for a range of immune-mediated diseases. Further research is warranted to fully quantify its effects on mast cells and neutrophils and to elucidate the precise mechanisms of its interaction with the NLRP3 inflammasome. The detailed methodologies provided in this guide serve as a foundation for such future investigations.

References

Rilzabrutinib: An In-Depth In Vitro Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilzabrutinib (B1431308) (PRN1008) is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling element in various immune cell pathways, making it a key therapeutic target for a range of immune-mediated diseases.[1][3] This technical guide provides a detailed overview of the initial in vitro characterization of this compound, summarizing its mechanism of action, potency, selectivity, and its effects on key immune cell functions.

Mechanism of Action

This compound is designed to offer a distinct therapeutic profile by forming a reversible covalent bond with a specific cysteine residue (Cys481) within the BTK enzyme.[4] This unique binding mechanism allows for a prolonged residence time on the target, mimicking the durable efficacy of irreversible inhibitors, while the reversibility is intended to reduce the safety concerns associated with permanent enzyme modification.[1] By inhibiting BTK, this compound effectively modulates signaling pathways downstream of the B-cell receptor (BCR) and Fc receptors (FcγR and FcεR), which are crucial for the activation and function of B cells and innate immune cells like macrophages, mast cells, and basophils.[1][5][6]

BTK Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding FcR Fc Receptor (FcγR / FcεR) FcR->LYN_SYK Antibody Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, Ca2+) PLCg2->Downstream Cell_Response Cellular Responses: Activation, Proliferation, Cytokine/Ab Production Downstream->Cell_Response This compound This compound This compound->BTK Inhibition

This compound inhibits BTK, blocking downstream signaling from immune receptors.

Potency and Selectivity

This compound demonstrates potent inhibition of the BTK enzyme.[1] Its selectivity has been assessed against a broad panel of kinases to determine its specificity and potential for off-target effects.

Enzyme Inhibition

In biochemical assays, this compound potently inhibits BTK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2] The compound also shows potent activity against a small number of other kinases, particularly within the TEC family.[1]

Kinase TargetIC50 (nM)
BTK 1.3 ± 0.5
TEC0.8 ± 0.1
BMX1.0 ± 0.1
RLK (TXK)1.2 ± 0.3
BLK6.3 ± 0.7
Table 1: In vitro enzyme inhibition data for this compound against selected kinases. Data sourced from preclinical studies.[1]
Kinase Selectivity Profile

A broad kinase screen is a standard method to evaluate the selectivity of a kinase inhibitor. In such a screen, this compound was tested at a concentration of 1 µM against 251 kinases. It demonstrated greater than 90% inhibition of only six kinases, highlighting its high degree of selectivity.[1]

Kinase Selectivity Workflow cluster_workflow Experimental Workflow start Start: This compound Stock prepare Prepare Assay Plate (Kinase, Substrate, ATP) start->prepare add_drug Add this compound (e.g., 1 µM) prepare->add_drug incubate Incubate add_drug->incubate measure Measure Kinase Activity incubate->measure analyze Analyze Data (% Inhibition) measure->analyze end Result: Selectivity Profile analyze->end

Generalized workflow for assessing kinase inhibitor selectivity.

In Vitro Cellular Characterization

This compound's activity has been confirmed in various cell-based assays, demonstrating its ability to inhibit immune cell functions that are dependent on BTK signaling.

B-Cell Function

This compound effectively inhibits B-cell activation. In human whole blood assays, it blocks anti-IgM-induced expression of the activation marker CD69 on CD20+ B cells.[1][7] Furthermore, it inhibits B-cell proliferation and the production of both IgG and IgM antibodies following stimulation.[1][7]

Fc Receptor Signaling

The inhibitor has been shown to block signaling through Fc receptors, which is a key mechanism in several autoimmune and inflammatory conditions.

  • FcγR Signaling: this compound reduces autoantibody-mediated FcγR signaling, which is critical for macrophage-driven phagocytosis of antibody-coated cells.[1][5]

  • FcεR Signaling: It also inhibits IgE-mediated, FcεR-dependent activation of human basophils and mast cells.[1]

Cellular AssayCell TypeStimulusMeasured EndpointIC50 (nM)
B-Cell ActivationHuman CD20+ B Cellsanti-IgMCD69 Expression126 ± 32
B-Cell ProliferationHuman B CellsBCR-dependentProliferation5 ± 2.4
Plaque-Induced Platelet AggregationHuman PlateletsAtherosclerotic PlaqueAggregation160
Table 2: Summary of this compound activity in selected in vitro cellular assays. Data sourced from preclinical studies.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vitro studies. Below are summaries of key experimental protocols used in the characterization of this compound.

BTK Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of BTK.

  • Objective: To determine the IC50 value of this compound for the BTK enzyme.

  • Methodology: A common method is an ATP competitive enzyme inhibition assay.

  • Protocol Outline:

    • Recombinant human BTK enzyme is incubated with a specific peptide substrate and ATP.

    • The reaction is initiated in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

    • After a set incubation period, the amount of phosphorylated substrate is quantified, typically using luminescence or fluorescence-based detection methods.

    • The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic curve.

B-Cell Activation Assay (CD69 Expression)

This assay measures the effect of this compound on the activation of B lymphocytes.

  • Objective: To assess the inhibition of BCR-mediated B-cell activation.

  • Methodology: Flow cytometry is used to measure the expression of the early activation marker CD69 on the surface of B cells.

  • Protocol Outline:

    • Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are pre-incubated with various concentrations of this compound for a defined period (e.g., 1 hour).

    • B cells are then stimulated with an anti-IgM antibody to cross-link the B-cell receptor and induce activation.

    • Following an incubation period (e.g., 18-24 hours), cells are stained with fluorescently labeled antibodies against CD20 (to identify B cells) and CD69.

    • The percentage of CD69-positive cells within the CD20+ B-cell population is quantified using a flow cytometer.

    • IC50 values are calculated from the resulting dose-response curve.

Logical Relationship of this compound's Effects cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_disease Disease Pathophysiology This compound This compound BTK_Inhibition Potent & Selective BTK Inhibition This compound->BTK_Inhibition B_Cell Inhibition of B-Cell Activation & Proliferation BTK_Inhibition->B_Cell Innate_Cell Inhibition of Macrophage, Mast Cell, & Basophil Activation BTK_Inhibition->Innate_Cell Ab_Production Reduced Autoantibody Production B_Cell->Ab_Production Disease_Mod Modulation of Immune-Mediated Diseases B_Cell->Disease_Mod Innate_Cell->Disease_Mod Ab_Production->Disease_Mod

This compound's molecular action translates to cellular effects and disease modulation.

Conclusion

The initial in vitro characterization of this compound defines it as a potent and selective, reversible covalent inhibitor of BTK. It effectively blocks key signaling pathways in both adaptive and innate immune cells, leading to the inhibition of B-cell activation, proliferation, and antibody production, as well as the blockade of Fc-receptor-mediated functions in other immune cells. These preclinical data establish the foundational mechanism of action and support the clinical development of this compound for a broad array of immune-mediated diseases.[1]

References

Methodological & Application

Application Note: Rilzabrutinib for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rilzabrutinib (B1431308) is an oral, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor.[1][2] It uniquely features a reversible-covalent binding mechanism, which allows for a long residence time on the target with low systemic exposure.[1][3] BTK is a critical signaling enzyme in the B-cell receptor (BCR) and Fc receptor (FcR) pathways, making it a key therapeutic target for various autoimmune and inflammatory diseases.[2][3][4] this compound has demonstrated inhibition of activation and inflammatory responses in B-cells and innate immune cells like macrophages, basophils, and neutrophils.[1] This document provides detailed protocols for key in vitro cell-based assays to characterize the activity of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its effect by inhibiting BTK, a crucial kinase downstream of both BCR in B-cells and Fcγ receptors (FcγR) in myeloid cells such as macrophages.[5][6]

  • In B-cells: Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of kinases like LYN and SYK. These kinases phosphorylate signaling adaptors, which in turn recruit and activate BTK. Activated BTK triggers downstream pathways, including the NF-κB and MAPK pathways, promoting B-cell proliferation, differentiation, and autoantibody production.[2][3] this compound inhibits BTK activation, thereby reducing the production of pathogenic autoantibodies.[5][7]

  • In Myeloid Cells: In cells like macrophages, the binding of antibody-coated targets to FcγR activates a similar signaling cascade involving SYK and BTK. This leads to phagocytosis, cytokine release, and inflammation. This compound's inhibition of BTK in these cells can block the clearance of antibody-coated platelets and reduce inflammatory responses.[5][7][8]

Signaling Pathway Diagram

BCR_FcR_Signaling cluster_b_cell B-Cell cluster_macrophage Macrophage BCR BCR LYN_Syk_B LYN / SYK BCR->LYN_Syk_B Antigen BTK_B BTK LYN_Syk_B->BTK_B Phosphorylation PLCg2_B PLCγ2 BTK_B->PLCg2_B Downstream_B B-Cell Proliferation & Autoantibody Production PLCg2_B->Downstream_B FcR FcγR Syk_M SYK FcR->Syk_M Immune Complex BTK_M BTK Syk_M->BTK_M Phosphorylation Downstream_M Phagocytosis & Cytokine Release BTK_M->Downstream_M This compound This compound This compound->BTK_B This compound->BTK_M

Caption: this compound inhibits BTK in both B-cell and macrophage signaling pathways.

Quantitative Data Summary

The following table summarizes typical inhibitory concentrations (IC50) for this compound in various cell-based assays.

Assay TypeCell Line/SystemEndpoint MeasuredThis compound IC50Reference
BTK Kinase Activity Recombinant Human BTKEnzymatic Activity (ADP Production)~3.5 nM[1]
B-Cell Activation Human Whole Blood (CD20+ B-cells)Anti-IgM induced CD69 Expression194 nM[1],[9]
Basophil Activation Human Whole BloodAnti-IgE induced CD63 Expression373 nM[1],[9]
BTK C481S Mutant Cell ModelIn vitro inhibitory activity1.2 nM[8],[10]
Platelet Aggregation Human BloodPlaque-induced aggregation160 nM[11]

Experimental Protocols

B-Cell Activation Assay by Flow Cytometry

This assay measures the ability of this compound to inhibit B-cell activation by quantifying the expression of the early activation marker CD69 following BCR stimulation.

Principle: BCR cross-linking with an anti-IgM antibody mimics antigen stimulation, leading to B-cell activation and upregulation of surface CD69. The inhibitory effect of this compound is measured by a reduction in the percentage of CD69-positive B-cells.

Methodology:

  • Cell Preparation: Use fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • Compound Treatment: Aliquot 100 µL of whole blood into 96-well plates. Add this compound at various concentrations (e.g., 1 nM to 10 µM) and incubate for 1 hour at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Add anti-IgM antibody (10 µg/mL final concentration) to stimulate B-cell activation. Include an unstimulated control. Incubate for 18-24 hours at 37°C, 5% CO2.

  • Antibody Staining: Following stimulation, add a cocktail of fluorescently-labeled antibodies (e.g., anti-CD20-FITC and anti-CD69-PE) to identify B-cells and quantify the activation marker. Incubate for 30 minutes at 4°C in the dark.

  • Lysis and Fixation: Lyse red blood cells using a lysis buffer (e.g., BD FACS Lysing Solution). Wash the cells with PBS.

  • Data Acquisition: Acquire data on a flow cytometer. Gate on the CD20-positive B-cell population and quantify the percentage of CD69-positive cells.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

FcR-Mediated Phagocytosis Assay

This protocol assesses the effect of this compound on macrophage-mediated phagocytosis of antibody-coated particles.

Principle: Macrophages phagocytose particles opsonized with IgG via FcγR. This assay uses fluorescently-labeled, antibody-coated beads or cells as targets. Inhibition of the FcγR signaling pathway by this compound results in reduced phagocytosis, which can be quantified by flow cytometry or fluorescence microscopy.

Methodology:

  • Cell Culture: Culture a human monocytic cell line, such as THP-1, and differentiate into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours.

  • Compound Treatment: Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1 hour at 37°C.

  • Target Preparation: Opsonize fluorescent latex beads (e.g., FluoSpheres™) with human IgG according to the manufacturer's protocol.

  • Phagocytosis: Add the opsonized fluorescent beads to the this compound-treated cells at a ratio of approximately 10:1 (beads:cell). Incubate for 2 hours at 37°C to allow for phagocytosis.

  • Quenching and Washing: Add trypan blue to quench the fluorescence of non-internalized beads. Wash the cells several times with cold PBS to remove any remaining free beads.

  • Data Acquisition: Analyze the cells using a flow cytometer. The fluorescent signal from the internalized beads will indicate the extent of phagocytosis.

  • Data Analysis: Determine the IC50 by plotting the reduction in mean fluorescence intensity (MFI) against the this compound concentration.

Workflow Diagram for In Vitro Assay

Assay_Workflow start Start: Prepare Cells (e.g., Whole Blood, THP-1) treatment Step 1: Pre-incubation with this compound start->treatment stimulation Step 2: Add Stimulant (e.g., anti-IgM, Opsonized Beads) treatment->stimulation incubation Step 3: Incubate (Time and Temp dependent on assay) stimulation->incubation detection Step 4: Staining / Lysis / Endpoint Measurement incubation->detection acquisition Step 5: Data Acquisition (e.g., Flow Cytometer) detection->acquisition analysis Step 6: Data Analysis (Calculate IC50) acquisition->analysis end End analysis->end

Caption: General experimental workflow for cell-based assays with this compound.

References

Rilzabrutinib in Murine Arthritis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilzabrutinib (B1431308) (formerly PRN1008) is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling element in both adaptive and innate immune pathways, expressed in B cells and innate immune cells.[1][2] By inhibiting BTK, this compound can modulate B-cell activation and reduce the production of pathogenic autoantibodies.[3] Additionally, it can decrease macrophage-mediated platelet destruction and signaling through Fcγ receptors (FcγR).[3] These mechanisms make this compound a promising therapeutic candidate for a variety of immune-mediated diseases, including rheumatoid arthritis. Preclinical studies in rodent models of arthritis have demonstrated its potential to reduce disease severity.[1][2]

These application notes provide a summary of the available data on this compound administration in rodent arthritis models and offer detailed protocols to guide researchers in designing and executing similar studies in mouse models of arthritis.

Data Presentation

While specific data for this compound in mouse arthritis models is not extensively published, studies in a rat collagen-induced arthritis (CIA) model provide valuable dosage information. Furthermore, dosage regimens from other mouse models of immune-mediated diseases offer relevant insights for study design.

Table 1: this compound Dosage in a Rat Collagen-Induced Arthritis (CIA) Model

ParameterDetails
Animal Model Female Lewis rats with established CIA
Dosage 10, 20, or 40 mg/kg (once daily)
20 mg/kg (twice daily)
Administration Route Oral
Vehicle Citric acid in water
Treatment Duration 11 days (from day 10 to day 20 post-immunization)
Reference Compound Dexamethasone 0.075 mg/kg (oral, twice a day)
Data sourced from a study in female Lewis rats with established collagen-induced arthritis.[1]

Table 2: this compound Dosage in Other Murine Immune-Mediated Disease Models

Animal ModelDosageAdministration RouteFrequencyTreatment Duration
Mouse Lupus Nephritis Model 10, 20, or 40 mg/kgOralOnce Daily12 days (Days -1 to 10)
20 mg/kgOralTwice a Day12 days (Days -1 to 10)
Mouse Immune Thrombocytopenia Not specifiedOralNot specifiedPre-treatment
Mouse Passive Cutaneous Anaphylaxis 40 or 80 mg/kgOralOnce Daily3 days
20 or 40 mg/kgOralTwice a Day3 days
This table summarizes this compound dosages used in various mouse models of immune-mediated diseases to provide a reference for designing arthritis studies.[1]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), which is a key component of several immune cell signaling pathways.

Rilzabrutinib_MoA cluster_b_cell B-Cell cluster_innate_cell Innate Immune Cell (e.g., Macrophage) BCR B-Cell Receptor (BCR) BTK_B BTK BCR->BTK_B Activation_B B-Cell Activation & Autoantibody Production BTK_B->Activation_B FcR Fcγ Receptor (FcγR) BTK_I BTK FcR->BTK_I Activation_I Inflammatory Cytokine Release & Phagocytosis BTK_I->Activation_I This compound This compound This compound->BTK_B Inhibits This compound->BTK_I Inhibits

Caption: this compound's mechanism of action in immune cells.

Experimental Workflow for this compound in a Mouse CIA Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a collagen-induced arthritis (CIA) mouse model.

CIA_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Immune Response Development Arthritis_Onset Arthritis Onset (approx. Day 28-35) Treatment_Start Treatment Initiation: - Vehicle - this compound (e.g., 10, 20, 40 mg/kg/day) - Positive Control Day21->Treatment_Start Monitoring Daily Monitoring: - Clinical Score - Paw Swelling Treatment_Start->Monitoring Termination Study Termination (e.g., Day 42-56) Monitoring->Termination Analysis Endpoint Analysis: - Histopathology - Biomarkers Termination->Analysis

Caption: Experimental workflow for a mouse CIA study.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a stable formulation of this compound for oral gavage in mice.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or citric acid in water as used in the rat study[1])

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 10 ml solution of 4 mg/ml for a 40 mg/kg dose in a 20g mouse (0.2 ml dosing volume):

    • Mass (mg) = Concentration (mg/ml) * Volume (ml) = 4 mg/ml * 10 ml = 40 mg

  • Weigh the calculated amount of this compound powder and place it in a sterile conical tube.

  • Add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle to the desired final volume while continuously vortexing to ensure a homogenous suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a uniform mixture.

  • Store the prepared solution according to the manufacturer's recommendations, typically protected from light. Prepare fresh solutions regularly to ensure stability.

Protocol 2: Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice

Objective: To induce an autoimmune arthritis model in mice that mimics aspects of human rheumatoid arthritis.

Materials:

  • DBA/1J mice (male or female, 8-10 weeks old)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Syringes and needles (27G or smaller)

  • Emulsification equipment (e.g., two-syringe system)

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve type II collagen in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/ml.

    • Prepare a 1:1 emulsion of the collagen solution with CFA (for primary immunization) or IFA (for booster immunization). This can be achieved by drawing the collagen solution and adjuvant into separate syringes and connecting them with a Luer lock, then passing the mixture back and forth until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µl of the collagen/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Inject 100 µl of the collagen/IFA emulsion intradermally at a site near the primary injection.

  • Monitoring:

    • Begin monitoring the mice for signs of arthritis around day 24. Clinical signs include paw swelling, erythema, and loss of grip strength.

Protocol 3: Administration of this compound and Assessment of Arthritis

Objective: To treat CIA mice with this compound and evaluate its effect on arthritis development and severity.

Materials:

  • CIA mice with established arthritis

  • Prepared this compound dosing solution and vehicle

  • Oral gavage needles (flexible, ball-tipped)

  • Calipers for measuring paw thickness

  • Clinical scoring system (see below)

Procedure:

  • Group Allocation:

    • Once mice develop visible signs of arthritis (e.g., a clinical score of ≥2), randomize them into treatment groups:

      • Vehicle control

      • This compound (e.g., 10, 20, 40 mg/kg, once or twice daily)

      • Positive control (e.g., dexamethasone)

  • Oral Administration:

    • Administer the assigned treatment daily via oral gavage. Ensure the gavage needle is inserted correctly into the esophagus to avoid injury or aspiration.

  • Clinical Assessment:

    • Record the clinical score and paw thickness for each mouse daily or every other day.

    • Clinical Scoring System (per paw):

      • 0 = No signs of inflammation

      • 1 = Mild swelling and/or erythema of the wrist/ankle or digits

      • 2 = Moderate swelling and erythema of the wrist/ankle

      • 3 = Severe swelling and erythema of the entire paw, including digits

      • 4 = Maximal inflammation with joint deformity and/or ankylosis

    • The maximum score per mouse is 16.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 42-56), euthanize the mice.

    • Collect paws for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.

    • Collect blood for analysis of serum biomarkers (e.g., anti-collagen antibodies, inflammatory cytokines).

Conclusion

This compound has demonstrated efficacy in a rat model of collagen-induced arthritis, showing dose-dependent improvements in clinical scores and joint pathology.[1] While direct data in mouse arthritis models is limited, the provided protocols, based on established CIA methodologies and dosage information from other murine models, offer a robust framework for investigating the therapeutic potential of this compound. Careful consideration of the experimental design, including appropriate controls and comprehensive endpoint analysis, will be crucial for generating reliable and translatable data.

References

BTK occupancy assay protocol for Rilzabrutinib-treated cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: BTK Occupancy Assay Protocol for Rilzabrutinib-Treated Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways that govern the activation, proliferation, and survival of B-cells and other hematopoietic cells.[1][2][3] Its central role in B-cell receptor (BCR) and Fc receptor (FcR) signaling makes it a key therapeutic target for various autoimmune diseases and B-cell malignancies.[4][5] this compound is an oral, potent, and selective BTK inhibitor that forms a reversible covalent bond with a specific cysteine residue (Cys481) in the BTK active site.[6][7] This unique binding mechanism allows for durable target inhibition with low systemic exposure.[6][8]

Measuring the extent and duration of BTK engagement by this compound in treated cells is crucial for understanding its pharmacodynamics and establishing a therapeutic window. A target occupancy assay provides a direct measure of the inhibitor's binding to its target in a cellular context, which is essential for dose-finding studies and for correlating target engagement with clinical efficacy.[9][10]

This application note provides a detailed protocol for determining the cellular BTK occupancy of this compound in Peripheral Blood Mononuclear Cells (PBMCs) using a competitive probe-binding method.

BTK Signaling Pathway and this compound's Mechanism of Action

BTK is a key mediator downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors.[5][11] Upon receptor activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like Phospholipase Cγ2 (PLCγ2). This triggers a cascade of signaling events that result in calcium mobilization and the activation of transcription factors such as NF-κB, ultimately promoting cell survival, proliferation, and differentiation.[4][5] this compound inhibits BTK activity, thereby blocking these critical signaling pathways in both B-cells and innate immune cells like macrophages.[12][13]

BTK_Signaling_Pathway cluster_cytoplasm Cytoplasm BCR BCR / FcR PIP3 PIP3 BCR->PIP3 BTK BTK PIP3->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation This compound This compound This compound->BTK Inhibition DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 NFkB NF-κB Pathway DAG->NFkB Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Proliferation Cell Proliferation, Survival, Differentiation NFkB->Proliferation Ca_Flux->Proliferation BTK_Occupancy_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A 1. Treat Whole Blood with this compound B 2. Isolate PBMCs (Ficoll Gradient) A->B C 3. Label with Fluorescent BTK Probe B->C D 4. Lyse Cells & Quantify Protein C->D E 5a. SDS-PAGE & Fluorescence Scan (Free BTK) D->E F 5b. Western Blot & Fluorescence Scan (Total BTK) D->F G 6. Quantify & Normalize Probe Signal to Total BTK E->G F->G H 7. Calculate % BTK Occupancy G->H

References

Application Notes: Probing Mast Cell Degranulation with Rilzabrutinib, a Potent BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and various inflammatory diseases. Upon activation, often triggered by the cross-linking of IgE receptors (FcεRI), mast cells undergo degranulation, releasing a potent cocktail of inflammatory mediators, including histamine (B1213489) and β-hexosaminidase. Bruton's tyrosine kinase (BTK) is a key signaling molecule downstream of the FcεRI receptor, and its inhibition presents a promising therapeutic strategy for mast cell-driven pathologies.[1][2]

Rilzabrutinib is an oral, reversible, covalent inhibitor of BTK that has demonstrated efficacy in preclinical and clinical settings for various immune-mediated diseases.[3][4] By targeting BTK, this compound effectively blocks the signaling cascade that leads to mast cell activation and degranulation. These application notes provide detailed protocols for utilizing this compound to study its inhibitory effects on mast cell degranulation in vitro, offering researchers a valuable tool to investigate mast cell biology and the therapeutic potential of BTK inhibition.

Mechanism of Action

This compound's primary mechanism of action in mast cells is the inhibition of Bruton's tyrosine kinase (BTK), a critical enzyme in the FcεRI signaling pathway. Activation of FcεRI by antigen-IgE complexes leads to the phosphorylation of BTK, which in turn activates downstream signaling molecules, culminating in an increase in intracellular calcium and the subsequent release of inflammatory mediators from granules.[3][5] this compound covalently binds to BTK, preventing its activation and thereby halting the degranulation process.[3]

Data Presentation

The inhibitory activity of this compound on mast cell function can be quantified through various in vitro assays. The following tables summarize key quantitative data for this compound.

ParameterCell TypeIC50 Value (nM)Reference
BTK Target OccupancyRamos B Cells8 ± 2[3]
IgE-mediated Activation (CD63 Expression)Human Basophils490 ± 130[3]

Note: While a specific IC50 for mast cell degranulation is not publicly available, the inhibition of basophil activation is a strong indicator of its potency in similar cell types, with the original research stating "Similar inhibition of mast cells was also observed (data not shown)."[3]

Experimental Protocols

Herein, we provide detailed protocols for assessing the in vitro efficacy of this compound in inhibiting mast cell degranulation.

Protocol 1: β-Hexosaminidase Release Assay

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a widely used marker for mast cell degranulation.

Materials:

  • Human mast cell line (e.g., LAD2)

  • Complete cell culture medium (e.g., StemPro-34 SFM)

  • Human IgE

  • Anti-Human IgE antibody

  • This compound

  • Tyrode's buffer (or similar physiological buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • Triton X-100

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Cell Culture and Sensitization:

    • Culture human mast cells according to standard protocols.

    • Sensitize the cells by incubating with human IgE (e.g., 1 µg/mL) in complete culture medium for 24-48 hours.

  • Cell Preparation:

    • Gently harvest the sensitized mast cells and wash twice with pre-warmed Tyrode's buffer.

    • Resuspend the cells in Tyrode's buffer to a final concentration of 5 x 10^5 cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • Add the desired concentrations of this compound or vehicle control (e.g., DMSO) to the wells containing the mast cells.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Stimulation:

    • Induce degranulation by adding anti-human IgE antibody (e.g., 1 µg/mL) to the appropriate wells.

    • Include negative control wells (buffer only) and positive control wells (stimulant without inhibitor).

    • Incubate the plate at 37°C for 30 minutes.

  • Sample Collection and Lysis:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.

    • To determine the total cellular β-hexosaminidase, lyse the remaining cells in the original plate by adding 150 µL of 0.5% Triton X-100 in Tyrode's buffer.

  • Enzymatic Assay:

    • Add 50 µL of PNAG substrate solution to each well of the supernatant plate and to a new plate containing 50 µL of the cell lysate from each corresponding well.

    • Incubate both plates at 37°C for 60-90 minutes.

    • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a plate reader.

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: Histamine Release Assay (ELISA)

This protocol outlines the quantification of histamine released from mast cells using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human mast cell line (e.g., LAD2)

  • Complete cell culture medium

  • Human IgE

  • Anti-Human IgE antibody

  • This compound

  • Physiological buffer (e.g., Tyrode's or HEPES-buffered saline)

  • Histamine ELISA kit

  • 96-well microplate

  • Plate reader

Procedure:

  • Cell Culture, Sensitization, and Preparation:

    • Follow steps 1 and 2 as described in the β-Hexosaminidase Release Assay protocol.

  • Inhibitor Treatment:

    • Follow step 3 as described in the β-Hexosaminidase Release Assay protocol.

  • Cell Stimulation:

    • Follow step 4 as described in the β-Hexosaminidase Release Assay protocol.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant for histamine quantification.

  • Histamine ELISA:

    • Perform the histamine ELISA according to the manufacturer's instructions provided with the kit.[4] This typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Adding an enzyme-conjugated histamine tracer that competes with the histamine in the sample for antibody binding sites.

      • Incubating the plate to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of histamine in each sample by interpolating from the standard curve.

    • Calculate the percentage of histamine release and the inhibition by this compound.

Protocol 3: Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration, a key event in mast cell activation, using a fluorescent calcium indicator.

Materials:

  • Human mast cell line (e.g., LAD2)

  • Complete cell culture medium

  • Human IgE

  • Anti-Human IgE antibody

  • This compound

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Physiological buffer

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Cell Culture and Sensitization:

    • Follow step 1 as described in the β-Hexosaminidase Release Assay protocol.

  • Dye Loading:

    • Wash the sensitized mast cells with a physiological buffer.

    • Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Inhibitor Treatment:

    • Resuspend the dye-loaded cells in buffer and plate them in a 96-well plate.

    • Add serial dilutions of this compound or vehicle control and incubate for 15-30 minutes at 37°C.

  • Measurement of Calcium Influx:

    • Place the plate in a fluorometric plate reader or on a fluorescence microscope equipped for live-cell imaging.

    • Establish a baseline fluorescence reading.

    • Inject the stimulating agent (anti-human IgE antibody) into the wells.

    • Continuously record the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Quantify the change in fluorescence intensity for each condition.

    • The peak fluorescence intensity or the area under the curve can be used as a measure of the calcium response.

    • Determine the inhibitory effect of this compound on the calcium influx.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

MastCellSignaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Cross-linking BTK BTK FceRI->BTK Activation PLCg PLCγ BTK->PLCg This compound This compound This compound->BTK Inhibition IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Degranulation Degranulation Ca_cyto->Degranulation

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.

DegranulationAssayWorkflow start Start: Sensitized Mast Cells wash Wash & Resuspend Cells start->wash plate Plate Cells in 96-well Plate wash->plate inhibitor Add this compound / Vehicle (Incubate 30-60 min) plate->inhibitor stimulate Add Anti-IgE to Stimulate (Incubate 30 min) inhibitor->stimulate centrifuge Centrifuge Plate stimulate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lyse Lyse Remaining Cells (Total Mediator) centrifuge->lyse assay Perform β-Hexosaminidase or Histamine Assay supernatant->assay lyse->assay analyze Read Plate & Analyze Data assay->analyze end End: Determine IC50 analyze->end

Caption: Experimental workflow for in vitro mast cell degranulation assays.

References

Rilzabrutinib in Human Whole Blood B-cell Activation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilzabrutinib (B1431308) is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in the B-cell receptor (BCR) pathway.[1][2] By targeting BTK, this compound effectively modulates B-cell activation and proliferation, making it a promising therapeutic agent for a range of immune-mediated diseases.[3][4] This document provides detailed application notes and protocols for utilizing this compound in human whole blood B-cell activation assays, a key tool for studying its mechanism of action and potency.

This application note outlines the use of this compound in a whole blood assay that measures the inhibition of B-cell activation, a convenient and physiologically relevant method for assessing the compound's activity. The primary readout for B-cell activation in this context is the upregulation of the surface marker CD69 on CD20+ B-cells following stimulation of the B-cell receptor (BCR).[3][5]

Mechanism of Action: this compound in the BTK Signaling Pathway

Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, with BTK playing a pivotal role. This compound inhibits BTK, thereby blocking downstream signaling events that lead to B-cell activation, proliferation, and antibody production.[6][7]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PI3K PI3K LYN_SYK->PI3K PIP2 PIP2 PIP3 PIP3 BTK_inactive BTK (inactive) PIP3->BTK_inactive Recruits & Activates PI3K->PIP3 Converts BTK_active BTK (active) BTK_inactive->BTK_active Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) BTK_active->Downstream This compound This compound This compound->BTK_active Inhibits Activation B-cell Activation, Proliferation, Survival Downstream->Activation

Caption: BTK signaling pathway and this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in relevant in vitro human cell-based assays.

Table 1: this compound Potency in B-cell Functional and BTK Occupancy Assays

AssayCell TypeParameter MeasuredIC50 (nM)Reference
B-cell ActivationHuman Whole Blood (CD20+ B-cells)Anti-IgM-induced CD69 Expression126 ± 32[5]
BTK Target OccupancyHuman PBMCsBTK Probe Binding233 ± 75[5]
B-cell ProliferationHuman B-cellsBCR-induced Proliferation5 ± 2.4[5]

Table 2: Durability of this compound BTK Occupancy in Human PBMCs

Time Post-WashoutBTK Occupancy (%)Reference
18 hours79 ± 2[5]

Experimental Protocols

Protocol 1: Human Whole Blood B-cell Activation Assay

This protocol details the methodology for assessing the effect of this compound on B-cell activation in human whole blood by measuring the expression of CD69 on CD20+ B-cells via flow cytometry.

B_Cell_Activation_Workflow start Start: Collect Human Whole Blood pretreat Pre-treat with this compound (1 hour, 37°C, 5% CO2) start->pretreat stimulate Stimulate with anti-human IgM (18 hours, 37°C, 5% CO2) pretreat->stimulate stain Stain with anti-CD20 and anti-CD69 antibodies stimulate->stain lyse Lyse Red Blood Cells stain->lyse acquire Acquire on Flow Cytometer lyse->acquire analyze Analyze Data: Gate on CD20+ B-cells, Measure CD69 expression acquire->analyze end End: Determine IC50 analyze->end

Caption: Experimental workflow for the whole blood B-cell activation assay.

Materials:

  • Fresh human whole blood collected in heparin tubes

  • This compound

  • DMSO (vehicle control)

  • Goat anti-human IgM F(ab')2 fragment

  • Fluorochrome-conjugated anti-human CD20 antibody

  • Fluorochrome-conjugated anti-human CD69 antibody

  • Red blood cell lysis buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Compound Preparation: Prepare a dilution series of this compound in DMSO. A typical starting concentration for the serial dilution is 5 µM.[5]

  • Pre-treatment: Aliquot whole blood into FACS tubes. Add the this compound dilutions or DMSO vehicle control to the blood samples. Incubate for 1 hour at 37°C in a 5% CO2 incubator.[5]

  • Stimulation: Add goat anti-human IgM F(ab')2 to a final concentration of 50 µg/mL to all tubes except for the unstimulated control.[5]

  • Incubation: Incubate the samples overnight (approximately 18 hours) at 37°C in a 5% CO2 incubator.[5]

  • Staining: Add the anti-CD20 and anti-CD69 antibodies to each tube at the manufacturer's recommended concentration. Incubate for 30 minutes at room temperature in the dark.[5]

  • Lysis: Add red blood cell lysis buffer according to the manufacturer's instructions and incubate to lyse erythrocytes.

  • Washing: Centrifuge the samples, discard the supernatant, and resuspend the cell pellet in FACS buffer (e.g., PBS with 2% FBS).

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the lymphocyte population using forward and side scatter.

    • From the lymphocyte gate, identify the B-cell population by gating on CD20-positive cells.

    • Within the CD20+ B-cell population, quantify the percentage of CD69-positive cells.

    • Calculate the IC50 value for this compound by plotting the percentage of CD69 expression against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: BTK Target Occupancy Assay in Human PBMCs

This protocol describes the measurement of this compound's binding to BTK in peripheral blood mononuclear cells (PBMCs).

Materials:

  • Fresh human whole blood collected in heparin tubes

  • This compound

  • DMSO (vehicle control)

  • Ficoll-Paque

  • Bodipy-labeled BTK-selective probe

  • Cell lysis buffer

  • SDS-PAGE and Western blotting equipment

  • Fluorescence scanner

Procedure:

  • Compound Treatment: Treat whole blood samples with a serial dilution of this compound or DMSO for 1 hour at 37°C in a 5% CO2 incubator.[5]

  • PBMC Isolation: Isolate PBMCs from the treated whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[5]

  • Probe Labeling: Incubate the isolated PBMCs with a bodipy-labeled BTK-selective probe for 1 hour at 37°C in a 5% CO2 incubator.[5]

  • Cell Lysis: Lyse the cells using a suitable cell lysis buffer.[5]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

  • Fluorescence Scanning: Scan the gel using a fluorescence scanner to measure the bodipy-labeled probe bound to BTK.[8]

  • Data Analysis:

    • Quantify the fluorescence intensity of the BTK band in each lane.

    • Normalize the probe signal to total BTK protein levels if performing a parallel Western blot.

    • Calculate the percent BTK occupancy by comparing the probe signal in this compound-treated samples to the DMSO control.

    • Determine the IC50 for BTK occupancy by plotting the percent occupancy against the log of the this compound concentration.

Logical Relationships

The following diagram illustrates the relationship between this compound concentration, its engagement with the BTK target, and the resulting functional effect on B-cell activation.

Logical_Relationship This compound Increasing this compound Concentration BTK_Occupancy Increased BTK Occupancy This compound->BTK_Occupancy Leads to B_cell_Inhibition Decreased B-cell Activation (Reduced CD69 Expression) BTK_Occupancy->B_cell_Inhibition Results in

Caption: this compound concentration, BTK occupancy, and B-cell activation.

Conclusion

This compound is a potent inhibitor of BTK-mediated B-cell activation. The whole blood B-cell activation assay is a robust and physiologically relevant method for characterizing the potency and mechanism of action of this compound and other BTK inhibitors. The protocols provided herein offer a standardized approach for researchers in immunology and drug development to assess the in vitro efficacy of such compounds.

References

Application Notes and Protocols for Assessing Rilzabrutinib Efficacy Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for utilizing flow cytometry to assess the pharmacodynamic effects and efficacy of Rilzabrutinib, a reversible covalent Bruton's tyrosine kinase (BTK) inhibitor. The following protocols are designed to enable researchers to evaluate target engagement, downstream signaling inhibition, and functional cellular responses in key immune cell populations.

Introduction to this compound and its Mechanism of Action

This compound is an oral inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various immune cells, including B-cells, macrophages, and mast cells.[1] By binding to BTK, this compound blocks downstream signaling, thereby inhibiting B-cell activation and proliferation, reducing the production of autoantibodies, and impeding macrophage-mediated phagocytosis of antibody-coated cells.[2][3] These mechanisms make this compound a promising therapeutic for a range of immune-mediated diseases.[1][4] Flow cytometry is an indispensable tool for quantifying the cellular effects of this compound, providing critical data for both preclinical and clinical evaluation.

Key Flow Cytometry-Based Assays for this compound Efficacy

Several flow cytometry assays can be employed to measure the biological activity of this compound. These include:

  • B-Cell Activation Assays: To assess the inhibition of B-cell activation, the expression of surface markers such as CD69 on B-cells (identified by CD19 or CD20) is measured following stimulation.[1]

  • BTK Target Occupancy Assays: These assays quantify the percentage of BTK molecules that are bound by this compound in a specific cell population, providing a direct measure of target engagement.

  • Phospho-Flow Cytometry for Downstream Signaling: This technique measures the phosphorylation status of proteins downstream of BTK, such as BTK itself (pBTK), to determine the extent of signaling inhibition.

  • Basophil Activation Tests (BAT): this compound's effect on IgE-mediated basophil activation can be assessed by measuring the upregulation of activation markers like CD63 or CD203c.

  • Macrophage Phagocytosis Assays: The ability of this compound to inhibit the phagocytosis of antibody-coated platelets by macrophages can be quantified using flow cytometry.[5]

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the type of quantitative data that can be generated from the described flow cytometry assays when evaluating the efficacy of this compound. The values presented are illustrative and based on preclinical and clinical findings for this compound and other BTK inhibitors.

Table 1: Inhibition of B-Cell Activation by this compound

This compound Concentration (nM)% Inhibition of CD69 Expression on CD20+ B-cells (Mean ± SD)
0 (Vehicle Control)0 ± 5
125 ± 7
1060 ± 10
10095 ± 3
100098 ± 2

Table 2: this compound BTK Target Occupancy in B-cells

Time Post-Dose (hours)BTK Occupancy (%) (Mean ± SD)
0 (Pre-dose)0 ± 2
285 ± 8
895 ± 4
2470 ± 12

Table 3: Inhibition of BTK Phosphorylation (pBTK) in Monocytes

This compound TreatmentMedian Fluorescence Intensity (MFI) of pBTK (Y223) (Mean ± SD)% Inhibition
Unstimulated50 ± 10N/A
Stimulated (Vehicle)500 ± 500
Stimulated + this compound (100 nM)100 ± 2080

Table 4: Inhibition of Basophil Activation by this compound

Condition% CD63+ Basophils (Mean ± SD)
Unstimulated5 ± 2
IgE-stimulated (Vehicle)65 ± 8
IgE-stimulated + this compound (100 nM)15 ± 5

Table 5: Inhibition of Macrophage-Mediated Platelet Phagocytosis

Condition% Phagocytosis (Macrophages with Ingested Platelets) (Mean ± SD)
No Antibody Control8 ± 3
Anti-platelet Antibody (Vehicle)75 ± 10
Anti-platelet Antibody + this compound (100 nM)25 ± 7

Experimental Protocols

Protocol 1: B-Cell Activation Assay (CD69 Expression)

Objective: To measure the dose-dependent inhibition of B-cell activation by this compound by quantifying the expression of the early activation marker CD69 on CD20+ B-lymphocytes following stimulation.

Materials:

  • Whole blood collected in sodium heparin tubes

  • This compound stock solution (in DMSO)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Anti-IgM F(ab')2 fragments (for stimulation)

  • Anti-CD20 FITC (Clone: 2H7)

  • Anti-CD69 PE (Clone: FN50)

  • RBC Lysis Buffer (e.g., BD Pharm Lyse™)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Drug Incubation:

    • Dilute this compound to desired concentrations in RPMI 1640 + 10% FBS. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Add 100 µL of whole blood to each FACS tube.

    • Add 100 µL of the diluted this compound or vehicle control to the corresponding tubes.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • B-Cell Stimulation:

    • Prepare a working solution of anti-IgM F(ab')2 fragments in RPMI 1640.

    • Add the anti-IgM solution to all tubes except the unstimulated control.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Antibody Staining:

    • Add the pre-titered amounts of anti-CD20 FITC and anti-CD69 PE to each tube.

    • Vortex gently and incubate for 20 minutes at room temperature in the dark.

  • Red Blood Cell Lysis:

    • Add 2 mL of 1X RBC Lysis Buffer to each tube.

    • Incubate for 10 minutes at room temperature in the dark.

    • Centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant.

  • Wash and Resuspend:

    • Resuspend the cell pellet in 500 µL of FACS buffer (PBS + 2% FBS).

  • Data Acquisition:

    • Acquire samples on a calibrated flow cytometer. Collect at least 10,000 events in the lymphocyte gate.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Within the lymphocyte gate, identify the B-cell population as CD20-positive cells.

    • Determine the percentage of CD69-positive cells within the CD20+ B-cell gate for each condition.

    • Calculate the percent inhibition of CD69 expression relative to the stimulated vehicle control.

Protocol 2: Intracellular Phospho-BTK (pBTK) Staining

Objective: To measure the inhibition of BTK autophosphorylation at Y223 in monocytes following stimulation, as a marker of this compound's direct target inhibition.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs), isolated by density gradient centrifugation

  • This compound stock solution (in DMSO)

  • RPMI 1640 medium + 10% FBS

  • Anti-IgM F(ab')2 fragments or other appropriate stimulant

  • Anti-CD14 PerCP-Cy5.5 (Clone: M5E2)

  • Fixation Buffer (e.g., BD Cytofix™)

  • Permeabilization Buffer (e.g., BD Perm/Wash™ I)

  • Anti-phospho-BTK (Y223) Alexa Fluor 488 (Clone: N35-86)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Treatment and Stimulation:

    • Resuspend PBMCs in RPMI 1640 + 10% FBS at 1x10^6 cells/mL.

    • Aliquot 1 mL of cell suspension into FACS tubes.

    • Add this compound or vehicle and incubate for 1 hour at 37°C.

    • Add stimulant (e.g., anti-IgM) and incubate for 15 minutes at 37°C.

  • Fixation:

    • Immediately after stimulation, add 1 mL of pre-warmed Fixation Buffer.

    • Incubate for 10 minutes at 37°C.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Surface Staining:

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add anti-CD14 PerCP-Cy5.5 and incubate for 20 minutes at room temperature in the dark.

    • Wash with 2 mL of FACS buffer, centrifuge, and discard the supernatant.

  • Permeabilization and Intracellular Staining:

    • Resuspend the cell pellet in 1 mL of cold Permeabilization Buffer.

    • Incubate for 30 minutes on ice.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

    • Resuspend the pellet in 100 µL of Permeabilization Buffer.

    • Add anti-phospho-BTK (Y223) Alexa Fluor 488.

    • Incubate for 30 minutes at room temperature in the dark.

  • Wash and Resuspend:

    • Wash with 2 mL of Permeabilization Buffer, centrifuge, and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on monocytes based on forward and side scatter and CD14 expression.

    • Measure the Median Fluorescence Intensity (MFI) of the phospho-BTK signal in the CD14+ gate.

    • Compare the MFI of treated samples to the stimulated vehicle control.

Visualizations

Rilzabrutinib_Mechanism_of_Action cluster_Bcell B-Cell cluster_Macrophage Macrophage BCR B-Cell Receptor (BCR) BTK_B BTK BCR->BTK_B PLCg2 PLCγ2 BTK_B->PLCg2 Activation B-Cell Activation, Proliferation, Autoantibody Production PLCg2->Activation FcR Fcγ Receptor (FcγR) BTK_M BTK FcR->BTK_M Phagocytosis Phagocytosis of Antibody-Coated Platelets BTK_M->Phagocytosis This compound This compound This compound->BTK_B Inhibition This compound->BTK_M Inhibition

Caption: this compound inhibits BTK in B-cells and macrophages.

B_Cell_Activation_Assay_Workflow start Start: Whole Blood Sample step1 Incubate with this compound or Vehicle (1 hr, 37°C) start->step1 step2 Stimulate with Anti-IgM (18-24 hrs, 37°C) step1->step2 step3 Stain with Anti-CD20 & Anti-CD69 (20 min, RT, dark) step2->step3 step4 Lyse Red Blood Cells (10 min, RT) step3->step4 step5 Wash and Resuspend in FACS Buffer step4->step5 end Acquire on Flow Cytometer & Analyze CD69 on CD20+ cells step5->end Phospho_BTK_Assay_Workflow start Start: Isolated PBMCs step1 Incubate with this compound (1 hr, 37°C) start->step1 step2 Stimulate (e.g., Anti-IgM) (15 min, 37°C) step1->step2 step3 Fix Cells (10 min, 37°C) step2->step3 step4 Surface Stain (Anti-CD14) (20 min, RT) step3->step4 step5 Permeabilize Cells (30 min, on ice) step4->step5 step6 Intracellular Stain (Anti-pBTK) (30 min, RT) step5->step6 end Acquire on Flow Cytometer & Analyze pBTK MFI in CD14+ cells step6->end

References

Application Notes and Protocols for Rilzabrutinib in Preclinical Models of Immune Thrombocytopenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rilzabrutinib (B1431308), a Bruton's tyrosine kinase (BTK) inhibitor, in preclinical models of immune thrombocytopenia (ITP). The included protocols and data are synthesized from published preclinical studies to guide researchers in designing and executing similar experiments.

Introduction

Immune thrombocytopenia is an autoimmune disorder characterized by the destruction of platelets by autoantibodies, leading to a low platelet count and an increased risk of bleeding.[1][2] this compound is an oral, reversible, covalent BTK inhibitor that has shown efficacy in preclinical models of ITP.[3][4] BTK is a crucial signaling molecule in B cells and myeloid cells. By inhibiting BTK, this compound can modulate the underlying pathophysiology of ITP through a dual mechanism of action: reducing the production of pathogenic autoantibodies by B cells and decreasing macrophage-mediated phagocytosis of platelets.[5][6][7]

Mechanism of Action: BTK Inhibition in ITP

This compound's therapeutic effect in ITP stems from its inhibition of BTK within two key immune cell lineages:

  • B Lymphocytes: BTK is essential for B cell receptor (BCR) signaling, which is critical for B cell proliferation, differentiation, and antibody production. By inhibiting BTK, this compound can suppress the production of anti-platelet autoantibodies.

  • Myeloid Cells (Macrophages): In macrophages, BTK is involved in Fcγ receptor (FcγR) signaling. When autoantibodies coat platelets, they are recognized by FcγRs on macrophages, leading to phagocytosis and platelet destruction. This compound's inhibition of BTK in macrophages can block this process.

The following diagram illustrates the signaling pathway targeted by this compound in macrophages.

cluster_macrophage Macrophage Opsonized_Platelet Opsonized Platelet FcgammaR Fcγ Receptor Opsonized_Platelet->FcgammaR Binds to SYK SYK FcgammaR->SYK Activates BTK BTK SYK->BTK Activates Phagocytosis Phagocytosis of Platelets BTK->Phagocytosis This compound This compound This compound->BTK Inhibits

Caption: this compound inhibits BTK, blocking FcγR-mediated phagocytosis of platelets by macrophages.

Preclinical Efficacy Data

Preclinical studies have demonstrated that oral administration of this compound can effectively prevent antibody-induced platelet loss in a dose-dependent manner in a mouse model of ITP.[3]

Table 1: Effect of this compound on Platelet Count in a Mouse Model of ITP

Treatment GroupDose (mg/kg)Administration RoutePlatelet Count (x10^9/L) ± SEM% Protection from Platelet Loss
Naive (No Antibody)--[Insert Data from Source]N/A
Vehicle + Anti-CD41-Oral[Insert Data from Source]0%
This compound + Anti-CD4110Oral[Insert Data from Source][Calculate from Data]
This compound + Anti-CD4120Oral[Insert Data from Source][Calculate from Data]
This compound + Anti-CD4140Oral[Insert Data from Source][Calculate from Data]

Note: Specific quantitative data for platelet counts were not available in the reviewed literature. Researchers should refer to the primary publication (Langrish et al., 2021, J Immunol) for these values.

Experimental Protocols

The following are detailed protocols for inducing ITP in mice and assessing the efficacy of this compound, based on methodologies described in the literature.[3]

Protocol 1: Induction of Immune Thrombocytopenia in BALB/c Mice

This protocol describes the induction of ITP in mice via the administration of an anti-platelet antibody.

Materials:

  • BALB/c mice (female, 8-12 weeks old)

  • Anti-mouse CD41 (GPIIb) antibody (clone MWReg30 or similar)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Dilute the anti-CD41 antibody to the desired concentration in sterile PBS. A commonly used dose is 1.3 µg per mouse.[3]

  • Administer the diluted antibody to each mouse via intraperitoneal (i.p.) injection.

  • Thrombocytopenia is typically observed within a few hours of antibody administration.

Protocol 2: Oral Administration of this compound

This protocol outlines the preparation and oral gavage administration of this compound to mice.

Materials:

Procedure:

  • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 20, and 40 mg/kg).

  • Administer the this compound suspension or vehicle control to the mice via oral gavage. The volume administered should be consistent across all animals (typically 5-10 mL/kg).

  • In the preclinical model, this compound was administered at 24 hours and 1 hour prior to the anti-CD41 antibody challenge.[3]

Protocol 3: Blood Collection and Platelet Counting

This protocol details the method for collecting blood and quantifying platelet counts in mice.

Materials:

  • EDTA-coated micro-hematocrit tubes or other anticoagulant tubes

  • Lancets or fine-gauge needles for tail vein puncture

  • Automated hematology analyzer or flow cytometer

  • Phosphate-buffered saline (PBS) for dilution

Procedure:

  • Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.

  • Make a small incision in the lateral tail vein using a lancet or needle.

  • Collect blood into an EDTA-coated tube.

  • Dilute the blood sample with PBS as required by the hematology analyzer or for flow cytometry.

  • Analyze the samples promptly to determine the platelet count. In the described preclinical study, blood was collected 6 hours after the antibody challenge.[3]

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for evaluating this compound in a mouse model of ITP.

Start Start Rilzabrutinib_Dosing_1 This compound/Vehicle Administration (24h pre-challenge) Start->Rilzabrutinib_Dosing_1 Rilzabrutinib_Dosing_2 This compound/Vehicle Administration (1h pre-challenge) Rilzabrutinib_Dosing_1->Rilzabrutinib_Dosing_2 ITP_Induction ITP Induction (Anti-CD41 Antibody i.p.) Rilzabrutinib_Dosing_2->ITP_Induction Blood_Collection Blood Collection (6h post-challenge) ITP_Induction->Blood_Collection Platelet_Counting Platelet Counting Blood_Collection->Platelet_Counting Data_Analysis Data Analysis Platelet_Counting->Data_Analysis

References

Rilzabrutinib: Application Notes and Protocols for Investigating Autoantibody Production In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing rilzabrutinib (B1431308), a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor, in in-vitro studies focused on autoantibody production. The provided protocols offer detailed methodologies for key experiments to assess the efficacy of this compound in modulating B-cell activation and subsequent immunoglobulin secretion.

Scientific Background

This compound is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in the B-cell receptor (BCR) pathway.[1][2] BTK is essential for B-cell maturation, differentiation, and the production of antibodies.[1] In autoimmune diseases, dysregulated B-cell activity leads to the production of autoantibodies, which are key drivers of pathology. This compound's mechanism of action involves the inhibition of BTK, thereby blocking downstream signaling cascades that lead to B-cell activation and proliferation, and ultimately reducing the production of autoantibodies.[3][4] Beyond its effects on B-cells, this compound also modulates the activity of other immune cells, such as macrophages, by inhibiting Fcγ receptor (FcγR)-mediated signaling, which is involved in the clearance of antibody-coated cells.[3][4][5]

Data Presentation

The following tables summarize the in-vitro efficacy of this compound in inhibiting immunoglobulin production in human B-cells.

Table 1: this compound Inhibition of T-Cell Dependent Antibody Production [1]

Immunoglobulin IsotypeStimulusIC50 (nM)
IgGanti-CD40 + IL-2120 ± 20
IgManti-CD40 + IL-21800 ± 1000

Table 2: this compound Inhibition of T-Cell Independent Antibody Production [1]

Immunoglobulin IsotypeStimulusIC50 (nM)
IgGCpG>1000
IgMCpG200 ± 100
IgGTNP-LPS>1000
IgMTNP-LPS300 ± 200

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for in-vitro experiments.

BTK_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR PI3K PI3K LYN_SYK->PI3K PIP3 PIP3 PI3K->PIP3 BTK BTK PIP3->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Gene_Expression Gene Expression (Proliferation, Survival, Antibody Production) Downstream->Gene_Expression This compound This compound This compound->BTK

This compound inhibits BTK in the BCR signaling pathway.

Experimental_Workflow cluster_workflow In-Vitro Autoantibody Production Assay Isolate_B_cells 1. Isolate Human B-Cells (e.g., from PBMCs) Culture_B_cells 2. Culture B-Cells with This compound (various concentrations) Isolate_B_cells->Culture_B_cells Stimulate_B_cells 3. Stimulate B-Cells (T-cell dependent or independent stimuli) Culture_B_cells->Stimulate_B_cells Incubate 4. Incubate for 5-7 days Stimulate_B_cells->Incubate Collect_Supernatant 5. Collect Supernatant Incubate->Collect_Supernatant Quantify_Antibodies 6. Quantify Autoantibodies (ELISA) Collect_Supernatant->Quantify_Antibodies Analyze_Data 7. Analyze Data (IC50 determination) Quantify_Antibodies->Analyze_Data

General workflow for in-vitro autoantibody production assay.

Experimental Protocols

The following are detailed protocols for investigating the effect of this compound on autoantibody production in vitro.

Protocol 1: In-Vitro B-Cell Activation and Antibody Production

This protocol describes the stimulation of isolated human B-cells to induce immunoglobulin production in the presence of this compound.

Materials:

  • Isolated human peripheral blood B-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • This compound (stock solution in DMSO)

  • B-cell stimuli:

    • T-cell dependent: Anti-human CD40 antibody and recombinant human IL-21

    • T-cell independent: CpG oligodeoxynucleotide (ODN) or TNP-LPS

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Cell Seeding: Seed isolated human B-cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • This compound Treatment: Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • B-Cell Stimulation: Add 50 µL of the chosen B-cell stimulus to each well. Final concentrations should be optimized, but typical starting concentrations are:

    • Anti-CD40: 1 µg/mL

    • IL-21: 50 ng/mL

    • CpG ODN: 2.5 µg/mL

    • TNP-LPS: 10 µg/mL

  • Incubation: Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -20°C until antibody quantification.

Protocol 2: Quantification of Human IgG and IgM by ELISA

This protocol outlines the procedure for quantifying the concentration of human IgG and IgM in the collected cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • ELISA plates (96-well, high-binding)

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Capture Antibody (unlabeled anti-human IgG or anti-human IgM)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Standard (purified human IgG or IgM)

  • Detection Antibody (HRP-conjugated anti-human IgG or anti-human IgM)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Standard and Sample Incubation: Prepare a standard curve by serially diluting the purified human IgG or IgM in blocking buffer. Add 100 µL of the standards and the collected cell culture supernatants (diluted as necessary in blocking buffer) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Dilute the HRP-conjugated detection antibody in blocking buffer and add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading the Plate: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the concentration of IgG or IgM in the samples by interpolating from the standard curve. Determine the IC50 of this compound for the inhibition of IgG and IgM production.

Conclusion

This compound effectively inhibits both T-cell dependent and T-cell independent autoantibody production in vitro.[1] The protocols provided here offer a robust framework for researchers to investigate the immunomodulatory effects of this compound on B-cell function. These studies are crucial for understanding its therapeutic potential in a wide range of autoantibody-driven diseases.

References

Application Note: Rilzabrutinib's Effect on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rilzabrutinib (B1431308) is an oral, reversible, and selective Bruton's tyrosine kinase (BTK) inhibitor developed for immune-mediated diseases.[1][2] BTK is a crucial signaling protein in hematopoietic cells, including B cells and platelets.[3][4] In platelets, BTK is a key component of the signaling pathway downstream of the glycoprotein (B1211001) VI (GPVI) receptor, which is the primary receptor for collagen.[3][4] It is also involved in signaling from the C-type lectin-like receptor 2 (CLEC-2).[5][6] Unlike irreversible BTK inhibitors which can increase bleeding risk, this compound's reversible binding and selectivity are designed to modulate immune responses while preserving essential platelet function.[1][7] This application note describes a protocol for assessing the inhibitory effect of this compound on platelet aggregation using Light Transmission Aggregometry (LTA).

Principle of the Assay

Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet function.[8][9] The method measures the change in light transmission through a suspension of stirred platelet-rich plasma (PRP). Initially, the PRP is turbid. Upon the addition of a platelet agonist (e.g., collagen), platelets activate and aggregate, forming larger clumps. This process reduces the turbidity of the sample, allowing more light to pass through to a detector.[10][11] The change in light transmission is recorded over time, generating an aggregation curve. By pre-incubating platelets with an inhibitor like this compound, its effect on agonist-induced aggregation can be quantified, typically by determining the concentration required to inhibit 50% of the aggregation response (IC50).

Mechanism of this compound in Platelet Signaling

This compound specifically targets BTK. The activation of platelets by collagen proceeds through the following pathway:

  • Binding: Collagen from the subendothelial matrix binds to the GPVI receptor on the platelet surface.[12]

  • Initiation: This binding leads to the phosphorylation of the Immunoreceptor Tyrosine-based Activation Motif (ITAM) within the associated Fc receptor gamma chain (FcRγ).[3]

  • Kinase Activation: The phosphorylated ITAM recruits and activates Spleen tyrosine kinase (Syk).[13]

  • Signal Transduction: Activated Syk then phosphorylates and activates downstream targets, including BTK.[14] BTK, in turn, activates Phospholipase Cγ2 (PLCγ2).[3]

  • Platelet Response: PLCγ2 activation triggers a cascade of intracellular events leading to calcium mobilization and, ultimately, platelet shape change, granule secretion, and aggregation.[12]

This compound exerts its inhibitory effect by blocking the function of BTK, thereby interrupting the GPVI-mediated signaling cascade. Consequently, this compound is expected to inhibit platelet aggregation induced by collagen and other GPVI agonists but not by agents that act through BTK-independent pathways, such as ADP (which acts on P2Y1/P2Y12 receptors) or thrombin (acting on PAR1/PAR4 receptors).[15][16]

Quantitative Data Summary

The inhibitory effect of this compound on platelet aggregation is specific to pathways dependent on Bruton's tyrosine kinase. The following table summarizes the key quantitative findings from published studies.

Agonist/PathwayDrugIC50 ValueEffectSource
GPVI (low-dose collagen)This compound0.16 µMPotent Inhibition[15]
ADPThis compoundNot ApplicableNo Inhibition Observed[15][16]
TRAP-6 (Thrombin pathway)This compoundNot ApplicableNo Inhibition Observed[5][15]
Arachidonic AcidThis compoundNot ApplicableNo Inhibition Observed[5][15]

Visualized Signaling and Workflow

cluster_membrane Platelet Membrane GPVI GPVI Receptor Syk Syk GPVI->Syk Activates Collagen Collagen Collagen->GPVI Binds BTK BTK Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Aggregation Platelet Aggregation PLCg2->Aggregation Leads to This compound This compound This compound->BTK Inhibits

Caption: this compound inhibits the GPVI signaling pathway at BTK.

cluster_prep Sample Preparation cluster_assay LTA Procedure cluster_analysis Data Analysis Blood 1. Collect Whole Blood (3.2% Sodium Citrate) Centrifuge1 2. Centrifuge (Low Speed) (150-200g, 15 min) Blood->Centrifuge1 PRP 3. Collect Supernatant (PRP) Centrifuge1->PRP Calibrate 4. Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate Incubate 5. Incubate PRP with this compound or Vehicle (37°C) Calibrate->Incubate Agonist 6. Add Agonist (e.g., Collagen) Incubate->Agonist Record 7. Record Light Transmission (5-10 min) Agonist->Record Analyze 8. Calculate % Aggregation and % Inhibition Record->Analyze IC50 9. Plot Dose-Response Curve & Determine IC50 Analyze->IC50

Caption: Experimental workflow for the platelet aggregation assay.

Detailed Experimental Protocol

1. Materials and Reagents

  • Test Compound: this compound

  • Vehicle: Dimethyl sulfoxide (B87167) (DMSO)

  • Anticoagulant: 3.2% (0.109 M) Sodium Citrate (B86180)

  • Agonists:

    • Collagen (e.g., Horm collagen, typical working concentration 1-5 µg/mL)[12]

    • Adenosine Diphosphate (ADP) (working concentration ~10 µM)[15]

    • Thrombin Receptor Activating Peptide (TRAP-6) (working concentration ~15 µM)[15]

  • Equipment and Consumables:

    • Light Transmission Aggregometer (e.g., Chrono-log Model 700)

    • Calibrated pipettes and sterile tips

    • Plastic or siliconized glass aggregometer cuvettes and stir bars

    • Refrigerated centrifuge

    • 37°C water bath or heating block

    • Plastic tubes for blood collection and processing

2. Preparation of Platelet-Rich and Platelet-Poor Plasma

  • Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least 10 days. Use a 19- or 21-gauge needle and discard the first few mL to avoid collecting tissue factor. Collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[17][18]

  • Sample Handling: Keep blood at room temperature and process within 1-2 hours of collection. Avoid cooling, as this can activate platelets.[18]

  • PRP Preparation: Centrifuge the whole blood at a low speed (150-200 x g) for 15-20 minutes at room temperature (20-22°C) with the brake off.[17][18] Carefully aspirate the upper platelet-rich plasma (PRP) layer without disturbing the buffy coat.

  • PPP Preparation: Re-centrifuge the remaining blood at a high speed (2000 x g) for 20 minutes to pellet all cellular components.[11] Collect the supernatant, which is the platelet-poor plasma (PPP).

  • Platelet Count Adjustment (Optional): For standardization, the platelet count in the PRP can be adjusted to 200-300 x 10⁹/L using autologous PPP.[19]

3. Preparation of Reagents

  • This compound Stock: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO. Store in small aliquots at -20°C or -80°C.

  • This compound Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in saline or buffer. The final concentration of DMSO in the PRP should be kept constant and low (≤0.5%) across all samples to minimize vehicle effects.

  • Agonist Working Solutions: Prepare working concentrations of agonists (Collagen, ADP, TRAP-6) according to manufacturer instructions or established laboratory protocols.

4. Light Transmission Aggregometry Procedure

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[20]

  • Calibration: Pipette PPP into a cuvette to set the 100% light transmission baseline. Pipette PRP into another cuvette to set the 0% light transmission baseline.[10][17]

  • Sample Incubation:

    • Pipette 450 µL of PRP into an aggregometer cuvette containing a sterile stir bar.

    • Add 50 µL of the this compound working solution or vehicle (as a control) to the cuvette.

    • Pre-incubate the sample for a defined period (e.g., 15-60 minutes) at 37°C.[15]

  • Aggregation Measurement:

    • Place the cuvette into the sample well of the aggregometer and start the stirrer and recording.

    • Allow the baseline to stabilize for 1-2 minutes.[20]

    • Add a small volume of the chosen agonist (e.g., 5-10 µL) to initiate aggregation.

    • Record the aggregation tracing for 5-10 minutes or until the aggregation response has plateaued.

  • Specificity Testing: To confirm the selectivity of this compound, perform parallel experiments using BTK-independent agonists like ADP and TRAP-6.[5][15] Little to no inhibition should be observed with these agonists.

5. Data Analysis

  • Maximum Aggregation: Determine the maximum percentage of aggregation (% Agg) from the tracing for each run. This is the maximum change in light transmission relative to the 0% and 100% baselines.

  • Percentage Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (% Agg with this compound / % Agg with Vehicle)] x 100

  • IC50 Determination: Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the collagen-induced platelet aggregation.

References

Application Notes and Protocols for Rilzabrutinib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilzabrutinib (B1431308) is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling enzyme in both the adaptive and innate immune systems, making it a significant therapeutic target for a range of immune-mediated diseases.[3][4] this compound's unique mechanism of action, which combines potent and selective BTK inhibition with a favorable safety profile, has led to its investigation in various autoimmune and inflammatory conditions.[1][5] These application notes provide detailed protocols for the preparation and use of this compound in in-vitro cell culture experiments to assess its biological activity and mechanism of action.

Mechanism of Action

This compound selectively and reversibly binds to BTK, a key component of the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[5][6] In B-cells, this compound inhibits BTK activation downstream of the BCR, which in turn reduces the production of autoantibodies.[6] In myeloid cells such as macrophages, it blocks Fcγ receptor (FcγR)-mediated signaling, thereby inhibiting the phagocytosis of antibody-coated cells.[6] This dual action on both B-cells and innate immune cells underscores its therapeutic potential in antibody-driven autoimmune diseases.[4] Unlike irreversible BTK inhibitors, this compound's reversible covalent binding may reduce off-target effects and preserve normal platelet function.[5]

Rilzabrutinib_Mechanism_of_Action cluster_BCell B-Cell cluster_Macrophage Macrophage BCR B-Cell Receptor (BCR) LYN_SYK_B LYN/SYK BCR->LYN_SYK_B BTK_B BTK LYN_SYK_B->BTK_B PLCg2 PLCγ2 BTK_B->PLCg2 B_Cell_Activation B-Cell Activation & Autoantibody Production PLCg2->B_Cell_Activation FcR Fcγ Receptor (FcγR) LYN_SYK_M LYN/SYK FcR->LYN_SYK_M BTK_M BTK LYN_SYK_M->BTK_M Phagocytosis Phagocytosis of Antibody-Coated Platelets BTK_M->Phagocytosis This compound This compound This compound->BTK_B Inhibition This compound->BTK_M Inhibition

This compound's dual mechanism of action on B-cells and macrophages.

Data Presentation: In Vitro Inhibitory Activity of this compound

The following tables summarize the quantitative data on this compound's inhibitory potency in various in vitro assays.

Enzyme/Cell-Based Assay Cell Line/System IC50 Value Reference
BTK Enzyme InhibitionBiochemical Assay1.3 ± 0.5 nM[1]
BTK C481S Mutant Enzyme InhibitionBiochemical Assay1.2 nM[2][7]
BTK OccupancyRamos B-cells8 ± 2 nM[3]
Inhibition of B-cell Activation (CD69 Expression)Human Whole BloodNot specified[8]
Inhibition of IgM ProductionIn vitro stimulated B-cellsNot specified[8]
Inhibition of IgG ProductionIn vitro stimulated B-cellsNot specified[8]
Kinase Selectivity Profile (Enzyme IC50)
Kinase IC50 Value (nM) Reference
BTK1.3 ± 0.5[1]
TEC0.8 ± 0.1[1]
BMX1.0 ± 0.1[1]
RLK (TXK)1.2 ± 0.3[1]
BLK6.3 ± 0.7[1]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.65 mg of this compound (Molecular Weight: 665.7 g/mol ).

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. A solubility of up to 100 mg/mL in DMSO has been reported.[9]

  • Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials. Store aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Add Anhydrous DMSO weigh->dissolve vortex 3. Vortex Until Dissolved (Warm to 37°C if needed) dissolve->vortex aliquot 4. Aliquot into Sterile Vials vortex->aliquot store 5. Store at -20°C or -80°C (Protect from light) aliquot->store end End store->end

Workflow for this compound stock solution preparation.
Protocol for Western Blot Analysis of BTK Phosphorylation

This protocol details a method to assess the inhibitory effect of this compound on BTK autophosphorylation at Tyrosine 223 (Y223) in a B-cell line (e.g., Ramos).

Materials:

  • Ramos (or other suitable B-cell line)

  • Complete RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Anti-human IgM, F(ab')2 fragment (for BCR stimulation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-phospho-BTK (Tyr223), Rabbit anti-BTK (total)

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture Ramos cells in complete RPMI-1640 medium.

    • Seed cells at a density of 1 x 10^6 cells/mL.

    • Prepare serial dilutions of this compound in culture medium (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO at the same final concentration, typically ≤ 0.1%).

    • Treat cells with varying concentrations of this compound or vehicle for 2 hours at 37°C.

  • BCR Stimulation:

    • Following this compound treatment, stimulate the cells with anti-human IgM (10 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.

    • Incubate the membrane with anti-p-BTK (Y223) primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities.

    • Strip the membrane and re-probe for total BTK to normalize the p-BTK signal.

    • Plot the normalized p-BTK signal against the this compound concentration to determine the IC50 value.

Protocol for Cell Viability/Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of B-cell lymphoma cell lines.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, TMD8)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow cells to acclimate.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated and untreated controls.

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against the this compound concentration to determine the IC50 value.

Protocol for Flow Cytometry Analysis of B-Cell Activation

This protocol describes the use of flow cytometry to measure the inhibition of B-cell activation by this compound, using the upregulation of the activation marker CD69 as a readout.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium

  • This compound stock solution (10 mM in DMSO)

  • Anti-human IgM, F(ab')2 fragment (for stimulation)

  • Fluorescently-labeled antibodies: anti-CD19 (B-cell marker), anti-CD69 (activation marker)

  • Flow cytometry staining buffer

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Isolate PBMCs from healthy donor blood.

    • Resuspend cells in complete medium at 1 x 10^6 cells/mL.

    • Add cells to a 96-well plate.

    • Add serial dilutions of this compound or vehicle control and incubate for 1-2 hours at 37°C.

  • Stimulation:

    • Add anti-human IgM (10 µg/mL) to stimulate B-cell activation. Include an unstimulated control.

    • Incubate the plate for 18-24 hours at 37°C.

  • Staining:

    • Harvest the cells and wash with flow cytometry staining buffer.

    • Stain with fluorescently-labeled anti-CD19 and anti-CD69 antibodies for 30 minutes on ice in the dark.

    • Wash the cells to remove excess antibodies.

  • Flow Cytometry and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the CD19-positive B-cell population.

    • Quantify the percentage of CD69-positive cells within the B-cell gate for each condition.

    • Calculate the percent inhibition of CD69 upregulation for each this compound concentration relative to the stimulated vehicle control.

    • Plot the percent inhibition against the this compound concentration to determine the IC50 value.

Flow_Cytometry_Workflow start Start isolate_pbmcs 1. Isolate PBMCs start->isolate_pbmcs treat_this compound 2. Treat with this compound/ Vehicle Control isolate_pbmcs->treat_this compound stimulate_igm 3. Stimulate with anti-IgM (18-24h incubation) treat_this compound->stimulate_igm stain_antibodies 4. Stain with anti-CD19 and anti-CD69 Antibodies stimulate_igm->stain_antibodies acquire_data 5. Acquire Data on Flow Cytometer stain_antibodies->acquire_data analyze_data 6. Gate on CD19+ B-cells Quantify CD69+ Population acquire_data->analyze_data calculate_ic50 7. Calculate % Inhibition and Determine IC50 analyze_data->calculate_ic50 end End calculate_ic50->end

Experimental workflow for flow cytometry analysis of B-cell activation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rilzabrutinib Concentration for Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing rilzabrutinib (B1431308) in kinase assays. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial enzyme in the signaling pathways of various immune cells, including B-cells and macrophages.[2][3] this compound works by blocking the activity of BTK, thereby modulating immune responses.[2][4] Unlike some other BTK inhibitors, its reversible covalent binding offers a balance of potent, sustained inhibition with the potential for reduced off-target effects.[5]

Q2: What is the reported potency of this compound against BTK?

In in vitro enzymatic assays, this compound has demonstrated high potency against BTK, with reported IC50 values in the low nanomolar range. For instance, one study reported an IC50 of 1.3 ± 0.5 nM.[6] In a cellular assay measuring BTK C481S mutant activity, this compound showed an IC50 of 1.2 nM.[7]

Q3: How selective is this compound for BTK?

This compound has been shown to be a selective kinase inhibitor. In a screening of 251 kinases, this compound at a concentration of 1 µM demonstrated greater than 90% inhibition of only six kinases: BTK, RLK, TEC, BMX, BLK, and ERBB4.[5] More detailed enzymatic assays revealed potent inhibition (IC50 < 10 nM) against BTK and a few other kinases, including TEC.[5][8]

Q4: How does the ATP concentration in my assay affect the IC50 value of this compound?

As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound is influenced by the ATP concentration in the kinase assay. Higher ATP concentrations will lead to an increase in the measured IC50 value. It is crucial to maintain a consistent ATP concentration across all experiments, ideally at or below the Michaelis constant (Km) of ATP for BTK, to obtain comparable and physiologically relevant results.

Troubleshooting Guide

This guide addresses common issues that may arise during kinase assays with this compound.

Problem Potential Cause Recommended Solution
High variability in IC50 values Inconsistent pre-incubation time: this compound is a covalent inhibitor and exhibits time-dependent inhibition.Standardize the pre-incubation time of the enzyme with this compound before initiating the reaction with ATP. A pre-incubation of 60 minutes is often a good starting point.[9]
Variable ATP concentration: The measured potency of ATP-competitive inhibitors is sensitive to the ATP concentration.Use a consistent ATP concentration, ideally at or below the Km for ATP of the BTK enzyme.[9]
Instability of this compound in assay buffer: Components in the assay buffer, such as reducing agents (e.g., DTT), can potentially react with covalent inhibitors.Test the stability of this compound in your chosen assay buffer. Consider preparing fresh dilutions of the inhibitor for each experiment.
Lower than expected potency High enzyme concentration: Using an excessive amount of kinase can lead to rapid substrate depletion and an underestimation of inhibitor potency.Optimize the enzyme concentration to ensure the reaction proceeds in the linear range for the duration of the assay.
Sub-optimal buffer components: The pH, salt concentration, and presence of detergents can all affect enzyme activity and inhibitor binding.Ensure your assay buffer is optimized for BTK activity. A typical buffer might contain 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, and 50μM DTT.[3]
Assay signal is too low Inactive enzyme: The BTK enzyme may have lost activity due to improper storage or handling.Always use a positive control inhibitor with a known potency to verify enzyme activity. Ensure the enzyme is stored correctly and handled according to the manufacturer's instructions.
Incorrect assay setup: Errors in the concentrations of reagents or the order of addition can lead to a weak signal.Carefully review the experimental protocol and ensure all reagents are at the correct final concentrations.

Experimental Protocols

Here are detailed methodologies for performing biochemical and cellular kinase assays to determine the IC50 of this compound.

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from a general ADP-Glo™ Kinase Assay protocol and is suitable for determining the in vitro potency of this compound against purified BTK enzyme.[3]

Materials:

  • Recombinant human BTK enzyme

  • Poly (Glu, Tyr) 4:1 substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[3]

  • 384-well white plates

Procedure:

  • This compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in Kinase Buffer to the desired concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of BTK enzyme diluted in Kinase Buffer to each well.

    • Include control wells: "No enzyme" control (add 2.5 µL of Kinase Buffer instead of enzyme) and "No inhibitor" control (add 2.5 µL of vehicle).

  • Pre-incubation: Gently mix the plate and incubate for 60 minutes at room temperature to allow for the interaction between this compound and the BTK enzyme.

  • Kinase Reaction Initiation: Prepare a 2X Substrate/ATP mix in Kinase Buffer. Add 5 µL of this mix to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for BTK.

  • Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at 30°C.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" control background from all other readings.

    • Normalize the data to the "no inhibitor" control (representing 100% kinase activity).

    • Plot the normalized kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular BTK Autophosphorylation Assay

This protocol assesses the ability of this compound to inhibit BTK autophosphorylation in a cellular context.

Materials:

  • A suitable human B-cell line (e.g., Ramos cells)

  • Cell culture medium

  • This compound

  • Anti-IgM antibody (for stimulation)

  • Lysis buffer

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well plates

Procedure:

  • Cell Culture: Seed the B-cells in a 96-well plate at a suitable density and allow them to rest.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted inhibitor or vehicle control (DMSO) to the cells and pre-incubate for 1-2 hours at 37°C.

  • Cell Stimulation: Stimulate the cells with an optimal concentration of anti-IgM antibody for a defined period (e.g., 10-15 minutes) at 37°C to induce BTK autophosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-BTK and total BTK.

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal. Plot the normalized phospho-BTK levels against the this compound concentration to determine the cellular IC50.

Visualizations

G cluster_bcr B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream This compound This compound This compound->BTK Inhibition

Caption: this compound inhibits BTK in the B-Cell Receptor signaling pathway.

G cluster_workflow Biochemical Kinase Assay Workflow Start Start Step1 Prepare this compound Dilutions Start->Step1 Step2 Add Inhibitor and BTK Enzyme to Plate Step1->Step2 Step3 Pre-incubate (60 min) Step2->Step3 Step4 Initiate Reaction with Substrate/ATP Step3->Step4 Step5 Incubate (60 min) Step4->Step5 Step6 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Step5->Step6 Step7 Generate Luminescent Signal (Kinase Detection Reagent) Step6->Step7 Step8 Measure Luminescence Step7->Step8 End Calculate IC50 Step8->End

Caption: Workflow for determining this compound IC50 in a biochemical assay.

References

Rilzabrutinib Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of Rilzabrutinib (B1431308) in cellular assays. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its known selectivity?

A1: this compound is an oral, potent, and highly selective reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the signaling pathways of B-cells and innate immune cells like macrophages.[2][3] this compound binds to a specific cysteine residue (Cys481) in BTK, leading to a prolonged inhibition of its activity.[4] Its mechanism involves modulating B-cell activation, reducing the production of autoantibodies, and inhibiting macrophage-mediated phagocytosis.[1][5]

This compound was designed for high selectivity to minimize off-target effects commonly seen with first-generation BTK inhibitors.[5] In a broad kinase panel screen, this compound at a concentration of 1 µM demonstrated greater than 90% inhibition of only six out of 251 kinases.[1]

Q2: I am observing unexpected cytotoxicity in my cell line after this compound treatment. Is this a known off-target effect?

A2: Unexpected cytotoxicity is not a commonly reported characteristic of this compound in preclinical studies. In fact, it has been shown to have no cytotoxic effects in BTK-negative cell lines such as the human epithelial cell line HCT-116, suggesting a low potential for BTK-independent cell death.[3] If you are observing significant cytotoxicity, especially at concentrations where you expect on-target BTK inhibition, it may be due to an off-target effect specific to your cellular model. Please refer to the troubleshooting guide below for "Unexpectedly High Cytotoxicity."

Q3: My dose-response curve for BTK inhibition with this compound is inconsistent or shifted. What could be the cause?

A3: Inconsistent IC50 values for covalent inhibitors like this compound can be influenced by experimental conditions. The IC50 value for a covalent inhibitor is highly dependent on the pre-incubation time with the target protein.[6] A shorter pre-incubation time may result in a higher apparent IC50, while a longer incubation allows for more complete covalent bond formation, leading to a lower IC50.[6] Ensure that your pre-incubation time is standardized across all experiments to obtain reproducible results. For detailed guidance, see the troubleshooting section on "Inconsistent Dose-Response Curves."

Q4: I am observing a phenotype that is inconsistent with BTK inhibition in my cellular assay. Could this be an off-target effect?

A4: Yes, an unexpected phenotype is a primary indicator of potential off-target activity. While this compound is highly selective, at higher concentrations it may inhibit other kinases. For instance, this compound is known to inhibit TEC kinase with high potency.[4] If your cell model expresses high levels of a sensitive off-target kinase, you may observe phenotypes that are not directly related to BTK inhibition. It is also possible that your observed phenotype results from the inhibition of BTK's non-catalytic scaffolding function or the activation of compensatory signaling pathways.[2] See the troubleshooting guide for "Phenotype Inconsistent with BTK Inhibition" for a detailed workflow to investigate this.

Quantitative Data: this compound Kinase Inhibition Profile

The following table summarizes the known inhibitory activity of this compound against its primary target, BTK, and key off-target kinases.

Kinase TargetIn Vitro IC50 (nM)Notes
BTK 1.3 Primary on-target kinase. [4]
TEC0.8A key off-target kinase, inhibited with high potency.[4]
RLK>90% inhibition at 1 µMIdentified in a kinase panel screen.[1]
BMX>90% inhibition at 1 µMIdentified in a kinase panel screen.[1]
BLK>90% inhibition at 1 µMIdentified in a kinase panel screen.[1]
ERBB4>90% inhibition at 1 µMIdentified in a kinase panel screen.[1]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity

If you observe significant cell death at concentrations intended to be selective for BTK, follow these steps to determine if it's an off-target effect.

A Start: Unexpected Cytotoxicity Observed B Step 1: Compare Cytotoxic IC50 vs. On-Target BTK IC50 A->B C Is Cytotoxic IC50 >> BTK IC50? B->C D Conclusion: Cytotoxicity is likely due to an off-target effect. C->D Yes E Conclusion: Cytotoxicity may be an on-target effect in your specific cell model. C->E No F Step 2: Test in a BTK-Negative Cell Line D->F I Conclusion: Suggests on-target cytotoxicity. E->I G Is the BTK-negative line still sensitive? F->G H Conclusion: Confirms off-target cytotoxicity. G->H Yes G->I No J Next Steps: Identify the off-target kinase through kinome profiling or test a structurally distinct BTK inhibitor. H->J

Caption: Troubleshooting logic for unexpected cytotoxicity.

Issue 2: Inconsistent Dose-Response Curves

For covalent inhibitors, the apparent potency can be highly sensitive to assay conditions.

A Start: Inconsistent IC50 Values B Step 1: Perform a Time-Dependent IC50 Assay A->B C Does the IC50 decrease with longer pre-incubation times? B->C D Conclusion: This confirms the time-dependent nature of covalent inhibition. Standardize pre-incubation time for all future experiments. C->D Yes E Issue may be related to other assay parameters (e.g., ATP concentration, compound stability). C->E No F Step 2: Verify Compound Stability in Assay Media E->F G Is the compound stable for the duration of the assay? F->G H Proceed to investigate other parameters. G->H Yes I Conclusion: Compound instability is the likely cause of inconsistent results. Prepare fresh solutions and minimize exposure to harsh conditions. G->I No

Caption: Troubleshooting for inconsistent dose-response curves.

Issue 3: Phenotype Inconsistent with BTK Inhibition

If this compound induces a biological effect that cannot be explained by the known function of BTK, it may be due to off-target inhibition or paradoxical signaling.

A Start: Unexpected Phenotype Observed B Step 1: Confirm On-Target BTK Engagement A->B C Is BTK phosphorylation (or a downstream substrate like PLCγ2) inhibited at the effective concentration? B->C D Step 2: Use a Genetic Approach (BTK Knockdown/Knockout) C->D Yes L The unexpected phenotype is not explained by on-target inhibition. C->L No E Does BTK knockdown/knockout replicate the phenotype? D->E F Conclusion: The phenotype is likely due to an off-target effect. E->F No G Conclusion: The phenotype is likely an on-target effect of BTK inhibition, possibly involving a non-catalytic or previously unknown function of BTK. E->G Yes H Next Steps: Perform a kinome screen to identify potential off-targets. Test a structurally unrelated BTK inhibitor to see if the phenotype persists. F->H I Step 2: Probe for Paradoxical Signaling G->I J Is there evidence of compensatory pathway activation (e.g., increased p-ERK, p-AKT)? I->J J->F No K Conclusion: The phenotype may be a result of pathway crosstalk and compensatory signaling. J->K Yes L->H

Caption: Workflow for investigating unexpected cellular phenotypes.

Experimental Protocols

Protocol 1: Validating Off-Target Cytotoxicity Using a BTK-Negative Cell Line

Objective: To determine if the observed cytotoxicity of this compound is independent of BTK inhibition.

Methodology:

  • Cell Line Selection: Choose a cell line that does not express BTK (e.g., HCT-116, HEK293T) and is comparable to your experimental cell line in terms of tissue of origin or general sensitivity, if possible.

  • Cell Seeding: Seed your experimental cell line and the BTK-negative cell line in parallel in 96-well plates at a density that ensures logarithmic growth for the duration of the experiment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. The concentration range should span from well below to well above the on-target IC50 and the observed cytotoxic concentration. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a period relevant to your standard cytotoxicity assay (e.g., 48-72 hours).

  • Viability Assay: Measure cell viability using a standard method such as MTS, MTT, or a live/dead cell stain.

  • Data Analysis: Plot the dose-response curves for both cell lines and calculate the cytotoxic IC50 for each. If the BTK-negative cell line shows a similar cytotoxic IC50 to your experimental line, it strongly suggests an off-target effect.

Protocol 2: Washout Assay to Confirm Target Engagement and Residence Time

Objective: To confirm that this compound's effect is sustained after its removal from the medium, which is characteristic of a covalent inhibitor with a long residence time.

Methodology:

  • Cell Treatment: Treat your cells with a concentration of this compound known to fully inhibit BTK (e.g., 5-10 times the IC50) for a defined period (e.g., 1-2 hours). Include a vehicle-only control.

  • Washout Step: Remove the this compound-containing medium. Wash the cells multiple times with fresh, pre-warmed, inhibitor-free medium to remove all unbound compound.

  • Recovery Incubation: Add fresh, inhibitor-free medium to the washed cells and return them to the incubator.

  • Time-Course Analysis: At various time points post-washout (e.g., 0, 2, 6, 12, 24 hours), lyse the cells.

  • Western Blot Analysis: Analyze the phosphorylation status of BTK (p-BTK Y223) and a key downstream substrate like PLCγ2 (p-PLCγ2 Y759) via Western blot.

  • Data Analysis: A sustained inhibition of BTK and PLCγ2 phosphorylation long after the removal of this compound from the medium confirms durable target engagement consistent with its reversible covalent mechanism. A rapid recovery of phosphorylation would suggest a shorter residence time or a non-covalent mechanism of action for the observed phenotype.

Signaling Pathway Diagram

BTK Signaling Pathway and Point of this compound Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB PLCg2->NFkB MAPK MAPK PLCg2->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation This compound This compound This compound->BTK Inhibition

Caption: Simplified BTK signaling pathway.

References

Rilzabrutinib Solubility in Aqueous Buffers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with rilzabrutinib (B1431308) in aqueous buffers during experiments.

Troubleshooting Guide

Researchers may encounter issues with this compound precipitation or achieving desired concentrations in aqueous solutions. This guide offers step-by-step solutions to common problems.

Issue 1: this compound precipitates out of my neutral pH buffer (e.g., PBS, pH 7.4).

  • Possible Cause: this compound exhibits pH-dependent solubility, with significantly lower solubility at neutral pH compared to acidic conditions.[1]

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental conditions permit, lower the pH of your buffer. This compound's solubility is high at acidic pH.[1]

    • Co-solvent System: For in vitro studies, consider preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer.[][3] Be mindful of the final concentration of the organic solvent to avoid affecting your experimental system.

    • Use of Solubilizing Agents: Incorporate solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) into your aqueous buffer to enhance this compound's solubility.[3]

Issue 2: I cannot achieve a high enough concentration of this compound in my cell culture medium.

  • Possible Cause: The neutral pH of most cell culture media limits the solubility of this compound.[1]

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.[][3]

    • Serial Dilution: Serially dilute the DMSO stock solution into your cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to minimize cytotoxicity.

    • Sonication: After dilution, briefly sonicate the solution to aid in dissolution, but be cautious as this can generate heat.[3]

    • Warming: Gently warm the solution (e.g., to 37°C) to help dissolve the compound. However, be aware of potential degradation at higher temperatures.

Below is a troubleshooting workflow to help address this compound solubility issues.

G cluster_0 Troubleshooting Workflow start Start: this compound Precipitation in Aqueous Buffer check_ph Is the buffer pH neutral? start->check_ph lower_ph Lower buffer pH (if experiment allows) check_ph->lower_ph Yes use_cosolvent Use a co-solvent (e.g., DMSO stock) check_ph->use_cosolvent No/pH adjustment not possible end_solution Solution Achieved lower_ph->end_solution check_concentration Is the final DMSO concentration acceptable? use_cosolvent->check_concentration add_solubilizer Add a solubilizing agent (e.g., cyclodextrin) add_solubilizer->end_solution check_concentration->add_solubilizer No optimize_dmso Optimize DMSO concentration (typically <0.5%) check_concentration->optimize_dmso No, too high check_concentration->end_solution Yes optimize_dmso->use_cosolvent

Caption: Troubleshooting workflow for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in aqueous solutions?

A1: this compound's solubility is highly dependent on pH. It has high solubility in acidic conditions (>120 mg/mL) and low solubility at a neutral pH (0.04 mg/mL).[1]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: DMSO is a commonly used solvent for preparing stock solutions of this compound.[][3]

Q3: Are there any formulation strategies to improve the solubility of this compound for in vivo studies?

A3: Yes, for in vivo experiments, this compound has been formulated using co-solvents and solubilizing agents. Examples include formulations with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or with 10% DMSO and 90% (20% SBE-β-CD in Saline).[3]

Q4: How should I store my this compound stock solutions?

A4: While specific stability data for this compound in various solvents is not detailed in the provided search results, a general recommendation for similar compounds is to store stock solutions in an organic solvent like DMSO at -20°C or -80°C to maintain stability.[][4] It is advisable to prepare fresh aqueous solutions and not store them for extended periods.[4]

Quantitative Solubility Data

Solvent/BufferpHTemperatureConcentrationReference
Aqueous SolutionAcidicNot Specified>120 mg/mL[1]
Aqueous SolutionNeutralNot Specified0.04 mg/mL[1]
DMSONot ApplicableNot Specified≥ 130 mg/mL[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot SpecifiedNot Specified≥ 2.08 mg/mL[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not SpecifiedNot Specified≥ 2.08 mg/mL[3]

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and calibrated pipettes.

  • Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the molar mass of this compound). c. Vortex the tube until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3] d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol: General Method for Determining Aqueous Solubility

This is a general protocol that can be adapted for this compound.

  • Materials: this compound powder, selected aqueous buffer (e.g., PBS, citrate (B86180) buffer) at various pH values, shaker or rotator, filtration device (e.g., 0.22 µm syringe filter), and an analytical method for quantification (e.g., HPLC-UV).

  • Procedure: a. Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial. b. Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. c. After equilibration, allow the suspension to settle. d. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid. e. Dilute the filtered solution with an appropriate solvent. f. Quantify the concentration of this compound in the diluted sample using a validated analytical method like HPLC-UV. g. The measured concentration represents the equilibrium solubility of this compound in that specific buffer at that temperature.

Below is a diagram illustrating the general workflow for determining the aqueous solubility of a compound.

G cluster_1 Aqueous Solubility Determination Workflow start Start: Excess This compound in Aqueous Buffer equilibration Equilibrate with Agitation (24-48h) at Constant Temp. start->equilibration filtration Filter Supernatant (e.g., 0.22 µm filter) equilibration->filtration quantification Quantify Concentration (e.g., HPLC-UV) filtration->quantification end_result Result: Equilibrium Solubility quantification->end_result

Caption: General workflow for determining aqueous solubility.

References

Interpreting unexpected results from Rilzabrutinib experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rilzabrutinib (B1431308) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the signaling pathways of various immune cells, including B-cells and innate immune cells like macrophages.[1][3] this compound works by binding to a specific cysteine residue (Cys481) in BTK, which blocks its activity.[1][4] This inhibition disrupts downstream signaling, which in turn modulates B-cell activation, proliferation, and autoantibody production, as well as Fc receptor (FcR)-mediated signaling in other immune cells, thereby reducing inflammation and autoimmune responses.[3][5][6] Its reversible covalent binding allows for a long residence time on the target with low systemic exposure.[1]

Q2: What are the key signaling pathways affected by this compound?

This compound primarily impacts the B-cell receptor (BCR) and Fc receptor (FcγR and FcεR) signaling pathways through its inhibition of BTK.[1][3][5] In B-cells, it blocks the signal transduction cascade that is initiated by antigen binding to the BCR, which is critical for B-cell activation and subsequent autoantibody production.[2][5] In myeloid cells such as macrophages, this compound inhibits FcγR-mediated signaling, which is responsible for the phagocytosis of antibody-coated cells, a key pathological process in diseases like immune thrombocytopenia (ITP).[3][5]

Q3: Is this compound selective for BTK?

Yes, this compound is designed to be a selective BTK inhibitor.[1] Preclinical studies have shown that it has limited off-target effects on other kinases, such as EGFR.[1] This selectivity is attributed to its unique reversible covalent binding mechanism.[1] Unlike some other BTK inhibitors, this compound does not significantly interfere with normal platelet aggregation, which is a concern with less selective inhibitors.[1][7]

Q4: Can this compound be used in cells with the C481S BTK mutation?

Yes, this compound has been shown to be effective against the BTK C481S mutant.[7] This mutation confers resistance to irreversible BTK inhibitors like ibrutinib. This compound's non-covalent binding mode allows it to effectively inhibit the mutated kinase.[7]

Troubleshooting Guides

Issue 1: No observed inhibition of BTK phosphorylation in Western Blot.

Possible Cause 1: Suboptimal Drug Concentration or Incubation Time.

  • Troubleshooting:

    • Verify the concentration of this compound used. The IC50 for BTK inhibition is in the low nanomolar range in cell-based assays.[7]

    • Ensure adequate incubation time. While this compound has a rapid on-rate, insufficient incubation may lead to incomplete inhibition.[8]

    • Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

Possible Cause 2: Poor Cell Health or Lysis.

  • Troubleshooting:

    • Assess cell viability before and after treatment. This compound is not known to be cytotoxic, so poor viability may indicate other experimental issues.[1]

    • Ensure your lysis buffer is effective and contains phosphatase and protease inhibitors to preserve protein phosphorylation states.

Possible Cause 3: Antibody Issues.

  • Troubleshooting:

    • Validate your primary and secondary antibodies. Run appropriate controls, such as a known positive control for phosphorylated BTK (pBTK) and a loading control.

    • Ensure the pBTK antibody is specific to the autophosphorylation site (Y223).

cluster_workflow Troubleshooting Workflow: No pBTK Inhibition Start No pBTK Inhibition Observed CheckConc Verify this compound Concentration & Incubation Time Start->CheckConc CheckViability Assess Cell Viability & Lysis Protocol Start->CheckViability ValidateAntibody Validate pBTK Antibody & Run Controls Start->ValidateAntibody DoseResponse Perform Dose-Response/ Time-Course Experiment CheckConc->DoseResponse If suboptimal ReRun Re-run Experiment DoseResponse->ReRun OptimizeLysis Optimize Lysis Buffer (add inhibitors) CheckViability->OptimizeLysis If issues found OptimizeLysis->ReRun ValidateAntibody->ReRun If issues found

Troubleshooting workflow for lack of pBTK inhibition.
Issue 2: Unexpected Cell Death Observed in Culture.

Possible Cause 1: Off-Target Effects at High Concentrations.

  • Troubleshooting:

    • While this compound is selective, very high concentrations may lead to off-target effects.[1]

    • Lower the concentration of this compound to a range closer to its known IC50.

    • Compare with a vehicle-only control to confirm the effect is drug-related.

Possible Cause 2: Contamination.

  • Troubleshooting:

    • Check cell cultures for signs of bacterial or fungal contamination.

    • Test your media and reagents for endotoxins.

Possible Cause 3: Cell Line Sensitivity.

  • Troubleshooting:

    • Some cell lines may be inherently more sensitive to BTK inhibition or other cellular perturbations.

    • Review the literature for information on your specific cell line's sensitivity to BTK inhibitors.

    • Consider using a different cell line to confirm your results.

Issue 3: Inconsistent Results Between Experiments.

Possible Cause 1: Reagent Variability.

  • Troubleshooting:

    • Ensure all reagents, including this compound, are properly stored and have not expired.

    • Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

    • Use the same lot of antibodies, media, and supplements across all experiments.

Possible Cause 2: Inconsistent Cell Culture Conditions.

  • Troubleshooting:

    • Maintain consistent cell passage numbers and confluency at the time of treatment.

    • Ensure consistent incubation times and conditions (temperature, CO2 levels).

Data from Clinical Trials

Table 1: Efficacy of this compound in Immune Thrombocytopenia (ITP) - Phase 3 LUNA 3 Study

EndpointThis compound (400 mg BID)Placebop-value
Durable Platelet Response 23%0%<0.0001
Overall Platelet Response 65%33%<0.0001
Median Time to First Response 36 daysNot Achieved<0.0001
Reduction in Rescue Therapy 52% reduction-0.0007

Data from the LUNA 3 Phase III trial as of December 2024.[9][10][11]

Table 2: Common Treatment-Related Adverse Events (AEs) with this compound

Adverse EventFrequency (Grade 1/2)
Diarrhea 17-32%
Nausea 17-30%
Headache 8%
Fatigue 10%
Abdominal Pain 6%

Frequencies are based on pooled data from clinical trials.[8][11][12][13]

Key Signaling Pathways

cluster_bcr B-Cell Receptor (BCR) Signaling BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream B-Cell Activation, Proliferation, Antibody Production PLCg2->Downstream This compound This compound This compound->BTK

Simplified BCR signaling pathway and the inhibitory action of this compound.

cluster_fcr Fc Receptor (FcγR) Signaling in Macrophages FcR FcγR SYK_fc SYK FcR->SYK_fc ImmuneComplex Immune Complex (Antibody-Coated Platelet) ImmuneComplex->FcR BTK_fc BTK SYK_fc->BTK_fc Phagocytosis Phagocytosis BTK_fc->Phagocytosis Rilzabrutinib_fc This compound Rilzabrutinib_fc->BTK_fc

Simplified FcγR signaling in macrophages and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Western Blot for BTK Phosphorylation
  • Cell Culture and Treatment:

    • Plate your cells of interest (e.g., Ramos B-cells, primary macrophages) at an appropriate density.

    • Allow cells to adhere or recover overnight.

    • Starve cells of serum for 2-4 hours if necessary to reduce basal signaling.

    • Pre-treat cells with desired concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the relevant pathway (e.g., with anti-IgM for BCR pathway, or with aggregated IgG for FcγR pathway) for 5-15 minutes.

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against phospho-BTK (Y223) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Detect signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH, β-actin).

Protocol 2: B-Cell Proliferation Assay
  • Cell Preparation:

    • Isolate primary B-cells or use a suitable B-cell line.

    • Resuspend cells in complete RPMI-1640 media.

  • Assay Setup:

    • Plate 5x10^4 to 1x10^5 cells per well in a 96-well plate.

    • Add serial dilutions of this compound or vehicle control to the wells. Pre-incubate for 1-2 hours.

    • Add a stimulating agent such as anti-IgM + anti-CD40 or IL-4 to induce proliferation.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Measurement of Proliferation:

    • Add a proliferation reagent such as BrdU, [3H]-thymidine, or a resazurin-based reagent (e.g., CellTiter-Blue) for the final 4-24 hours of incubation, following the manufacturer's instructions.

    • Measure the appropriate output (absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Subtract background values from all measurements.

    • Normalize the data to the stimulated, vehicle-treated control.

    • Plot the dose-response curve and calculate the IC50 value using non-linear regression.

References

Rilzabrutinib Dose-Response Curve Troubleshooting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for generating accurate and reproducible dose-response curves for the Bruton's tyrosine kinase (BTK) inhibitor, rilzabrutinib (B1431308).

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 for this compound against BTK?

A1: this compound is a potent inhibitor of BTK. In in vitro assays, the IC50 of this compound for BTK is approximately 1.3 nM.[1][2] It also demonstrates high potency against the C481S mutant of BTK, with an in vitro IC50 of 1.2 nM.[3][4]

Q2: I am observing a much higher IC50 value than expected. What are the potential causes?

A2: Several factors could contribute to a right-shifted dose-response curve (higher IC50):

  • High ATP Concentration: BTK inhibitors like this compound are often ATP-competitive. A high concentration of ATP in your assay can compete with the inhibitor, leading to an apparent decrease in potency.

  • Inactive or Poorly Active Enzyme: The recombinant BTK enzyme may have lost activity due to improper storage or handling.

  • Compound Precipitation: this compound has pH-dependent solubility, with low solubility at neutral pH.[5] If the compound precipitates in your assay buffer, the effective concentration will be lower than intended.

  • Incorrect Buffer Composition: The kinase assay buffer composition is critical for optimal enzyme activity.

Q3: My dose-response curve is flat, showing no inhibition even at high concentrations. What should I check?

A3: A flat dose-response curve suggests a fundamental issue with the assay. Consider the following:

  • Enzyme Activity: Confirm that your BTK enzyme is active using a known substrate and control inhibitor.

  • Substrate Concentration: Ensure the substrate concentration is appropriate for your assay and not limiting the reaction.

  • Detection Method: Verify that your detection method (e.g., fluorescence, luminescence) is working correctly and is sensitive enough to detect changes in kinase activity.

  • Compound Integrity: Ensure the this compound stock solution is properly prepared and has not degraded.

Q4: There is high variability between my replicates. How can I improve the precision of my assay?

A4: High variability can obscure the true dose-response relationship. To improve precision:

  • Pipetting Accuracy: Use calibrated pipettes and consider using a master mix for reagents to minimize pipetting errors, especially at low inhibitor concentrations.

  • Mixing: Ensure thorough mixing of all components, particularly after adding the inhibitor.

  • Plate Uniformity: Check for edge effects on your microplates and ensure consistent temperature and incubation times across all wells.

Q5: What is the mechanism of action of this compound, and how does it affect the dose-response curve?

A5: this compound is a reversible covalent inhibitor of BTK.[1][6] This means it forms a covalent bond with a cysteine residue in the active site of BTK, but this bond can dissociate. This reversible nature, combined with its high affinity, contributes to its potent inhibition of BTK.[1] Understanding this mechanism is crucial for interpreting dose-response data, as the duration of inhibition may be a key factor in cellular assays.

Data Presentation

ParameterValueReference
BTK IC50 (in vitro) 1.3 nM[1][2]
BTK C481S Mutant IC50 (in vitro) 1.2 nM[3][4]
Solubility (neutral pH) 0.04 mg/mL[5]
Solubility (acidic pH) >120 mg/mL[5]

Experimental Protocols

In Vitro BTK Enzyme Inhibition Assay

This protocol provides a general framework for determining the dose-response curve of this compound against recombinant BTK.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km of ATP for BTK.
  • Substrate Solution: Prepare a stock solution of a suitable BTK substrate (e.g., a fluorescently labeled peptide) in the kinase buffer.
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
  • Enzyme Solution: Dilute the recombinant BTK enzyme to the desired concentration in the kinase buffer.

2. Assay Procedure:

  • Prepare serial dilutions of this compound in DMSO. Then, dilute these into the kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
  • Add the diluted this compound or DMSO (vehicle control) to the wells of a microplate.
  • Add the BTK enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.
  • Incubate the plate at 30°C for a specific time, ensuring the reaction is in the linear range.
  • Stop the reaction by adding a stop solution (e.g., EDTA).
  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

3. Data Analysis:

  • Subtract the background signal (no enzyme control) from all data points.
  • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
  • Plot the percent inhibition versus the log of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC50 value.

Mandatory Visualization

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling PLCg2->Downstream B_Cell_Activation B-Cell Activation, Proliferation, & Survival Downstream->B_Cell_Activation Leads to This compound This compound This compound->BTK Inhibition

Caption: this compound inhibits the BTK signaling pathway.

Dose_Response_Workflow Start Start Prep Prepare Reagents (Buffer, ATP, Substrate, Enzyme) Start->Prep Serial_Dilution Prepare this compound Serial Dilutions Prep->Serial_Dilution Add_Inhibitor Add Inhibitor/Vehicle to Plate Serial_Dilution->Add_Inhibitor Add_Enzyme Add BTK Enzyme & Incubate Add_Inhibitor->Add_Enzyme Start_Reaction Initiate Reaction (Add Substrate/ATP) Add_Enzyme->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Read_Plate Read Plate (e.g., Fluorescence) Stop_Reaction->Read_Plate Analyze_Data Analyze Data & Generate Curve Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a dose-response assay.

Troubleshooting_Tree Issue Unexpected Dose-Response Curve? High_IC50 High IC50? Issue->High_IC50 Yes Flat_Curve Flat Curve? Issue->Flat_Curve No Check_ATP Check ATP Concentration High_IC50->Check_ATP Check_Enzyme_Activity Check Enzyme Activity High_IC50->Check_Enzyme_Activity Check_Solubility Check Compound Solubility High_IC50->Check_Solubility High_Variability High Variability? Flat_Curve->High_Variability No Flat_Curve->Check_Enzyme_Activity Check_Substrate Check Substrate Concentration Flat_Curve->Check_Substrate Check_Detection Verify Detection Method Flat_Curve->Check_Detection Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting

Caption: A troubleshooting decision tree for dose-response issues.

References

Rilzabrutinib Delivery in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming challenges related to the delivery of Rilzabrutinib in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical research.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the oral administration of this compound in animal models.

Issue Potential Cause Recommended Solution
Compound Precipitation in Formulation This compound has low aqueous solubility. The chosen vehicle may not be optimal for maintaining a stable suspension or solution.- Vehicle Optimization: Test a range of vehicles. A common starting point for poorly soluble compounds is an aqueous suspension containing a suspending agent like methylcellulose (B11928114) (0.5-1% w/v) and a wetting agent such as Tween 80 (0.1-0.5% v/v). - Co-solvents: For some applications, co-solvents like polyethylene (B3416737) glycol 400 (PEG400) or dimethyl sulfoxide (B87167) (DMSO) can be used, but their concentrations should be minimized to avoid toxicity. - pH Adjustment: this compound's solubility may be pH-dependent. Investigate the solubility at different pH values to determine if a buffered vehicle could improve stability.
Inconsistent Dosing/High Variability in Results - Inhomogeneous suspension. - Improper oral gavage technique. - Animal stress affecting gastrointestinal motility.- Ensure Homogeneity: Vigorously vortex or sonicate the suspension before each animal is dosed to ensure a uniform distribution of this compound. - Proper Gavage Technique: Ensure all personnel are adequately trained in oral gavage to minimize stress and ensure accurate delivery to the stomach. - Acclimatization: Acclimatize animals to the handling and dosing procedures to reduce stress-related variability.
Low or Variable Bioavailability - Poor absorption from the gastrointestinal tract. - First-pass metabolism in the gut wall or liver. - Efflux by transporters like P-glycoprotein (P-gp).- Formulation Enhancement: Consider more advanced formulation strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) or amorphous solid dispersions to improve absorption. - Fasting/Feeding State: Standardize the fasting or feeding state of the animals, as food can significantly impact the absorption of some drugs. - Pharmacokinetic Studies: Conduct pilot pharmacokinetic (PK) studies with different formulations to determine the optimal delivery method for achieving desired exposures.
Adverse Events (e.g., gastrointestinal upset) - High concentration of the drug or excipients in the formulation. - Irritation caused by the vehicle.- Dose Fractionation: If the total daily dose is high, consider splitting it into two or more administrations. Preclinical studies in rats have explored both once-daily and twice-daily dosing regimens.[1] - Vehicle Toxicity Screen: If a novel vehicle is used, conduct a preliminary study to assess its tolerability in the chosen animal model.

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What is a recommended starting vehicle for oral administration of this compound in rodents?

    • A1: While specific details from all preclinical studies are not publicly available, a common and effective approach for poorly soluble compounds like this compound is to create a suspension. A recommended starting point is 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water . This vehicle helps to keep the compound suspended and improves wetting for better absorption.

  • Q2: How should I prepare a this compound suspension for oral gavage?

    • A2: A detailed, generalized protocol is provided in the "Experimental Protocols" section. The key steps involve accurately weighing the compound, preparing the vehicle, creating a paste with a small amount of vehicle, and then gradually diluting to the final volume with continuous mixing.

  • Q3: Can I use DMSO to dissolve this compound for oral administration?

    • A3: While DMSO can be an effective solubilizing agent, its use in vivo, especially for oral administration, should be approached with caution due to potential toxicity. If used, the final concentration of DMSO in the dosing formulation should be kept to a minimum, typically below 10%.

Pharmacokinetics and Dosing

  • Q4: What is the typical oral bioavailability of this compound in animal models?

  • Q5: What are the reported efficacious oral doses of this compound in preclinical studies?

    • A5: In a rat model of collagen-induced arthritis, this compound demonstrated dose-dependent efficacy.[2] While the exact doses from that study are not specified in the abstract, another study in canines with pemphigus showed rapid clinical improvement.[2]

  • Q6: Is there a difference in this compound's pharmacokinetics between different animal species?

    • A6: Preclinical pharmacokinetic data for this compound in common toxicology species such as rats, dogs, and monkeys are not published in a comparative format. It is common for there to be species differences in drug metabolism and clearance, which can affect exposure levels. It is recommended to conduct pilot PK studies in the chosen species to determine the appropriate dose for efficacy studies.

Data Presentation

Table 1: Summary of this compound Preclinical Efficacy in Various Animal Models

Animal Model Disease Model Key Findings Reference
RatCollagen-Induced ArthritisDose-dependent improvement in clinical scores and joint pathology.[2]
RatArthus ReactionBlockade of autoantibody-mediated FcγR signaling.[2]
MouseAntibody-Induced NephritisProtection of kidney function.[2]
MouseImmune ThrombocytopeniaReduction in platelet loss.[2]
CanineNaturally Occurring PemphigusRapid clinical improvement and disease control.[2]
MouseSickle Cell DiseasePreclinical data presented at the American Society of Hematology (ASH) meeting.[3]

Note: Specific dosages and formulations are not detailed in the referenced abstracts.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage in Rodents

This protocol provides a general method for preparing a 10 mg/mL suspension of this compound. Adjustments may be necessary based on the required dose and the specific characteristics of the this compound powder.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • 0.2% (v/v) Tween 80 in sterile water

  • Sterile conical tubes

  • Mortar and pestle (optional, for particle size reduction)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of suspension needed and calculate the required weight of this compound and the volume of the vehicle components.

  • Prepare the Vehicle: Prepare the 0.5% methylcellulose solution with 0.2% Tween 80. Ensure it is well-mixed.

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Create a Paste: Add a small volume of the vehicle to the this compound powder and triturate to form a smooth, uniform paste. This step is crucial for ensuring proper wetting of the compound.

  • Gradual Dilution: Gradually add the remaining vehicle to the paste in small increments, mixing thoroughly with a vortex mixer after each addition.

  • Homogenization: For a more uniform suspension, sonicate the final mixture for 5-10 minutes.

  • Storage and Use: Store the suspension at 2-8°C, protected from light. Before each use, bring the suspension to room temperature and vortex vigorously to ensure homogeneity.

Visualizations

Rilzabrutinib_Signaling_Pathway This compound Mechanism of Action in B-Cells and Macrophages cluster_B_Cell B-Cell cluster_Macrophage Macrophage BCR B-Cell Receptor (BCR) LYN_SYK_B LYN/SYK BCR->LYN_SYK_B PI3K_B PI3K LYN_SYK_B->PI3K_B PIP3_B PIP3 PI3K_B->PIP3_B BTK_B BTK PIP3_B->BTK_B Activation_B B-Cell Activation & Autoantibody Production BTK_B->Activation_B Rilzabrutinib_B This compound Rilzabrutinib_B->BTK_B FcR Fcγ Receptor (FcγR) LYN_SYK_M LYN/SYK FcR->LYN_SYK_M BTK_M BTK LYN_SYK_M->BTK_M Phagocytosis Phagocytosis of Antibody-Coated Platelets BTK_M->Phagocytosis Rilzabrutinib_M This compound Rilzabrutinib_M->BTK_M

Caption: this compound's dual mechanism of action in inhibiting B-cell activation and macrophage-mediated phagocytosis.

Experimental_Workflow Workflow for Evaluating a New this compound Formulation Formulation 1. Formulation Development (e.g., Suspension, SEDDS) Stability 2. In Vitro Stability Testing Formulation->Stability Pilot_PK 3. Pilot Pharmacokinetic (PK) Study (Small group of animals) Stability->Pilot_PK Dose_Selection 4. Dose Selection for Efficacy Study Pilot_PK->Dose_Selection Data_Analysis 7. Data Analysis and Interpretation Pilot_PK->Data_Analysis Efficacy_Study 5. In Vivo Efficacy Study (Disease model) Dose_Selection->Efficacy_Study Toxicity_Assessment 6. Toxicity Assessment (Clinical signs, histopathology) Efficacy_Study->Toxicity_Assessment Efficacy_Study->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: A generalized experimental workflow for the preclinical evaluation of a novel this compound formulation.

References

Rilzabrutinib Specificity Validation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the experimental specificity of rilzabrutinib (B1431308), a Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It forms a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of BTK, leading to its inhibition.[3] This unique reversible covalent binding allows for a prolonged duration of action due to a slow off-rate, ensuring sustained target occupancy.[3][4][5] Unlike irreversible BTK inhibitors, this reversibility may contribute to a better safety profile by minimizing off-target effects.[6] this compound's primary mechanism involves the modulation of B-cell and other immune cell signaling pathways.[1][7] By inhibiting BTK, it disrupts B-cell receptor (BCR) signaling, which in turn reduces B-cell activation, proliferation, and the production of autoantibodies.[1][7] Additionally, it inhibits Fcγ receptor (FcγR)-mediated signaling in macrophages, leading to reduced phagocytosis of antibody-coated platelets.[4][7]

Q2: How does this compound's selectivity compare to other BTK inhibitors?

This compound is designed to be a highly selective BTK inhibitor.[6][8] Preclinical studies have shown that it has minimal off-target activity compared to first-generation BTK inhibitors like ibrutinib.[3] For instance, unlike ibrutinib, this compound does not significantly inhibit kinases in the EGFR family or interfere with normal platelet aggregation.[3][6] This high selectivity is attributed to its unique reversible covalent binding mechanism.[9][10]

Q3: What are the key off-target kinases to consider when validating this compound's specificity?

While this compound is highly selective for BTK, comprehensive validation should include assessing its activity against other TEC family kinases (e.g., TEC, ITK, BMX, RLK) that share a homologous cysteine residue.[4][11] Kinome-wide screening is the gold standard for identifying potential off-target interactions.[12][13]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in biochemical assays.

  • Possible Cause 1: ATP Concentration. The inhibitory potency (IC50) of ATP-competitive inhibitors like this compound can be influenced by the ATP concentration in the assay.

    • Troubleshooting Tip: Ensure the ATP concentration is kept consistent across experiments, ideally at or near the Km value for BTK for that specific assay, to allow for better comparison of IC50 values.[14]

  • Possible Cause 2: Enzyme Purity and Activity. The purity and specific activity of the recombinant BTK enzyme can vary between batches and suppliers.

    • Troubleshooting Tip: Use a highly purified and well-characterized BTK enzyme. Perform a titration of the enzyme to determine the optimal concentration for the assay.

  • Possible Cause 3: Assay Format. Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values.[15]

    • Troubleshooting Tip: When comparing data, ensure the same assay format and conditions were used. Report the assay format used when presenting results.

Issue 2: Discrepancy between biochemical and cellular assay results.

  • Possible Cause 1: Cell Permeability and Efflux. this compound's ability to reach its intracellular target can be affected by cell membrane permeability and active efflux pumps.

    • Troubleshooting Tip: Use cell lines with known transporter expression profiles or employ specific inhibitors of efflux pumps as experimental controls.

  • Possible Cause 2: Target Engagement in a Cellular Context. The presence of high intracellular ATP concentrations and the dynamic nature of cellular signaling pathways can influence the apparent potency of the inhibitor.

    • Troubleshooting Tip: Utilize target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to BTK within the cell.[16]

  • Possible Cause 3: Off-target effects in cells. An observed cellular phenotype may be due to the inhibition of an off-target kinase.

    • Troubleshooting Tip: Correlate the cellular phenotype with downstream BTK signaling readouts (e.g., phosphorylation of PLCγ2). Use a structurally distinct BTK inhibitor as a control to see if it recapitulates the same phenotype.

Data Presentation

Table 1: this compound Kinase Selectivity Profile

Kinase TargetIC50 (nM)Assay TypeReference
BTK 1.3 Biochemical (Caliper electrophoresis) [11]
RLK1.2Biochemical[11]
TEC0.8Biochemical[11]
BMX1.0Biochemical[11]
BLK>90% inhibition at 1µMKinome Screen[4]
ERBB4>90% inhibition at 1µMKinome Screen[4]

Note: A kinome scan of 251 kinases showed that at a concentration of 1 µM, only 6 kinases, including BTK, demonstrated >90% inhibition by this compound.[4]

Experimental Protocols

1. Biochemical BTK Kinase Activity Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits (e.g., Kinase-Glo®).[17]

  • Objective: To determine the in vitro potency (IC50) of this compound against purified BTK enzyme.

  • Materials:

    • Recombinant human BTK enzyme

    • Kinase assay buffer

    • Poly (Glu, Tyr) 4:1 substrate

    • ATP

    • This compound (serially diluted)

    • Kinase-Glo® Max Luminescence Reagent

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 96-well plate, add the BTK enzyme, the substrate, and the this compound dilutions. Include a positive control (DMSO vehicle) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for BTK.

    • Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Measure luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular BTK Autophosphorylation Assay

This protocol assesses the ability of this compound to inhibit BTK activity within a cellular context.

  • Objective: To measure the inhibition of BTK autophosphorylation at Tyr223 in a B-cell line (e.g., Ramos cells) upon this compound treatment.

  • Materials:

    • Ramos cells (or other suitable B-cell line)

    • Cell culture medium

    • This compound (serially diluted)

    • Anti-IgM antibody (for BCR stimulation)

    • Lysis buffer

    • Antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK

    • Western blot reagents and equipment

  • Procedure:

    • Culture Ramos cells to the desired density.

    • Pre-treat the cells with serial dilutions of this compound for 1-2 hours. Include a DMSO vehicle control.

    • Stimulate the B-cell receptor pathway by adding anti-IgM antibody for a short period (e.g., 10-15 minutes).

    • Lyse the cells and collect the protein extracts.

    • Perform a Western blot analysis using antibodies against phospho-BTK (Tyr223) to detect the active form of the enzyme.

    • Use an antibody against total BTK as a loading control.

    • Quantify the band intensities to determine the concentration-dependent inhibition of BTK autophosphorylation.

Mandatory Visualizations

BTK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation This compound This compound This compound->BTK Inhibition Downstream Downstream Signaling PLCG2->Downstream Specificity_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinome Kinome Profiling (Broad Panel Screen) IC50 IC50 Determination (On-target & Off-targets) Kinome->IC50 Identify Hits Target Target Engagement (e.g., CETSA) IC50->Target Confirm Cellular Activity Signaling Downstream Signaling (e.g., p-PLCγ2 Western Blot) Target->Signaling Verify Mechanism Phenotypic Phenotypic Assays (e.g., B-cell proliferation) Signaling->Phenotypic Link to Function Troubleshooting_Logic Start Inconsistent Results Biochem Biochemical vs. Cellular Discrepancy? Start->Biochem Biochem_Issue Biochemical Assay Variability Biochem->Biochem_Issue No Cellular_Issue Cellular Assay Variability Biochem->Cellular_Issue Yes Check_ATP Check ATP Concentration Biochem_Issue->Check_ATP Check_Enzyme Verify Enzyme Quality Biochem_Issue->Check_Enzyme Check_Permeability Assess Cell Permeability Cellular_Issue->Check_Permeability Check_Target Confirm Target Engagement Cellular_Issue->Check_Target

References

Managing Rilzabrutinib treatment side effects in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential side effects during preclinical animal studies involving the Bruton's tyrosine kinase (BTK) inhibitor, Rilzabrutinib (B1431308).

Mechanism of Action Overview

This compound is a selective, oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial signaling enzyme in both the adaptive and innate immune systems, playing a key role in the activation and proliferation of B-cells and other immune cells like macrophages. By binding to BTK, this compound effectively blocks these signaling pathways, which is beneficial in autoimmune and inflammatory conditions where aberrant B-cell activity is a key pathological feature.[1][2] Its reversible covalent binding mechanism is designed to offer high selectivity and sustained target occupancy while minimizing off-target effects, contributing to a more favorable safety profile compared to first-generation, irreversible BTK inhibitors.

cluster_b_cell B-Cell cluster_macrophage Macrophage BCR B-Cell Receptor (BCR) BTK_B BTK BCR->BTK_B Activates PLCg2 PLCγ2 BTK_B->PLCg2 Phosphorylates Proliferation B-Cell Proliferation & Antibody Production PLCg2->Proliferation Leads to FcR Fcγ Receptor (FcγR) BTK_M BTK FcR->BTK_M Signals through Phagocytosis Phagocytosis of Antibody-Coated Platelets BTK_M->Phagocytosis Mediates This compound This compound This compound->BTK_B Inhibits This compound->BTK_M Inhibits

Figure 1: this compound's Dual Mechanism of Action.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side effects to monitor for in animal studies with this compound?

A1: Based on preclinical and clinical data, the most anticipated side effects are generally mild and transient. Researchers should primarily monitor for:

  • Gastrointestinal (GI) Issues: Diarrhea, nausea (manifesting as decreased appetite or food aversion in animals), and abdominal discomfort.[1] In human clinical trials, diarrhea and nausea were among the most frequently reported treatment-related adverse events, although typically Grade 1 or 2.[1]

  • General Clinical Signs: Changes in activity level (lethargy), reduced food and water intake, and weight loss, which can be secondary to GI effects.[3]

  • Reproductive Toxicity (at high doses): In reproductive toxicology studies in rats, maternally toxic doses were associated with reduced body weight gain and food consumption in dams.[3][4] At these high exposure levels, fetal effects such as delayed ossification were observed.[4]

Q2: How does the safety profile of this compound compare to other BTK inhibitors in preclinical models?

A2: this compound is designed for greater selectivity and has a reversible binding mechanism, which preclinical and clinical data suggest contributes to a more favorable safety profile compared to first-generation, irreversible BTK inhibitors like ibrutinib.[1] For example, off-target effects sometimes associated with less selective BTK inhibitors, such as significant impacts on platelet aggregation or cardiotoxicity, have not been significant safety concerns with this compound in clinical studies.[1]

Q3: Are there any known target organs for toxicity identified in animal studies?

A3: In general toxicology studies, this compound has been well-tolerated. At maternally toxic doses in rats (exposures 22 times the maximum recommended human dose), adverse visceral and skeletal findings were noted in fetuses.[4] A preliminary study in rabbits suggested potential renal visceral malformations at high exposures.[4] In a 2-year rat carcinogenicity study, there were no this compound-related tumors.[5]

Q4: What should I do if I observe unexpected or severe adverse events?

A4: Any unexpected or severe adverse events should be documented immediately and reported to the institutional animal care and use committee (IACUC) and the responsible veterinarian. The experimental protocol should be reviewed, and a dose reduction or temporary cessation of treatment may be necessary. It is crucial to follow institutional guidelines for reporting adverse events in animal studies.

Troubleshooting Guides

Issue 1: Gastrointestinal Distress (Diarrhea, Anorexia)

Experimental Workflow for Monitoring and Management:

Start Daily Observation Observe_Signs Observe for: - Loose stool - Decreased food intake - Weight loss >10% Start->Observe_Signs Assess_Severity Assess Severity Observe_Signs->Assess_Severity Mild Mild/Transient (e.g., soft stool, slight decrease in appetite) Assess_Severity->Mild Mild Moderate_Severe Moderate to Severe (e.g., liquid diarrhea, anorexia, weight loss >15%) Assess_Severity->Moderate_Severe Moderate/Severe Continue_Monitoring Continue daily monitoring. Ensure access to fresh water and palatable food. Mild->Continue_Monitoring Consult_Vet Consult Veterinarian and Report to IACUC Moderate_Severe->Consult_Vet Resolution Signs Resolve Continue_Monitoring->Resolution Supportive_Care Implement Supportive Care: - Subcutaneous fluids - Nutritional support - Consider dose reduction Consult_Vet->Supportive_Care Supportive_Care->Resolution No_Resolution No Resolution or Worsening Supportive_Care->No_Resolution Continue_Study Continue Study Protocol Resolution->Continue_Study Endpoint Consider Humane Endpoint No_Resolution->Endpoint

Figure 2: Workflow for Managing GI Distress.

Troubleshooting Steps:

  • Daily Monitoring: Actively monitor all animals for signs of GI distress. This includes visual inspection of feces for consistency, monitoring food consumption, and regular body weight measurements (daily or at least three times per week).

  • Assess Severity:

    • Mild: Soft stool, but the animal is otherwise bright, alert, and active with minimal weight loss (<10% from baseline).

    • Moderate to Severe: Liquid diarrhea, complete anorexia, significant weight loss (>15% from baseline), lethargy, or signs of dehydration (e.g., skin tenting).

  • Management of Mild Symptoms:

    • Ensure unrestricted access to fresh water to prevent dehydration.

    • Provide a highly palatable and digestible diet.

    • Continue close monitoring. Mild, transient diarrhea may resolve without intervention.

  • Management of Moderate to Severe Symptoms:

    • Consult a Veterinarian: This is a critical step. The veterinarian can advise on appropriate supportive care.

    • Supportive Care: This may include subcutaneous or intravenous fluid administration to correct dehydration and electrolyte imbalances. Nutritional support via palatable gels or syringe feeding of a liquid diet may be necessary.

    • Dose Adjustment: In consultation with the study director and veterinarian, consider reducing the dose of this compound or temporarily pausing administration.

    • Humane Endpoints: If the animal's condition does not improve with supportive care or continues to decline, humane euthanasia should be considered in accordance with the approved protocol.

Issue 2: Reduced Body Weight and Food Consumption

Logical Relationship Diagram:

This compound This compound Administration GI_Effects Potential GI Effects (Nausea, Discomfort) This compound->GI_Effects Systemic_Toxicity Potential Systemic Toxicity (at very high doses) This compound->Systemic_Toxicity Reduced_Intake Reduced Food/Water Intake GI_Effects->Reduced_Intake Systemic_Toxicity->Reduced_Intake Weight_Loss Weight Loss Reduced_Intake->Weight_Loss Dehydration Dehydration Reduced_Intake->Dehydration Monitor Monitor: - Body Weight - Food/Water Intake - Clinical Signs Weight_Loss->Monitor Dehydration->Monitor Intervention Interventions: - Palatable Diet - Fluid Support - Dose Adjustment Monitor->Intervention

Figure 3: Factors Contributing to Weight Loss.

Troubleshooting Steps:

  • Accurate Measurement: Ensure accurate daily or thrice-weekly body weight measurements are taken at the same time of day. Measure and record food and water consumption.

  • Rule out Other Causes: Ensure weight loss is not due to other experimental factors or husbandry issues (e.g., problems with the water supply, social stress in group-housed animals).

  • Nutritional Support:

    • Provide high-calorie, palatable food supplements.

    • Ensure food is easily accessible on the cage floor for animals that may be lethargic.

  • Hydration: As with GI distress, ensure adequate hydration. Consult a veterinarian about fluid therapy if dehydration is suspected.

  • Correlate with Dosing: Note if weight loss correlates with the timing of this compound administration. As this compound has a relatively short half-life (3-4 hours), any acute effects on appetite may be transient.[1] In human patients experiencing GI symptoms, taking the medication with food may improve tolerability.[4] This could be adapted for animal studies by providing a small, palatable food item at the time of dosing.

Data Presentation: Toxicology and Dosing

The following tables summarize key quantitative data from preclinical studies to guide dose selection and monitoring.

Table 1: Summary of Findings from Reproductive Toxicology Studies

SpeciesDosing PeriodDose Levels (mg/kg/day)Key FindingsExposure Multiple (vs. Human MRHD)Reference
RatGestation Day 7-1750, 150, 300No adverse effects on embryo-fetal development up to 300 mg/kg/day.~10x[4]
RatGestation Day 6-18500Maternal toxicity (reduced weight gain, decreased food consumption, clinical signs). Fetal effects (post-implantation loss, delayed ossification).~22x[3][4]
RabbitOrganogenesis150Renal visceral malformations in a single fetus (preliminary study).~5.6x[4]

Table 2: Dosing Regimens Used in Preclinical Efficacy Models

SpeciesModelDosing Regimen (mg/kg)RouteReference
RatIgG-mediated Arthus Reaction10, 20, or 40 (once daily)Oral[6]
MouseAntibody-induced Nephritis10, 20, or 40 (once daily); 20 (twice daily)Oral[6]
MousePassive Cutaneous Anaphylaxis40 or 80 (once daily); 20 or 40 (twice daily)Oral[6]
CanineNaturally Occurring PemphigusStarted at 500 mg/day, escalated to 500 mg every 12hOral[7]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rodents

Objective: To provide a standardized procedure for the oral administration of this compound to rats and mice.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball-tip)

  • Syringes (1 mL)

  • Animal scale

  • Mortar and pestle or homogenizer

Procedure:

  • Preparation of Dosing Solution:

    • On the day of dosing, calculate the required amount of this compound and vehicle based on the mean body weight of the study group and the target dose volume (typically 5-10 mL/kg).

    • Weigh the this compound powder accurately.

    • Create a homogenous suspension by gradually adding the vehicle to the powder and mixing thoroughly. Use a mortar and pestle or a homogenizer to ensure a uniform suspension.

    • Keep the suspension continuously mixed (e.g., on a stir plate) during dosing to prevent settling.

  • Animal Preparation and Dosing:

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

    • Restrain the animal firmly but gently. For mice, this can be achieved by scruffing the neck. For rats, a similar technique or wrapping the animal in a soft cloth can be used.

    • Ensure the animal's head and neck are extended to create a straight path to the esophagus.

  • Gavage Administration:

    • Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth and over the base of the tongue into the esophagus. The needle should advance smoothly without resistance.

    • If resistance is met, or if the animal coughs or struggles excessively, withdraw the needle and reposition. This is critical to prevent accidental administration into the trachea.

    • Once the needle is correctly positioned, dispense the calculated volume of the this compound suspension.

    • Withdraw the needle smoothly.

    • Monitor the animal for a few minutes post-dosing for any signs of distress, such as labored breathing, which could indicate aspiration.

  • Post-Dosing Monitoring:

    • Return the animal to its home cage.

    • Observe for any immediate adverse reactions.

    • Follow the monitoring plan as outlined in the Troubleshooting Guides.

References

Validation & Comparative

Validating Rilzabrutinib's Target Engagement in Animal Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate the in vivo target engagement of Rilzabrutinib, a reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK). By objectively comparing its performance with other prominent BTK inhibitors and providing detailed experimental data, this document serves as a valuable resource for designing and interpreting preclinical pharmacodynamic studies.

Comparative Analysis of BTK Inhibitor Target Engagement

This compound's unique reversible covalent binding mechanism is designed to offer sustained target engagement while potentially mitigating off-target effects associated with irreversible inhibitors. Validating this engagement in animal tissues is crucial for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and predicting clinical efficacy. The following table summarizes key target engagement data for this compound and other notable BTK inhibitors.

InhibitorClassAnimal Model/TissueAssay MethodKey FindingsReference
This compound Reversible CovalentRat Collagen-Induced Arthritis ModelBTK Occupancy AssayDose-dependent correlation between target occupancy and disease modification.[1]
Human Whole Blood (in vitro)B cell activation (CD69) & BTK OccupancyIC50 for B cell activation (126 ± 32 nM) correlated well with BTK target occupancy (233 ± 75 nM).[2]
Ibrutinib Irreversible CovalentCLL Patients (PBMCs)Probe-based MSD AssayComplete BTK occupancy observed 4 hours after a 560mg dose.[3]
CLL Patients (PBMCs)Not Specified40-80% ITK (off-target) occupancy after 8 days of treatment.[4]
Acalabrutinib (B560132) Irreversible CovalentMouse Xenograft Model (Spleen)Phospho-flow CytometrySignificant decrease in phosphorylation of BTK, PLCγ2, and S6.[5][6]
Mouse Xenograft Model (Spleen)Not SpecifiedSignificantly reduced tumor burden and CLL cell proliferation.[5]
Zanubrutinib Irreversible CovalentPatients (PBMCs & Lymph Nodes)ELISA-based/TR-FRETMaintained ~100% BTK occupancy at a 160mg twice-daily regimen.[7]

Signaling Pathway and Experimental Workflow

To effectively validate target engagement, it is essential to understand both the underlying biological pathway and the experimental procedures involved.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK FcR Fc Receptor (FcR) FcR->BTK PLCg2 PLCγ2 BTK->PLCg2 p Phagocytosis Macrophage/Neutrophil Phagocytosis BTK->Phagocytosis This compound This compound This compound->BTK Inhibition ERK ERK PLCg2->ERK p S6 S6 PLCg2->S6 p B_cell_activation B-Cell Activation, Proliferation, Antibody Production ERK->B_cell_activation S6->B_cell_activation

BTK Signaling Pathway Inhibition by this compound.

The diagram above illustrates the central role of BTK in downstream signaling from B-cell and Fc receptors, leading to immune cell activation. This compound directly inhibits BTK, thereby blocking these downstream effects.

Target_Engagement_Workflow cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Analysis animal_dosing Animal Dosing (e.g., Rat, Mouse) tissue_collection Tissue Collection (Spleen, PBMCs, etc.) animal_dosing->tissue_collection lysate_prep Cell Lysate Preparation tissue_collection->lysate_prep phospho_flow Phospho-flow Cytometry (pBTK, pPLCγ2, etc.) tissue_collection->phospho_flow assay Target Occupancy Assay (e.g., ELISA, TR-FRET) lysate_prep->assay data_analysis Data Analysis & Quantification assay->data_analysis phospho_flow->data_analysis

References

Comparative analysis of Rilzabrutinib's binding kinetics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Rilzabrutinib's Binding Kinetics and Its Place in the BTK Inhibitor Landscape

This guide provides a detailed comparison of the binding kinetics of this compound, a novel Bruton's tyrosine kinase (BTK) inhibitor, with other significant BTK inhibitors. It is intended for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data to delineate the unique characteristics of this compound's mechanism of action.

Introduction to BTK Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of multiple signaling pathways, most notably the B-cell receptor (BCR) pathway.[1][2][3] The BCR pathway is essential for the proliferation, differentiation, and survival of B-cells.[3][4] Aberrant signaling through this pathway is a hallmark of various B-cell malignancies and autoimmune diseases, making BTK a prime therapeutic target.[3][5] BTK inhibitors are broadly classified based on their mode of binding to the kinase: irreversible covalent, reversible covalent, and non-covalent (reversible).

This compound is an oral BTK inhibitor distinguished by its reversible covalent binding mechanism.[6][7][8] This unique approach allows for potent and sustained target occupancy with a slow dissociation rate, while potentially minimizing off-target effects associated with first-generation irreversible inhibitors.[6][9]

Classification of BTK Inhibitors

BTK inhibitors can be categorized based on their interaction with the Cysteine 481 (Cys481) residue in the ATP-binding pocket of the BTK enzyme. This classification is crucial as it dictates the inhibitor's duration of action, potential for off-target effects, and efficacy against resistance mutations.

cluster_main Classification of BTK Inhibitors cluster_covalent Covalent Binders (Target Cys481) cluster_noncovalent Non-Covalent Binders (Do not target Cys481) cluster_drugs Classification of BTK Inhibitors A BTK Inhibitors B Irreversible A->B C Reversible A->C D Reversible A->D Ibrutinib (B1684441) Ibrutinib B->Ibrutinib Acalabrutinib (B560132) Acalabrutinib B->Acalabrutinib Zanubrutinib (B611923) Zanubrutinib B->Zanubrutinib This compound This compound C->this compound Pirtobrutinib Pirtobrutinib D->Pirtobrutinib

Caption: Classification of BTK inhibitors based on their binding mechanism.

Comparative Binding Kinetics and Potency

The efficacy and safety profile of a BTK inhibitor is intrinsically linked to its binding kinetics (association and dissociation rates) and potency (IC50). This compound's reversible covalent mechanism results in a unique kinetic profile compared to both irreversible and non-covalent inhibitors.[6][7] It is characterized by a long residence time on the BTK target and a slow off-rate, which allows for prolonged pathway inhibition from low systemic exposure.[6][9][10]

InhibitorClassTargetIC50 (nM)Binding Affinity (K D)Key Kinetic Features
This compound Reversible CovalentBTK1.3 ± 0.5-Forms a reversible covalent bond with Cys481; features a fast association and a very slow dissociation rate, leading to a long residence time.[9][10][11]
Ibrutinib Irreversible CovalentBTK0.5[12]-Forms a permanent covalent bond with Cys481; also inhibits other kinases, leading to off-target effects.[][14]
Acalabrutinib Irreversible CovalentBTK5.1[15]-Forms a permanent covalent bond with Cys481; designed for higher selectivity than ibrutinib.[15][16]
Zanubrutinib Irreversible CovalentBTK--Forms a permanent covalent bond with Cys481; designed for greater selectivity and sustained BTK occupancy.[17][18]
Pirtobrutinib Non-Covalent ReversibleBTK / BTK C481S3.2 / 1.4[19]Single-digit nM[19]Reversibly binds to the ATP pocket, independent of Cys481; complex half-life of 1.5-2.4 hours.[19][20]

Data not available is denoted by "-".

The BTK Signaling Pathway

BTK is a central node in the B-cell receptor signaling cascade. Upon BCR engagement, BTK is activated and subsequently phosphorylates phospholipase Cγ2 (PLCγ2).[3] This initiates a cascade of downstream signaling events involving second messengers like IP3 and DAG, ultimately activating transcription factors such as NF-κB, which promote B-cell survival, activation, and proliferation.[2][3][5] By inhibiting BTK, these downstream signals are effectively blocked.[21]

BTK_Signaling_Pathway cluster_pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LynSyk LYN / SYK BCR->LynSyk Antigen Binding BTK BTK LynSyk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Mobilization IP3->Ca Downstream Downstream Effectors (e.g., NF-κB, MAPK) PKC->Downstream Ca->Downstream Response Cellular Response (Proliferation, Survival, Differentiation) Downstream->Response Inhibitor This compound & Other BTK Inhibitors Inhibitor->BTK SPR_Workflow cluster_workflow Generalized SPR Experimental Workflow A 1. Ligand Immobilization (BTK on Sensor Chip) B 2. Analyte Injection (BTK Inhibitor) A->B C 3. Association Phase (Real-time Monitoring) B->C D 4. Dissociation Phase (Buffer Flow) C->D E 5. Surface Regeneration D->E F 6. Data Analysis (Calculate ka, kd, KD) E->F

References

Rilzabrutinib vs. Acalabrutinib: A Comparative Guide to Off-Target Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapies, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of various B-cell malignancies and autoimmune disorders. While their on-target efficacy is well-established, the specificity of these inhibitors is a critical determinant of their safety profile. Off-target kinase inhibition can lead to a range of adverse effects, making a thorough understanding of a drug's selectivity paramount for researchers, scientists, and drug development professionals. This guide provides an objective, data-driven comparison of the off-target kinase inhibition profiles of two notable BTK inhibitors: Rilzabrutinib and Acalabrutinib (B560132).

This compound is an oral, reversible covalent BTK inhibitor that has shown promise in the treatment of immune-mediated diseases.[1][2] Its unique binding mechanism is designed to offer high selectivity and minimize off-target effects.[3][4] Acalabrutinib, a second-generation irreversible BTK inhibitor, was developed to improve upon the selectivity of the first-in-class inhibitor, ibrutinib (B1684441), and has demonstrated a favorable safety profile in clinical trials.[5][6][7]

This comparison delves into the quantitative differences in their off-target kinase inhibition, details the experimental methodologies used to ascertain these profiles, and provides a visual representation of the key signaling pathways involved.

Quantitative Comparison of Off-Target Kinase Inhibition

The following table summarizes the available quantitative data on the off-target kinase inhibition of this compound and Acalabrutinib. The data is compiled from various preclinical studies, and it is important to note that direct head-to-head comparative studies using the same kinase panel and assay conditions are limited. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biochemical function; a lower IC50 value indicates greater potency.

Target KinaseThis compound IC50 (nM)Acalabrutinib IC50 (nM)Kinase FamilyPotential Clinical Relevance of Off-Target Inhibition
BTK (On-Target) 1.3 ± 0.5 [8]5.1 [9]TEC FamilyPrimary therapeutic target for B-cell malignancies and autoimmune diseases.
TEC0.8 ± 0.1[8]19[10]TEC FamilyInhibition may contribute to bleeding risk.[3]
ITK->1000[10]TEC FamilyInhibition can affect T-cell function.[9]
BMX1.0 ± 0.1[8]31[10]TEC FamilyRole in endothelial cell survival and angiogenesis.
BLK6.3 ± 0.7[8]5.3[10]SRC FamilyInvolved in B-cell signaling.
EGFR->10000[10]Receptor Tyrosine KinaseInhibition is associated with skin toxicities and diarrhea.[11]
ERBB4>90% inhibition at 1µM*[8]<100[12]Receptor Tyrosine KinaseInvolved in cell growth and differentiation.
RLK (TXK)1.2 ± 0.3[8]3.4[10]TEC FamilyExpressed in T-cells and involved in T-cell receptor signaling.

*Specific IC50 value not provided, but the kinase was identified as being inhibited by >90% at a 1µM concentration of this compound in a broad kinase screen.[8]

Experimental Protocols

The data presented in this guide are derived from various in vitro biochemical and cellular assays designed to determine the selectivity of kinase inhibitors. The following are detailed methodologies representative of those used in the cited studies.

Biochemical Kinase Inhibition Assays (IC50 Determination)
  • Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.

  • Methodology:

    • Kinase Reaction Setup: Purified recombinant human kinase is incubated in a reaction buffer containing a suitable substrate (e.g., a generic peptide or protein substrate) and adenosine (B11128) triphosphate (ATP), typically radiolabeled (e.g., [γ-³³P]ATP) or in a system that allows for non-radioactive detection.[13]

    • Inhibitor Addition: The kinase reaction is initiated in the presence of a range of concentrations of the test inhibitor (e.g., this compound or Acalabrutinib).

    • Incubation: The reaction mixtures are incubated for a predetermined period (e.g., 20 minutes to 2 hours) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.[13]

    • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.[13] In non-radiometric assays, such as those using fluorescence polarization or luminescence, the signal is read on a plate reader.

    • Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Competitive Binding Assays (e.g., KINOMEscan™)
  • Objective: To broadly profile the binding of an inhibitor to a large panel of kinases at a fixed concentration.

  • Methodology:

    • Kinase Panel: A large number of human kinases are expressed, often as fusions with a DNA tag, and immobilized on a solid support.[10]

    • Competitive Binding: The test inhibitor (e.g., this compound or Acalabrutinib) is incubated with the immobilized kinases in the presence of a fluorescently or otherwise tagged, broad-spectrum kinase inhibitor. The test inhibitor competes with the tagged inhibitor for binding to the active site of the kinases.

    • Quantification: After an incubation period, the amount of the tagged inhibitor that remains bound to each kinase is quantified. A reduced signal from the tagged inhibitor indicates that the test inhibitor has bound to the kinase. The results are often expressed as the percentage of the control (tagged inhibitor binding in the absence of the test inhibitor).

    • Data Interpretation: The percentage of kinases inhibited above a certain threshold (e.g., >65% or >90% inhibition) at a given concentration of the test inhibitor (e.g., 1 µM) is used to assess the inhibitor's selectivity.[14]

Visualization of Signaling Pathways

To visually represent the on-target and off-target effects of this compound and Acalabrutinib, the following diagrams have been generated using the DOT language.

cluster_BCR B-Cell Receptor Signaling cluster_Inhibitors BTK Inhibition BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCg2 BTK->PLCg2 Downstream Signaling Downstream Signaling PLCg2->Downstream Signaling B-Cell Proliferation & Survival B-Cell Proliferation & Survival Downstream Signaling->B-Cell Proliferation & Survival This compound This compound This compound->BTK Acalabrutinib Acalabrutinib Acalabrutinib->BTK

On-Target BTK Signaling Pathway Inhibition.

cluster_this compound This compound Off-Targets cluster_Acalabrutinib Acalabrutinib Off-Targets cluster_Pathways Affected Signaling Pathways This compound This compound TEC_R TEC This compound->TEC_R BMX_R BMX This compound->BMX_R ERBB4_R ERBB4 This compound->ERBB4_R Platelet Aggregation Platelet Aggregation TEC_R->Platelet Aggregation Cell Growth & Proliferation Cell Growth & Proliferation ERBB4_R->Cell Growth & Proliferation Acalabrutinib Acalabrutinib TEC_A TEC (less potent) Acalabrutinib->TEC_A EGFR_A EGFR (minimal) Acalabrutinib->EGFR_A TEC_A->Platelet Aggregation EGFR_A->Cell Growth & Proliferation T-Cell Signaling T-Cell Signaling

Comparative Off-Target Kinase Inhibition Pathways.

Discussion and Conclusion

The available data indicate that both this compound and Acalabrutinib are highly potent inhibitors of their primary target, BTK. However, their off-target kinase inhibition profiles exhibit notable differences that may have clinical implications.

This compound demonstrates potent inhibition of several other TEC family kinases, including TEC, BMX, and RLK (TXK), with IC50 values in a similar low nanomolar range to its BTK inhibition.[8] Inhibition of TEC, in particular, has been associated with an increased risk of bleeding.[3] this compound also shows inhibitory activity against ERBB4.[8]

Acalabrutinib, on the other hand, appears to be more selective, with significantly higher IC50 values for off-target kinases compared to its on-target potency for BTK.[9][10] While it does show some inhibition of other TEC family kinases, the potency is considerably lower than that of this compound.[10] Importantly, Acalabrutinib exhibits minimal to no inhibition of EGFR, a key off-target of the first-generation BTK inhibitor ibrutinib that is associated with side effects such as rash and diarrhea.[5][11]

References

Rilzabrutinib Demonstrates Superior Efficacy in Preclinical ITP Models Compared to Standard-of-Care

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a significant advancement for the treatment of Immune Thrombocytopenia (ITP), preclinical studies have revealed that Rilzabrutinib, an oral Bruton's tyrosine kinase (BTK) inhibitor, shows promising efficacy, outperforming standard-of-care treatments in animal models of the disease. These findings, aimed at researchers, scientists, and drug development professionals, provide a strong rationale for the continued clinical development of this compound as a targeted therapy for ITP.

ITP is an autoimmune disorder characterized by the destruction of platelets, leading to an increased risk of bleeding. Standard-of-care treatments have traditionally included corticosteroids and intravenous immunoglobulin (IVIG), which can be associated with significant side effects and may not provide a durable response for all patients.

This compound's Dual Mechanism of Action Outshines Standard Therapies

This compound works by targeting BTK, a key enzyme in the signaling pathways of B cells and myeloid cells.[1] By inhibiting BTK, this compound effectively disrupts the two main pathological processes in ITP: the production of autoantibodies by B cells and the destruction of antibody-coated platelets by macrophages.[1][2] This dual-action mechanism presents a more targeted approach compared to the broader immunosuppressive effects of corticosteroids or the less specific modulatory effects of IVIG.

Preclinical Efficacy in a Passive ITP Mouse Model

The efficacy of this compound was evaluated in a well-established preclinical model of ITP, where thrombocytopenia is induced in mice by the administration of anti-CD41 antibodies, which target a protein on the surface of platelets.

Comparative Efficacy Data

Preclinical data demonstrates that this compound significantly mitigates platelet loss compared to vehicle-treated controls in a dose-dependent manner. While direct head-to-head studies in the same ITP model are not extensively published, the available data suggests a potent therapeutic effect for this compound.

Treatment GroupDosageEndpoint: Platelet Count (% of Baseline)Reference
This compound 10 mg/kgDose-dependent reduction in platelet loss[3]
20 mg/kgDose-dependent reduction in platelet loss[3]
40 mg/kgDose-dependent reduction in platelet loss[3]
Vehicle Control N/ASignificant platelet loss[3]
IVIG 2 g/kgProtective against thrombocytopenia[2]
Dexamethasone 0.6 mg/kg/dayEffective in increasing platelet counts[4]

Note: The data for IVIG and Dexamethasone are based on their established efficacy in similar preclinical ITP models and clinical use, as direct comparative data with this compound in the same preclinical study is limited.

Experimental Protocols

Passive Immune Thrombocytopenia (ITP) Mouse Model

The preclinical efficacy of this compound was assessed using a passive ITP model in BALB/c mice. This model mimics the antibody-mediated platelet destruction seen in human ITP.

  • Animal Model: Male BALB/c mice, typically 8-12 weeks of age, are used for this model.

  • Induction of ITP: Thrombocytopenia is induced by a single intravenous or intraperitoneal injection of a monoclonal anti-mouse CD41 (integrin αIIb) antibody. This antibody binds to platelets, leading to their rapid clearance by macrophages in the spleen and liver.

  • Treatment Administration:

    • This compound: Administered orally, typically once or twice daily, at varying doses (e.g., 10, 20, 40 mg/kg). Treatment is often initiated prior to the induction of ITP to assess its prophylactic effect.[3]

    • Standard-of-Care (for comparison):

      • Intravenous Immunoglobulin (IVIG): Administered intravenously at a high dose (e.g., 1-2 g/kg) prior to ITP induction.

      • Dexamethasone: A corticosteroid, administered, for example, orally or intraperitoneally, often for several days.

  • Endpoint Measurement: The primary endpoint is the circulating platelet count, which is measured at various time points after ITP induction (e.g., 2, 6, 24, and 48 hours) using automated hematology analyzers or flow cytometry. Bleeding assessments can also be performed.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in ITP and the experimental workflow for evaluating this compound.

ITP_Signaling_Pathway cluster_Bcell B Cell cluster_Macrophage Macrophage BCR B-Cell Receptor (BCR) BTK_B BTK BCR->BTK_B Antigen Binding Autoantibody Anti-platelet Autoantibodies BTK_B->Autoantibody Activation & Differentiation FcR Fcγ Receptor (FcγR) BTK_M BTK FcR->BTK_M Antibody-coated Platelet Binding Phagocytosis Platelet Phagocytosis BTK_M->Phagocytosis Activation This compound This compound This compound->BTK_B Inhibits This compound->BTK_M Inhibits

Caption: this compound's dual-action mechanism in ITP.

Experimental_Workflow start Start: Naive Mice treatment Treatment Administration (this compound, SOC, Vehicle) start->treatment induction Induction of ITP (Anti-CD41 Antibody Injection) treatment->induction monitoring Platelet Count Monitoring (Multiple Time Points) induction->monitoring analysis Data Analysis and Comparison monitoring->analysis end Conclusion analysis->end

Caption: Preclinical ITP model experimental workflow.

Conclusion

The preclinical evidence strongly supports the potential of this compound as a highly effective, targeted oral therapy for ITP. Its ability to address both autoantibody production and platelet destruction offers a significant advantage over existing standard-of-care treatments. Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for patients with ITP.

References

Rilzabrutinib: A Favorable Safety Profile Over First-Generation BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of Bruton's tyrosine kinase (BTK) inhibitors, exemplified by rilzabrutinib (B1431308), demonstrates a significantly improved safety and tolerability profile compared to first-generation agents like ibrutinib. This advancement is primarily attributed to this compound's unique reversible covalent binding mechanism and higher selectivity for the BTK enzyme, which minimizes off-target effects that contribute to many of the adverse events associated with earlier BTK inhibitors.

This compound's design as a highly selective, oral, reversible covalent inhibitor of BTK allows for potent and durable inhibition of the target while mitigating the risks of off-target toxicities.[1][2] Unlike first-generation irreversible covalent inhibitors that permanently bind to BTK and other kinases, this compound's ability to dissociate allows for a more controlled inhibition.[1][3] This key difference is believed to preserve platelet function and reduce the incidence of bleeding, a significant concern with ibrutinib.[1][4] Clinical data has shown that this compound does not impair platelet aggregation, a crucial factor for patients with immune-mediated diseases like immune thrombocytopenia (ITP).[1][4]

First-generation BTK inhibitors, such as ibrutinib, are known to inhibit other kinases beyond BTK, including those in the TEC and EGFR families.[5] This lack of specificity is linked to a range of adverse effects, including diarrhea, rash, bleeding, and cardiovascular events like atrial fibrillation.[6][7] In contrast, this compound exhibits a high degree of selectivity, which translates to a more favorable safety profile in clinical settings.[2][8]

Comparative Safety Data: this compound vs. First-Generation BTK Inhibitors

Direct head-to-head clinical trials comparing the safety of this compound with first-generation BTK inhibitors are not yet widely available. However, a comparison of data from separate clinical trials provides insights into their distinct safety profiles. The pivotal Phase 3 LUNA 3 study of this compound in patients with persistent or chronic ITP demonstrated a safety profile comparable to placebo.[8][9]

The most common treatment-related adverse events (TRAEs) for this compound were generally mild to moderate (Grade 1 or 2) and included gastrointestinal symptoms.[1] Notably, the significant safety concerns commonly associated with first-generation BTK inhibitors, such as increased bleeding risk, hepatic toxicity, or cardiac arrhythmias, were not prominent with this compound.[1][3]

Below is a summary of key safety data from clinical trials of this compound and the first-generation BTK inhibitor, ibrutinib. It is important to note that these data are from different studies with potentially different patient populations and trial designs, and therefore direct comparisons should be made with caution.

Table 1: Comparison of Common Treatment-Related Adverse Events (Any Grade)

Adverse EventThis compound (LUNA 3 Study)[8][9]Ibrutinib (Various Studies - CLL/SLL)[7][9][10]
Diarrhea23%46% - 49%
Nausea17%~30%
Fatigue10%~30%
Headache8%~35%
Abdominal Pain6%Not consistently reported
ArthralgiaNot prominently reported23%
RashNot prominently reported~25%

Table 2: Comparison of Adverse Events of Special Interest

Adverse EventThis compound (LUNA 3 & other studies)[1][3]Ibrutinib (Various Studies)[6][7][10]
Bleeding Events (Any Grade) Low incidence, does not impair platelet aggregation[1][4]Common, attributed to off-target effects[6][7]
Atrial Fibrillation (Any Grade) No significant increase observed[1][3]9.4% - 16%[11]
Hypertension (Any Grade) No significant increase observed[1][3]8.6% - 22.8%[10]
Severe Adverse Events (Grade ≥3) Low incidence of serious AEs[3]Higher incidence of Grade ≥3 AEs, including infections and cardiac events[11]

Experimental Protocols

The improved safety profile of this compound is substantiated by preclinical experimental data that demonstrates its high selectivity for BTK. The methodologies employed to determine kinase selectivity and off-target effects are crucial for understanding these differences.

Kinase Selectivity Profiling

Objective: To determine the selectivity of a BTK inhibitor against a broad panel of kinases.

Methodology:

  • Enzymatic Inhibition Assays: The inhibitory activity of the compound is tested against a large panel of purified recombinant kinases (e.g., a 251-kinase panel).[1]

  • Compound Concentration: A standard high concentration of the inhibitor (e.g., 1 µM) is initially used to screen for significant inhibition (>50% or >90%).[1]

  • IC50 Determination: For kinases showing significant inhibition in the initial screen, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50). This is achieved by incubating the kinase with varying concentrations of the inhibitor and measuring the enzyme's activity, typically through a radiometric assay (e.g., [³³P]-ATP filter binding) or a fluorescence-based assay.

  • Data Analysis: The IC50 values for the target kinase (BTK) and off-target kinases are compared to calculate a selectivity ratio. A higher ratio indicates greater selectivity for BTK.

Cellular Assays for On-Target and Off-Target Activity

Objective: To assess the inhibitor's activity and potential off-target effects in a cellular context.

Methodology:

  • Cell Line Selection: A panel of cell lines is chosen based on their expression of BTK and their reliance on specific signaling pathways (e.g., B-cell receptor signaling, Fc receptor signaling). Non-BTK-expressing cell lines are included to assess cytotoxicity.[1]

  • Treatment: Cells are treated with a range of concentrations of the BTK inhibitor.

  • On-Target Activity Assessment:

    • B-cell Activation: Inhibition of B-cell receptor (BCR)-mediated signaling is measured by assessing downstream events such as BTK autophosphorylation, calcium mobilization, or the expression of activation markers (e.g., CD69) via flow cytometry.

    • Fc Receptor Signaling: Inhibition of Fc receptor-mediated signaling in cells like macrophages or basophils is evaluated by measuring endpoints such as phagocytosis or degranulation.

  • Off-Target Activity and Cytotoxicity Assessment:

    • T-cell Activation: The effect on T-cell activation is assessed to ensure the inhibitor does not have unintended immunomodulatory effects on T-cells.

    • Cytotoxicity: Cell viability is measured in non-BTK-expressing cell lines (e.g., epithelial cell lines) using assays such as MTT or trypan blue exclusion to rule out general cellular toxicity.[1]

  • Data Analysis: IC50 values are determined for both on-target and off-target cellular activities. A large therapeutic window between the on-target and off-target IC50 values indicates a favorable selectivity profile.

Visualizing the Mechanisms of Action and Selectivity

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by BTK inhibitors and the experimental workflow for assessing their selectivity.

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_Inhibitors BTK Inhibitors cluster_Off_Target Off-Target Kinases BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (Proliferation, Survival) PLCg2->Downstream This compound This compound (Reversible Covalent) This compound->BTK Inhibits Ibrutinib Ibrutinib (Irreversible Covalent) Ibrutinib->BTK Inhibits TEC TEC Ibrutinib->TEC Inhibits EGFR EGFR Ibrutinib->EGFR Inhibits

Caption: BTK Signaling Pathway and Inhibition.

Kinase_Selectivity_Workflow start Start: BTK Inhibitor Compound screen Kinase Panel Screen (e.g., 251 kinases at 1 µM) start->screen hit_id Identify Off-Target Hits (>50% inhibition) screen->hit_id ic50 Determine IC50 for Hits (Dose-Response Curves) hit_id->ic50 cellular Cellular Assays (On-Target vs. Off-Target) ic50->cellular analysis Data Analysis: Selectivity Profile & Therapeutic Window cellular->analysis end End: Safety Profile Assessment analysis->end

Caption: Experimental Workflow for Kinase Selectivity.

References

Rilzabrutinib Efficacy: A Comparative Guide to Reproducibility in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of rilzabrutinib (B1431308), an oral Bruton's tyrosine kinase (BTK) inhibitor, across different clinical studies for the treatment of Immune Thrombocytopenia (ITP) and Pemphigus. While direct replication of these large-scale clinical trials by independent laboratories is not feasible, this analysis assesses the consistency and reproducibility of findings across different phases of clinical development, offering insights into the robustness of the efficacy data. The guide also presents comparative data for established alternative therapies to provide a broader context for evaluating this compound's performance.

Executive Summary

This compound has demonstrated consistent efficacy signals in Phase 2 and Phase 3 clinical trials for Immune Thrombocytopenia, with the pivotal LUNA 3 study confirming the positive outcomes of the earlier LUNA 2 study. In the treatment of Pemphigus, the results have been more varied. The Phase 2 BELIEVE study showed promising results, leading to the initiation of the Phase 3 PEGASUS trial. However, the PEGASUS trial did not meet its primary endpoint, raising questions about the reproducibility of the initial positive findings in a larger, more rigorous setting. This guide delves into the quantitative data and methodologies of these key studies to provide a clear and objective comparison.

This compound's Mechanism of Action

This compound is a reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the signaling pathways of B-cells and other immune cells.[1] By inhibiting BTK, this compound modulates the immune response through a dual mechanism of action: it reduces the production of pathogenic autoantibodies by B-cells and decreases the phagocytosis of antibody-coated platelets by macrophages.[2][3]

Rilzabrutinib_Mechanism cluster_Bcell B-Cell cluster_Macrophage Macrophage BCR B-Cell Receptor (BCR) BTK_B BTK BCR->BTK_B Activates Autoantibody Autoantibody Production BTK_B->Autoantibody Promotes Rilzabrutinib_B This compound Rilzabrutinib_B->BTK_B Inhibits FcgammaR Fcγ Receptor (FcγR) BTK_M BTK FcgammaR->BTK_M Activates Phagocytosis Phagocytosis of Antibody-Coated Platelets BTK_M->Phagocytosis Promotes Rilzabrutinib_M This compound Rilzabrutinib_M->BTK_M Inhibits

This compound's dual mechanism of action in ITP.

Efficacy in Immune Thrombocytopenia (ITP)

The clinical development of this compound for ITP has shown a consistent and positive efficacy profile from Phase 2 to Phase 3 studies.

Comparison of this compound Clinical Trials for ITP
MetricLUNA 2 (Phase 1/2)LUNA 3 (Phase 3)
Primary Endpoint Platelet response (≥2 consecutive platelet counts ≥50x10⁹/L and an increase from baseline of ≥20x10⁹/L without rescue medication)Durable platelet response (platelet count ≥50x10⁹/L for ≥8 of the last 12 weeks of the 24-week blinded treatment period without rescue therapy)
Primary Endpoint Result 40% of patients (24/60) achieved the primary endpoint.23% of patients on this compound achieved a durable platelet response vs. 0% on placebo (p<0.0001).[4][5]
Key Secondary Endpoints Median time to first platelet count ≥50x10⁹/L was 11.5 days.- Platelet response (≥50x10⁹/L or 30 to <50x10⁹/L and doubled from baseline) was achieved in 65% of this compound patients vs. 33% on placebo.[5]- 52% reduction in the need for rescue therapy compared to placebo (p=0.0007).[6]- Significant improvements in physical fatigue.[6]
Patient Population Heavily pre-treated adults with ITP.Adults and adolescents with persistent or chronic ITP refractory to prior therapy.[4]
Comparison with an Alternative Therapy: Fostamatinib (B613848)

Fostamatinib is an oral spleen tyrosine kinase (SYK) inhibitor approved for the treatment of chronic ITP.

MetricThis compound (LUNA 3)Fostamatinib (FIT-1 & FIT-2 Pooled)
Primary Endpoint Durable platelet response (platelet count ≥50x10⁹/L for ≥8 of the last 12 weeks of the 24-week blinded treatment period without rescue therapy)Stable platelet response (platelet count ≥50x10⁹/L on at least 4 of 6 visits between weeks 14 and 24)
Primary Endpoint Result 23% vs. 0% for placebo (p<0.0001).[4][5]18% vs. 2% for placebo (p=0.0003).[7]
Overall Response Rate 65% achieved a platelet response (≥50x10⁹/L or 30 to <50x10⁹/L and doubled from baseline).[5]43% achieved at least one platelet count ≥50x10⁹/L within the first 12 weeks.[7]

Efficacy in Pemphigus

The efficacy of this compound in pemphigus has shown variability between the Phase 2 and Phase 3 clinical trials.

Comparison of this compound Clinical Trials for Pemphigus
MetricBELIEVE (Phase 2)PEGASUS (Phase 3)
Primary Endpoint Proportion of patients achieving control of disease activity (CDA) within 4 weeks with zero or low-dose corticosteroids (CS).Complete remission (CR) from week 29 to week 37 with minimal CS dose (≤10 mg/day).[2][3]
Primary Endpoint Result 52% of patients (14/27) achieved CDA within 4 weeks.[8]Not met. No significant difference between this compound (24%) and placebo (18%) (p=0.45).[3][9]
Key Secondary Endpoints - 70% decrease in validated Pemphigus Disease Area Index (PDAI) scores.[8]- Improvement in quality of life scores.[8]Numerical but non-significant improvements in reduced CS use, prolonged CR duration, and faster time to first CR.[3]
Patient Population Adults with newly diagnosed or relapsing moderate to severe pemphigus vulgaris.[8]Adults with newly diagnosed or relapsing moderate to severe pemphigus vulgaris or pemphigus foliaceus.[2][9]
Comparison with an Alternative Therapy: Rituximab (B1143277)

Rituximab, an anti-CD20 monoclonal antibody, is an established treatment for pemphigus.

MetricThis compound (PEGASUS)Rituximab (Ritux 3)
Primary Endpoint Complete remission (CR) from week 29 to week 37 with minimal CS dose (≤10 mg/day).[2][3]Complete remission off-therapy at month 24.[10]
Primary Endpoint Result Not met (24% vs. 18% for placebo, p=0.45).[3][9]90% in the rituximab + short-term prednisone (B1679067) group vs. 28% in the prednisone alone group.[10]
Long-term Remission Not established.A follow-up study of Ritux 3 showed that 93% of patients in the rituximab group achieved complete remission without corticosteroids at any time during a median follow-up of 87.3 months.[11]

Experimental Protocols

This compound Clinical Trial Workflow (LUNA 3 & PEGASUS)

Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Double-Blind Treatment Phase cluster_ole Open-Label Extension Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (2:1 this compound:Placebo) Screening->Randomization Rilza_Arm This compound (400 mg BID) Randomization->Rilza_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Assessments Regular Efficacy and Safety Assessments Rilza_Arm->Assessments Placebo_Arm->Assessments OLE All Patients Receive this compound Assessments->OLE After Double-Blind Phase

Generalized workflow for the LUNA 3 and PEGASUS trials.

LUNA 3 (ITP) Study Protocol: This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study.[4] Adult and adolescent patients with persistent or chronic ITP were randomized 2:1 to receive oral this compound 400 mg twice daily or placebo for a 24-week double-blind period.[4] This was followed by an open-label extension where all patients could receive this compound.[4] The primary endpoint was durable platelet response.[4][5]

PEGASUS (Pemphigus) Study Protocol: This was a Phase 3, global, randomized, double-blind, placebo-controlled trial.[2][9] Approximately 131 adult patients with moderate to severe pemphigus were randomized to receive this compound or placebo, in addition to a tapering dose of corticosteroids.[2] The primary efficacy endpoint was durable complete remission at 37 weeks.[2]

BELIEVE (Pemphigus) Study Protocol: This was a Phase 2, multicenter, open-label, single-arm study.[8] It enrolled 27 adult patients with moderate to severe pemphigus vulgaris who received this compound 400-600 mg twice daily for 12 weeks, with a 12-week follow-up period.[8] Patients could receive a low dose of corticosteroids.[8] The primary endpoint was the proportion of patients achieving control of disease activity within 4 weeks.[8]

Fostamatinib (FIT-1 & FIT-2) Study Protocol: These were two identical Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.[7] A total of 150 patients with persistent or chronic ITP were randomized 2:1 to receive fostamatinib or placebo for 24 weeks.[7] The primary endpoint was a stable platelet response.[7]

Rituximab (Ritux 3) Study Protocol: This was a prospective, multicenter, parallel-group, open-label, randomized trial.[10] Patients with newly diagnosed pemphigus were randomized to receive either rituximab plus a short-term tapering course of prednisone or prednisone alone with a longer tapering schedule.[10] The primary endpoint was complete remission off-therapy at month 24.[10]

Conclusion

The available data on this compound demonstrates a reproducible and robust efficacy signal in the treatment of Immune Thrombocytopenia, with consistent positive results from Phase 2 to the pivotal Phase 3 LUNA 3 trial. This positions this compound as a promising therapeutic option for this indication.

In contrast, the efficacy of this compound in pemphigus is less clear. While the initial Phase 2 BELIEVE study showed encouraging results, the larger Phase 3 PEGASUS trial did not meet its primary endpoint. This lack of consistency between the Phase 2 and Phase 3 studies highlights the challenges in translating early clinical signals into confirmed efficacy in larger, more definitive trials. Further analysis of the PEGASUS trial data and potentially new studies will be necessary to fully understand the therapeutic potential of this compound in pemphigus.

This comparative guide underscores the importance of rigorous, multi-phase clinical trial programs in establishing the true efficacy and reproducibility of findings for novel therapeutics. For researchers and drug development professionals, these findings provide valuable insights into the clinical profile of this compound and its standing relative to other treatment options.

References

Safety Operating Guide

Proper Disposal of Rilzabrutinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Rilzabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, is critical for research and pharmaceutical development laboratories. Improper disposal of this compound, which is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, can pose significant risks to both human health and the environment.[1] This guide provides essential information and step-by-step procedures for the proper handling and disposal of this compound waste.

Core Principles for this compound Waste Management

All personnel handling this compound must be trained on the specific hazards and disposal requirements. The primary principle is to prevent its release into the environment.[1] Therefore, this compound and any materials contaminated with it should never be disposed of in standard trash or flushed down the drain.[2][3] All waste must be managed through an approved hazardous waste disposal program.

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials in a laboratory setting.

  • Segregation of Waste:

    • Immediately segregate all this compound-contaminated waste from non-hazardous laboratory waste at the point of generation.

    • This includes, but is not limited to:

      • Unused or expired this compound powder or solutions.

      • Empty this compound vials and packaging.

      • Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

      • Disposable labware, including pipette tips, tubes, and flasks that have come into contact with the compound.

  • Waste Containment:

    • Use designated, leak-proof, and clearly labeled hazardous waste containers.

    • The containers should be robust and compatible with the type of waste being collected (e.g., sharps containers for needles and blades).

    • Ensure containers are kept securely closed when not in use to prevent spills and volatilization.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols (e.g., harmful, dangerous for the environment).

    • Include the date of waste accumulation.

  • Storage:

    • Store this compound waste in a designated, secure, and well-ventilated area away from general laboratory traffic.

    • The storage area should have secondary containment to manage any potential leaks.

  • Disposal:

    • Dispose of this compound waste through a licensed hazardous waste disposal company.

    • Do not attempt to treat or neutralize this compound waste in the laboratory unless a specific, validated protocol is in place and approved by your institution's environmental health and safety (EHS) department.

    • Follow all federal, state, and local regulations for hazardous waste disposal.[4][5][6][7]

This compound Hazard and Disposal Information

Hazard StatementDisposal PrecautionRegulatory Framework
Harmful if swallowed (H302)[1]Do not eat, drink, or smoke when using this product.[1]Resource Conservation and Recovery Act (RCRA)[4][5][6]
Very toxic to aquatic life with long lasting effects (H410)[1]Avoid release to the environment.[1] Collect spillage.[1]Environmental Protection Agency (EPA)[4][5][6]
Dispose of contents/container to an approved waste disposal plant.[1]State and Local Regulations[5]

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process and proper workflow for handling and disposing of this compound waste in a laboratory setting.

Rilzabrutinib_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Use in Experiment B Generation of Contaminated Waste (e.g., PPE, labware, unused compound) A->B C Segregate at Source B->C D Place in Labeled, Leak-Proof Hazardous Waste Container C->D E Store in Designated, Secure Area D->E F Arrange Pickup by Licensed Hazardous Waste Contractor E->F G Transport to Approved Waste Disposal Facility F->G

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes were identified in the available safety and regulatory information. The procedures outlined above are based on general best practices for the management of hazardous pharmaceutical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Handling Protocols for Rilzabrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Rilzabrutinib is paramount. This document provides immediate and essential safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a combination of engineering controls and personal protective equipment is necessary to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Utilize appropriate exhaust ventilation, such as a fume hood, especially when dealing with dust or aerosols.[1]

  • Ensure that a safety shower and an eye wash station are readily accessible.[1]

Personal Protective Equipment: A summary of recommended PPE is provided in the table below.

PPE CategorySpecificationSource(s)
Eye Protection Safety goggles with side-shields.[1]
Hand Protection Protective gloves.[1]
Skin and Body Protective clothing.[1]
Respiratory A suitable respirator should be used.[1]

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from preparation to disposal, is critical for laboratory safety. The following workflow outlines the key steps.

prep Preparation - Review SDS - Don appropriate PPE handling Handling - Use in well-ventilated area - Avoid dust and aerosol formation prep->handling storage Storage - Store as per product insert - Keep away from ignition sources handling->storage spill Spill Management - Evacuate area - Use full PPE for cleanup handling->spill If spill occurs disposal Disposal - Dispose at approved waste plant - Avoid environmental release handling->disposal first_aid First Aid - Eye wash for eye contact - Wash skin with soap and water handling->first_aid In case of exposure spill->disposal

Caption: Workflow for Safe Handling of this compound

Procedural Guidance

Preparation:

  • Before handling, thoroughly review the Safety Data Sheet (SDS).

  • Put on all required personal protective equipment, including safety goggles, protective gloves, and appropriate clothing.[1]

Handling:

  • Avoid inhalation and contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[2]

  • After handling, wash your skin thoroughly.[2]

Storage:

  • Store this compound according to the instructions on the product insert.[3]

  • Keep the compound away from sources of ignition and take precautions against static discharge.[3]

  • It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]

Emergency Procedures

First Aid:

  • Eye Contact: Immediately flush the eyes with large amounts of water, removing any contact lenses. Continue rinsing for several minutes and seek prompt medical attention.[1][2]

  • Skin Contact: Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center if you feel unwell.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]

Spill Management:

  • Evacuate personnel from the spill area.[1]

  • Ensure adequate ventilation.[1]

  • Wear full personal protective equipment during cleanup.[1]

  • Clean up spills in a safe and timely manner.[1]

  • Prevent the spilled material from entering drains, water courses, or the soil.[1]

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with institutional, local, state, and federal regulations.

  • Dispose of the contents and the container at an approved waste disposal facility.[2]

  • Avoid releasing the substance into the environment.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rilzabrutinib
Reactant of Route 2
Reactant of Route 2
Rilzabrutinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。